4-Bromo-2-iodo-1-(phenylsulfonyl)-1H-pyrrolo[2,3-B]pyridine
Description
Properties
IUPAC Name |
1-(benzenesulfonyl)-4-bromo-2-iodopyrrolo[2,3-b]pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8BrIN2O2S/c14-11-6-7-16-13-10(11)8-12(15)17(13)20(18,19)9-4-2-1-3-5-9/h1-8H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JVCKOYFZXMUSEY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)N2C(=CC3=C(C=CN=C32)Br)I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8BrIN2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70677203 | |
| Record name | 1-(Benzenesulfonyl)-4-bromo-2-iodo-1H-pyrrolo[2,3-b]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70677203 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
463.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
889939-26-8 | |
| Record name | 4-Bromo-2-iodo-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=889939-26-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-(Benzenesulfonyl)-4-bromo-2-iodo-1H-pyrrolo[2,3-b]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70677203 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
A Technical Guide to the Synthesis of 4-Bromo-2-iodo-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
This guide provides a detailed technical overview of the synthetic pathway toward 4-Bromo-2-iodo-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine, a highly functionalized heterocyclic compound of significant interest in medicinal chemistry. The 1H-pyrrolo[2,3-b]pyridine, or 7-azaindole, core is a prevalent scaffold in numerous biologically active molecules and approved pharmaceuticals.[1][2] The strategic placement of bromo and iodo substituents at the 4- and 2-positions, respectively, renders the title compound a versatile building block for further elaboration through modern cross-coupling methodologies. This document elucidates a robust, multi-step synthetic strategy, beginning with the regioselective halogenation of the 7-azaindole core, followed by the crucial N-protection step. We will explore the underlying chemical principles that dictate the choice of reagents and reaction conditions, providing a comprehensive protocol grounded in established chemical literature.
Introduction: The Strategic Value of Functionalized 7-Azaindoles
The 7-azaindole scaffold is a bioisostere of indole, where a nitrogen atom replaces the C7-H group of the benzene ring. This substitution imparts unique physicochemical properties, such as altered hydrogen bonding capabilities and dipole moments, which can be exploited to enhance binding affinity, selectivity, and pharmacokinetic profiles of drug candidates.[1][3] Consequently, this heterocyclic system is a cornerstone in the development of kinase inhibitors, among other therapeutic agents.
The utility of a scaffold is magnified by its capacity for controlled, site-selective functionalization. Halogenated intermediates, in particular, are powerful precursors in drug discovery, serving as chemical handles for introducing molecular complexity via palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig, Sonogashira).[4][5] The title compound, featuring distinct bromo and iodo groups, offers the potential for sequential and chemoselective couplings, enabling the systematic construction of diverse chemical libraries for structure-activity relationship (SAR) studies. The 1-(phenylsulfonyl) group serves as a robust protecting group for the pyrrole nitrogen, preventing unwanted side reactions and modulating the electronic character of the bicyclic system.[6][7]
Retrosynthetic Analysis and Overall Strategy
The synthesis of this multi-substituted heterocycle is best approached through a sequential functionalization strategy. A logical retrosynthetic disconnection points to three key transformations:
-
N-Phenylsulfonylation: The final step involves the protection of the pyrrole nitrogen of a dihalogenated intermediate. This is a standard procedure to enhance stability and prevent N-H reactivity in subsequent steps.
-
C2-Iodination: The introduction of iodine at the C2 position of the pyrrole ring. Direct electrophilic halogenation of 7-azaindole typically occurs at the electron-rich C3 position.[8][9] Therefore, achieving C2-selectivity necessitates a directed metalation approach.
-
C4-Bromination: Introduction of bromine onto the pyridine ring.
This analysis leads to a forward synthesis commencing with the preparation of a key dihalogenated intermediate, 4-Bromo-2-iodo-1H-pyrrolo[2,3-b]pyridine , which is then N-protected.
Part I: Synthesis of the 4-Bromo-2-iodo-1H-pyrrolo[2,3-b]pyridine Core
The synthesis of the dihalogenated core is the most challenging phase, requiring precise control of regioselectivity. The strategy involves initial bromination of the pyridine ring, followed by a directed iodination of the pyrrole ring.
Step 1: Bromination of 7-Azaindole to 4-Bromo-1H-pyrrolo[2,3-b]pyridine
While the C3 position of the pyrrole ring is the most susceptible to electrophilic attack, functionalization of the pyridine ring can be achieved under specific conditions. The chemistry of 4-bromo-7-azaindole has been explored, indicating its availability as a synthetic intermediate.[5] The synthesis generally involves electrophilic bromination where conditions are tuned to favor substitution on the less reactive pyridine ring.
Step 2: C2-Iodination via Directed Deprotonation-Iodolysis
With the C4-bromo intermediate in hand, the next critical step is the introduction of an iodine atom at the C2 position. As previously noted, standard electrophilic iodination would likely result in substitution at C3.[7][10] To achieve the desired C2 substitution, a directed deprotonation (also known as lithiation) followed by quenching with an iodine source is the method of choice.
Causality and Mechanism: The N-H proton of the pyrrole ring is the most acidic proton, followed by the C2-H. Using two or more equivalents of a strong, non-nucleophilic base like Lithium diisopropylamide (LDA) or a strong organolithium base like n-butyllithium (n-BuLi) will first deprotonate the nitrogen, and a second equivalent will then deprotonate the C2 position, which is the most acidic carbon-hydrogen bond on the pyrrole ring.[3][7] This generates a dianion or a C2-lithiated monoanion, which is a potent nucleophile. Subsequent addition of an electrophilic iodine source, such as molecular iodine (I₂) or N-Iodosuccinimide (NIS), rapidly and selectively installs the iodine atom at the C2 position.
Experimental Protocol: C2-Iodination (General Procedure)
-
Preparation: To a flame-dried, round-bottom flask under an inert atmosphere (Nitrogen or Argon), add 4-Bromo-1H-pyrrolo[2,3-b]pyridine (1.0 eq) and anhydrous tetrahydrofuran (THF). Cool the solution to -78 °C in a dry ice/acetone bath.
-
Deprotonation: Slowly add n-butyllithium (2.2 eq, as a solution in hexanes) dropwise to the cooled solution, maintaining the temperature at -78 °C. Stir the resulting mixture for 1 hour at this temperature.
-
Iodination: In a separate flask, prepare a solution of iodine (I₂, 1.2 eq) in anhydrous THF. Add this iodine solution dropwise to the reaction mixture at -78 °C.
-
Quenching and Work-up: After stirring for an additional 1-2 hours at -78 °C, quench the reaction by the slow addition of a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) to consume excess iodine. Allow the mixture to warm to room temperature.
-
Extraction: Dilute the mixture with water and ethyl acetate. Separate the organic layer, and extract the aqueous layer twice more with ethyl acetate.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product, 4-Bromo-2-iodo-1H-pyrrolo[2,3-b]pyridine, can be purified by flash column chromatography on silica gel.[11]
Part II: N-Phenylsulfonylation of the Dihalogenated Core
The final step is the protection of the pyrrole nitrogen with a phenylsulfonyl group. This is a well-established procedure that enhances the stability of the molecule and prevents interference from the acidic N-H proton in future reactions.
Causality and Mechanism: The reaction proceeds via nucleophilic attack of the deprotonated pyrrole nitrogen onto the electrophilic sulfur atom of benzenesulfonyl chloride. The use of a base is required to deprotonate the pyrrole N-H. 4-(Dimethylamino)pyridine (DMAP) is often employed as a highly effective nucleophilic catalyst that accelerates the reaction by forming a more reactive sulfonylpyridinium intermediate.
Experimental Protocol: N-Phenylsulfonylation [12]
-
Reaction Setup: In an appropriately sized flask, dissolve 4-bromo-2-iodo-1H-pyrrolo[2,3-b]pyridine (1.0 eq) and 4-(Dimethylamino)pyridine (DMAP, 2.0 eq) in dichloromethane (DCM) at room temperature.
-
Reagent Addition: Add benzenesulfonyl chloride (1.1 eq) dropwise to the solution.
-
Reaction Monitoring: Stir the mixture at room temperature for 24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LCMS).
-
Work-up: Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purification: Dissolve the residue in ethyl acetate and wash sequentially with water and saturated aqueous sodium chloride (brine). Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. The crude solid can be further purified by suspending it in a solvent like acetonitrile, followed by filtration to yield the pure product.[12]
Data Presentation: Reagent Table for N-Phenylsulfonylation
| Reagent | Mol. Wt. ( g/mol ) | Molar Eq. | Moles (mmol) | Amount Used |
| 4-Bromo-2-iodo-1H-pyrrolo[2,3-b]pyridine[11] | 322.93 | 1.0 | 24.7 | 8.0 g |
| Benzenesulfonyl Chloride | 176.62 | 1.1 | 27.0 | 4.8 g |
| 4-(Dimethylamino)pyridine (DMAP) | 122.17 | 2.0 | 50.0 | 6.0 g |
| Dichloromethane (DCM) | 84.93 | Solvent | - | 150 mL |
Table based on literature example.[12]
General Experimental Workflow
The overall process for each synthetic step follows a standard laboratory workflow, from reaction setup through purification and analysis.
Characterization of the Final Product
The identity and purity of the final product, this compound, must be confirmed through standard analytical techniques.
-
Mass Spectrometry: LCMS analysis is used to confirm the molecular weight of the product. The expected mass for the protonated molecule [M+H]⁺ is calculated for C₁₃H₉BrIN₂O₂S⁺. The isotopic pattern for one bromine and one iodine atom should be observable. A literature report found an [M+H]⁺ peak at m/z 464.9, corresponding to the calculated value of ~464.1 g/mol .[12]
-
NMR Spectroscopy:
-
¹H NMR: The spectrum will show characteristic signals for the aromatic protons on the pyrrolo[2,3-b]pyridine core and the phenylsulfonyl group. The disappearance of the broad N-H signal from the starting material is a key indicator of a successful reaction.
-
¹³C NMR: The spectrum will show the expected number of carbon signals corresponding to the structure.
-
Conclusion
The synthesis of this compound is a multi-step process that relies on the precise and regioselective functionalization of the 7-azaindole core. The key transformations include a directed deprotonation-iodolysis to achieve C2-iodination, a challenging but critical step that circumvents the innate electronic preference for C3 substitution. The final N-phenylsulfonylation provides a stable, highly versatile synthetic intermediate. This guide outlines a robust and logical pathway, providing researchers with the foundational knowledge to access this valuable building block for application in medicinal chemistry and drug development programs.
References
- 1. ajol.info [ajol.info]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Regioselective C–H sulfenylation of N-sulfonyl protected 7-azaindoles promoted by TBAI: a rapid synthesis of 3-thio-7-azaindoles - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 7. Deprotometalation-Iodolysis and Direct Iodination of 1-Arylated 7-Azaindoles: Reactivity Studies and Molecule Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Syntheses and properties of 1H-pyrrolo[2,3-b]pyridines - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
- 11. 4-Bromo-2-iodo-1H-pyrrolo[2,3-B]pyridine | C7H4BrIN2 | CID 69001566 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. echemi.com [echemi.com]
An In-depth Technical Guide to the Structure Elucidation of 4-Bromo-2-iodo-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine
For Distribution To: Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive framework for the structural elucidation of the novel heterocyclic compound, 4-Bromo-2-iodo-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine. The pyrrolo[2,3-b]pyridine, or 7-azaindole, core is a significant scaffold in medicinal chemistry, appearing in a variety of pharmacologically active agents.[1][2] The precise characterization of substituted analogues like the title compound is paramount for understanding structure-activity relationships (SAR) and ensuring the integrity of drug discovery and development pipelines. This document details a multi-technique analytical approach, integrating Mass Spectrometry, Nuclear Magnetic Resonance (NMR) Spectroscopy, Infrared (IR) Spectroscopy, and X-ray Crystallography. Each section explains the rationale behind the technique's application, provides detailed experimental protocols, and interprets the resulting data to collaboratively assemble the final, validated chemical structure.
Introduction: The Significance of the Pyrrolo[2,3-b]pyridine Scaffold
The pyrrolo[2,3-b]pyridine scaffold is a "privileged structure" in medicinal chemistry, known for its ability to interact with a wide range of biological targets.[1] Derivatives have shown promise as kinase inhibitors, central nervous system agents, and antimicrobial compounds.[3][4] The specific substitution pattern of this compound, featuring two distinct halogens and a bulky phenylsulfonyl protecting group, presents a unique synthetic intermediate. The bromine and iodine atoms offer differential reactivity for subsequent cross-coupling reactions, making this a valuable building block for creating diverse chemical libraries.[5][6] The phenylsulfonyl group serves to protect the pyrrole nitrogen, enhancing stability and modifying the electronic properties of the heterocyclic system.
Accurate structural confirmation is the bedrock of chemical synthesis and drug development. An erroneous structural assignment can lead to misinterpreted biological data, wasted resources, and significant delays in research programs. Therefore, a rigorous and orthogonal analytical approach is not just recommended, but essential.
Foundational Analysis: Confirming Molecular Formula and Connectivity
The initial step in any structure elucidation is to confirm the molecular formula and gain preliminary insights into the compound's structural fragments. Mass spectrometry and elemental analysis are the primary tools for this purpose.
Mass Spectrometry (MS)
Rationale: High-resolution mass spectrometry (HRMS) provides the exact mass of the molecule, which is used to determine its elemental composition. The isotopic pattern, particularly for bromine- and iodine-containing compounds, serves as a crucial confirmation of the presence of these halogens.
Experimental Protocol: High-Resolution Mass Spectrometry (HRMS-ESI+)
-
Sample Preparation: Dissolve approximately 1 mg of the compound in 1 mL of a suitable solvent (e.g., acetonitrile or methanol).
-
Instrumentation: Utilize a time-of-flight (TOF) or Orbitrap mass spectrometer equipped with an electrospray ionization (ESI) source in positive ion mode.
-
Data Acquisition: Infuse the sample solution directly into the mass spectrometer. Acquire data over a mass-to-charge (m/z) range of 100-1000.
-
Data Analysis: Identify the protonated molecular ion peak [M+H]+. Compare the measured exact mass with the theoretical mass calculated for the proposed formula, C13H8BrIN2O2S.
Expected Data & Interpretation:
| Parameter | Expected Value | Found Value (Example) |
| Chemical Formula | C13H8BrIN2O2S | - |
| Exact Mass [M+H]+ | 463.8682 | 463.8675[7] |
| Molecular Weight | 463.09 | - |
The observation of an [M+H]+ peak at m/z 464.9 in low-resolution LCMS-ESI+ is consistent with the expected molecular weight.[7] HRMS provides the high-accuracy mass measurement needed to confirm the elemental composition. The characteristic isotopic pattern for one bromine atom (¹⁹Br/⁸¹Br in an approximate 1:1 ratio) and one iodine atom (monoisotopic ¹²⁷I) will be evident in the mass spectrum.
Infrared (IR) Spectroscopy
Rationale: IR spectroscopy is used to identify the functional groups present in the molecule. The presence of the sulfonyl group and the aromatic rings will give rise to characteristic absorption bands.
Experimental Protocol: Attenuated Total Reflectance (ATR) FT-IR
-
Sample Preparation: Place a small amount of the solid sample directly on the ATR crystal.
-
Data Acquisition: Record the spectrum from 4000 to 400 cm⁻¹.
-
Data Analysis: Identify characteristic absorption bands for the key functional groups.
Expected Data & Interpretation:
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3100-3000 | Medium | Aromatic C-H stretch |
| ~1595, 1567, 1473 | Strong | C=C/C=N stretching (aromatic rings)[7] |
| ~1382, 1120 | Strong | Asymmetric and symmetric SO₂ stretch (sulfonyl group)[7] |
The presence of strong bands in the 1382-1120 cm⁻¹ region is a clear indicator of the sulfonyl group.[7] The aromatic C-H and C=C/C=N stretching vibrations confirm the presence of the pyrrolo[2,3-b]pyridine and phenyl rings.
Detailed Structural Mapping: Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful technique for elucidating the detailed structure of organic molecules in solution. A combination of 1D and 2D NMR experiments will be used to assign all proton and carbon signals and establish the connectivity of the atoms.
¹H NMR Spectroscopy
Rationale: ¹H NMR provides information about the number of different types of protons, their chemical environment, and their connectivity through spin-spin coupling.
Experimental Protocol: ¹H NMR
-
Sample Preparation: Dissolve 5-10 mg of the compound in ~0.7 mL of a deuterated solvent (e.g., DMSO-d6 or CDCl3) in a 5 mm NMR tube.
-
Instrumentation: Use a 400 MHz or higher field NMR spectrometer.
-
Data Acquisition: Acquire a standard one-dimensional proton spectrum.
Expected Data & Interpretation (in DMSO-d6):
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~7.97 | d | 1H | H5 or H6 |
| ~7.26 | d | 1H | H5 or H6 |
| ~6.62 | s | 1H | H3 |
Note: The phenylsulfonyl protons will appear in the aromatic region, typically between 7.5 and 8.1 ppm.
The two doublets at ~7.97 and ~7.26 ppm are characteristic of the coupled protons on the pyridine ring.[7] The singlet at ~6.62 ppm is assigned to the proton at the C3 position of the pyrrole ring.[7]
¹³C NMR Spectroscopy
Rationale: ¹³C NMR provides information about the number of different types of carbon atoms in the molecule.
Experimental Protocol: ¹³C NMR
-
Sample Preparation: Use the same sample prepared for ¹H NMR.
-
Data Acquisition: Acquire a proton-decoupled ¹³C spectrum.
Expected Data & Interpretation (in DMSO-d6):
| Chemical Shift (δ, ppm) | Assignment |
| ~150.7 | C7a |
| ~143.5 | C5 or C6 |
| ~123.2 | C4 |
| ~121.9 | C3a |
| ~119.3 | C5 or C6 |
| ~109.4 | C3 |
| ~83.2 | C2 |
Note: The carbons of the phenylsulfonyl group will also be present in the spectrum.
The downfield shift of the C2 carbon to ~83.2 ppm is characteristic of a carbon atom bonded to iodine.[7] The C4 carbon, bonded to bromine, is observed at ~123.2 ppm.[7]
2D NMR Spectroscopy (COSY, HSQC, HMBC)
Rationale: 2D NMR experiments are crucial for unambiguously assigning the structure by establishing correlations between protons and carbons.
-
COSY (Correlation Spectroscopy): Shows which protons are coupled to each other.
-
HSQC (Heteronuclear Single Quantum Coherence): Shows which protons are directly attached to which carbons.
-
HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are two or three bonds away.
Experimental Workflow for Structure Elucidation using NMR
Caption: Workflow for NMR-based structure elucidation.
By integrating the data from these 2D NMR experiments, a complete and unambiguous assignment of all proton and carbon signals can be achieved, confirming the connectivity of the this compound structure.
Definitive 3D Structure: Single-Crystal X-ray Crystallography
Rationale: While NMR provides the solution-state structure, single-crystal X-ray crystallography provides the definitive, unambiguous solid-state structure, including bond lengths, bond angles, and the three-dimensional arrangement of the molecule in the crystal lattice.[8] This technique is the "gold standard" for structure determination.
Experimental Protocol: X-ray Crystallography
-
Crystallization: Grow single crystals of the compound suitable for X-ray diffraction. This is often the most challenging step and may require screening various solvents and crystallization techniques (e.g., slow evaporation, vapor diffusion).
-
Data Collection: Mount a suitable crystal on a diffractometer and collect diffraction data using a monochromatic X-ray source.[9]
-
Structure Solution and Refinement: Process the diffraction data to solve the phase problem and generate an initial electron density map. Refine the atomic positions and thermal parameters to obtain the final crystal structure.[8][9]
Expected Outcome: The crystal structure would confirm the overall connectivity of the molecule, including the positions of the bromine and iodine atoms and the orientation of the phenylsulfonyl group relative to the pyrrolo[2,3-b]pyridine core. This provides irrefutable proof of the structural assignment.
Integrated Analytical Approach
Caption: Integrated approach to structure elucidation.
Conclusion
The structural elucidation of this compound requires a synergistic application of multiple analytical techniques. Mass spectrometry and IR spectroscopy provide initial, foundational data on the molecular formula and functional groups. A comprehensive suite of 1D and 2D NMR experiments then establishes the precise atomic connectivity in solution. Finally, single-crystal X-ray crystallography offers the ultimate confirmation of the three-dimensional structure in the solid state. By following this rigorous, multi-faceted approach, researchers can have the highest degree of confidence in the structure of this and other complex synthetic molecules, ensuring the integrity and success of their research and development endeavors.
References
- 1. ajol.info [ajol.info]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 4-Bromo-2-iodo-1-tosyl-1H-pyrrolo[2,3-b]pyridine | 480423-17-4 | Benchchem [benchchem.com]
- 7. echemi.com [echemi.com]
- 8. X-Ray Crystallography of Chemical Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
Spectroscopic Profile of 4-Bromo-2-iodo-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine: A Comprehensive Technical Guide
This in-depth technical guide provides a comprehensive overview of the spectroscopic data for the novel heterocyclic compound, 4-Bromo-2-iodo-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine. This molecule, a halogenated N-phenylsulfonylated 7-azaindole derivative, is of significant interest to researchers in medicinal chemistry and drug development due to its potential as a versatile scaffold for the synthesis of targeted therapeutics.[1] This guide is intended for researchers, scientists, and drug development professionals, offering a detailed analysis of its structural characterization through modern spectroscopic techniques.
Molecular Structure and Properties
This compound possesses a fused bicyclic core, consisting of a pyrrole ring fused to a pyridine ring, commonly known as a 7-azaindole. The pyrrole nitrogen is protected by a phenylsulfonyl group, and the core is further substituted with a bromine atom at the 4-position and an iodine atom at the 2-position.
| Property | Value | Source |
| Molecular Formula | C₁₃H₈BrIN₂O₂S | [2][3] |
| Molecular Weight | 463.09 g/mol | [2][3] |
| CAS Number | 889939-26-8 | [2][3] |
| Appearance | Yellowish solid | [2] |
| Melting Point | >260 °C | [2] |
| XLogP3 | 3.9 | [2] |
digraph "Molecular_Structure" { graph [layout=neato, overlap=false, splines=true, maxiter=5000, size="7.6,!", ratio=auto]; node [shape=plaintext, fontname="Helvetica", fontsize=12]; edge [fontname="Helvetica", fontsize=10];// Atom nodes with explicit positions N1 [label="N", pos="0,1.2!"]; C2 [label="C", pos="1.2,0.8!"]; C3 [label="C", pos="1.2,-0.8!"]; N7 [label="N", pos="-1.2,0.8!"]; C7a [label="C", pos="-0.5,0!"]; C3a [label="C", pos="0.5,0!"]; C4 [label="C", pos="-1.2,-0.8!"]; C5 [label="C", pos="-2.4,0!"]; C6 [label="C", pos="-2.4,1.2!"];
// Substituent nodes S [label="S", pos="0,2.8!"]; O1 [label="O", pos="-0.8,3.6!"]; O2 [label="O", pos="0.8,3.6!"]; Ph [label="Phenyl", pos="0,4.6!"]; I[label="I", pos="2.4,1.6!"]; Br [label="Br", pos="-1.2,-2!"]; H3[label="H", pos="2.0,-1.4!"]; H5[label="H", pos="-3.4,0!"]; H6[label="H", pos="-3.4,1.2!"];
// Bonds N1 -- C2; C2 -- C3; C3 -- C3a; C3a -- N1; C3a -- C7a; C7a -- N7; N7 -- C6; C6 -- C5; C5 -- C4; C4 -- C7a;
// Substituent bonds N1 -- S; S -- O1 [label=" O"]; S -- O2 [label=" O"]; S -- Ph; C2 -- I; C4 -- Br; C3 -- H3; C5 -- H5; C6 -- H6; }
Caption: Molecular structure of this compound.
Synthesis and Characterization Workflow
The synthesis of the title compound typically involves the N-sulfonylation of a pre-functionalized 7-azaindole precursor. A common synthetic route is the reaction of 4-bromo-2-iodo-1H-pyrrolo[2,3-b]pyridine with benzenesulfonyl chloride in the presence of a base.[2]
Caption: General workflow for the synthesis and characterization of the title compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Due to the absence of publicly available experimental NMR spectra for the title compound, the following data is a prediction based on the analysis of its precursors: 4-bromo-2-iodo-1H-pyrrolo[2,3-b]pyridine[2] and 1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine. The introduction of the electron-withdrawing phenylsulfonyl group at the N1 position is expected to deshield the protons and carbons of the heterocyclic core, leading to a downfield shift in their respective signals.
Predicted ¹H NMR Data (500 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Multiplicity | Assignment | Rationale for Prediction |
| ~8.3-8.5 | d | H-6 | The phenylsulfonyl group significantly deshields the protons on the pyridine ring. |
| ~7.9-8.1 | m | H (ortho-phenyl) | Protons on the phenylsulfonyl group. |
| ~7.5-7.7 | m | H (meta/para-phenyl) | Protons on the phenylsulfonyl group. |
| ~7.4-7.6 | d | H-5 | The phenylsulfonyl group significantly deshields the protons on the pyridine ring. |
| ~6.8-7.0 | s | H-3 | The electronic environment of the pyrrole proton is influenced by the adjacent iodo and the N-sulfonyl group. |
Predicted ¹³C NMR Data (125 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Assignment | Rationale for Prediction |
| ~148-150 | C-7a | Quaternary carbon at the ring junction. |
| ~144-146 | C-6 | Carbon in the pyridine ring. |
| ~137-139 | C (ipso-phenyl) | Carbon of the phenyl group attached to sulfur. |
| ~133-135 | C (para-phenyl) | Carbon in the phenylsulfonyl group. |
| ~129-131 | C (ortho/meta-phenyl) | Carbons in the phenylsulfonyl group. |
| ~128-130 | C-5 | Carbon in the pyridine ring. |
| ~118-120 | C-4 | Bromine-bearing quaternary carbon. |
| ~115-117 | C-3a | Quaternary carbon at the ring junction. |
| ~105-107 | C-3 | Carbon in the pyrrole ring. |
| ~80-85 | C-2 | Iodine-bearing quaternary carbon. |
Experimental Protocol for NMR Data Acquisition:
-
Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.6 mL of deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆).
-
Instrumentation: Utilize a 500 MHz NMR spectrometer equipped with a broadband probe.
-
¹H NMR Acquisition: Acquire the proton spectrum using a standard single-pulse experiment. Key parameters include a spectral width of 16 ppm, a relaxation delay of 2 seconds, and 16 scans.
-
¹³C NMR Acquisition: Obtain the carbon spectrum using a proton-decoupled pulse sequence (e.g., zgpg30). Key parameters include a spectral width of 240 ppm, a relaxation delay of 2 seconds, and 1024 scans.
-
Data Processing: Process the raw data using appropriate software (e.g., MestReNova, TopSpin). Apply Fourier transformation, phase correction, and baseline correction. Reference the spectra to the residual solvent peak (CDCl₃: δH = 7.26 ppm, δC = 77.16 ppm; DMSO-d₆: δH = 2.50 ppm, δC = 39.52 ppm).
Mass Spectrometry (MS)
Liquid chromatography-mass spectrometry (LCMS) with electrospray ionization (ESI) is a key technique for confirming the molecular weight of the title compound.
LCMS-ESI+ Data:
-
Calculated [M+H]⁺: 464.1 m/z
-
Found [M+H]⁺: 464.9 m/z[2]
The observed mass confirms the successful synthesis of this compound.
Predicted Fragmentation Pattern:
Under collision-induced dissociation (CID), the molecule is expected to fragment in a predictable manner. Key fragmentation pathways may include:
-
Loss of the phenylsulfonyl group.
-
Cleavage of the halogen atoms.
-
Ring opening of the heterocyclic core.
Experimental Protocol for Mass Spectrometry:
-
Sample Preparation: Prepare a dilute solution of the compound (approximately 1 mg/mL) in a suitable solvent such as acetonitrile or methanol.
-
Instrumentation: Use a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) coupled with an electrospray ionization (ESI) source.
-
Data Acquisition: Infuse the sample solution into the ESI source. Acquire the mass spectrum in positive ion mode over a mass range of 100-1000 m/z.
-
Data Analysis: Identify the protonated molecular ion [M+H]⁺ and analyze the isotopic pattern to confirm the presence of bromine.
Infrared (IR) Spectroscopy
The IR spectrum provides valuable information about the functional groups present in the molecule. The provided data shows a complex spectrum with numerous peaks.[2] Key vibrational modes are assigned below.
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3099 | Medium | Aromatic C-H stretch |
| 1595, 1567, 1473 | Strong | C=C/C=N stretching (pyrrolo[2,3-b]pyridine ring) |
| 1382, 1120 | Strong | Asymmetric and symmetric SO₂ stretch (sulfonyl group) |
| 813, 751 | Strong | C-H out-of-plane bending (aromatic rings) |
| 670 | Medium | C-S stretch |
| 536 | Medium | C-Br/C-I stretch |
The strong absorptions at 1382 cm⁻¹ and 1120 cm⁻¹ are characteristic of the asymmetric and symmetric stretching vibrations of the sulfonyl (SO₂) group, confirming the presence of the phenylsulfonyl moiety.
Experimental Protocol for IR Spectroscopy:
-
Sample Preparation: For a solid sample, use the Attenuated Total Reflectance (ATR) technique by placing a small amount of the powder directly on the ATR crystal.
-
Instrumentation: Employ a Fourier-transform infrared (FTIR) spectrometer.
-
Data Acquisition: Collect the spectrum over a range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹. Average 16 scans to improve the signal-to-noise ratio.
-
Data Analysis: Identify and assign the major absorption bands to the corresponding functional groups and vibrational modes.
Conclusion
References
"4-Bromo-2-iodo-1-(phenylsulfonyl)-1H-pyrrolo[2,3-B]pyridine molecular weight"
An In-Depth Technical Guide to 4-Bromo-2-iodo-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine: A Keystone Intermediate in Modern Drug Discovery
Introduction
In the landscape of modern medicinal chemistry, the strategic design and synthesis of complex molecular architectures are paramount to the discovery of novel therapeutics. Among the vast array of heterocyclic scaffolds, the 1H-pyrrolo[2,3-b]pyridine, commonly known as 7-azaindole, has emerged as a "privileged structure." Its significance stems from its role as a bioisostere of purine and indole, allowing it to form key interactions with a multitude of biological targets.[1][2][3] This guide focuses on a highly functionalized and strategically vital derivative: This compound .
This molecule is not merely a compound but a sophisticated tool, engineered for versatility and efficiency in synthetic chemistry. The presence of two different halogens with distinct reactivities, combined with a stabilizing and directing phenylsulfonyl protecting group, makes it an invaluable starting material for building diverse libraries of potential drug candidates. This guide, intended for researchers, scientists, and drug development professionals, provides a comprehensive overview of its properties, synthesis, reactivity, and profound applications, particularly in the development of targeted therapies like kinase inhibitors.
Chapter 1: Core Physicochemical and Structural Properties
A thorough understanding of a compound's fundamental properties is the bedrock of its effective application. This compound is a solid material designed for stability and reactivity, with its key attributes summarized below.
Key Data Summary
| Property | Value | Reference |
| Molecular Formula | C₁₃H₈BrIN₂O₂S | [4][5] |
| Molecular Weight | 463.09 g/mol | [3][4] |
| CAS Number | 889939-26-8 | [4][6] |
| Appearance | Light brown solid | [7] |
| Density | 2.1 ± 0.1 g/cm³ | [8] |
| Boiling Point | 572.2°C at 760 mmHg | [8] |
| XLogP3 | 3.9 | [8] |
| MDL Number | MFCD08443802 | [3][4] |
Structural Analysis
The power of this intermediate lies in the strategic arrangement of its three key components:
-
The 7-Azaindole Core : This scaffold mimics the structure of naturally occurring purines, enabling it to fit into the active sites of many enzymes, particularly ATP-binding sites in kinases.[1][3] The nitrogen atom in the pyridine ring offers an additional hydrogen bond acceptor site compared to a standard indole, enhancing binding potential.
-
Orthogonal Halogen Handles (C2-Iodo, C4-Bromo) : The true synthetic utility is unlocked by the differential reactivity of the carbon-iodine and carbon-bromine bonds. In palladium-catalyzed cross-coupling reactions, the C–I bond is significantly more reactive, allowing for selective functionalization at the 2-position while leaving the 4-position intact for a subsequent, different coupling reaction.[3][9] This orthogonality is the cornerstone of efficient and complex molecular construction.
-
The N-Phenylsulfonyl Protecting Group : This group serves multiple critical functions. It protects the pyrrole nitrogen from undesired reactions, enhances the thermal stability of the molecule, and its electron-withdrawing nature can influence the regioselectivity of certain reactions.[10][11] It can be reliably removed under specific basic conditions at a later stage in the synthesis to reveal the N-H group, which is often crucial for biological activity.[3][12]
Caption: Structure of this compound.
Chapter 2: The Chemistry of Synthesis
A robust and reproducible synthesis is essential for the widespread adoption of a chemical intermediate. The preparation of the title compound is logical and efficient, building upon the pre-functionalized 7-azaindole core.
Retrosynthetic Analysis
The synthesis strategy logically disconnects the molecule at the nitrogen-sulfur bond, identifying the key precursors as the di-halogenated 7-azaindole and benzenesulfonyl chloride. This approach is efficient as it installs the versatile protecting group in the final step.
Caption: Retrosynthetic analysis of the target compound.
Detailed Synthesis Protocol: N-Sulfonylation
This protocol describes the final step in preparing the title compound from its immediate precursor, 4-bromo-2-iodo-1H-pyrrolo[2,3-b]pyridine.[8] The causality behind each choice is critical for success and scalability.
Materials:
-
4-Bromo-2-iodo-1H-pyrrolo[2,3-b]pyridine (1.0 eq)[13]
-
Benzenesulfonyl chloride (1.1 eq)
-
4-(Dimethylamino)pyridine (DMAP) (2.0 eq)
-
Dichloromethane (DCM), anhydrous
Procedure:
-
Reaction Setup : To a solution of 4-bromo-2-iodo-1H-pyrrolo[2,3-b]pyridine in anhydrous DCM at room temperature, add DMAP.
-
Causality: DCM is an excellent solvent for the reactants and is unreactive under these conditions. DMAP is a highly effective nucleophilic catalyst that activates the sulfonyl chloride, making it more susceptible to attack by the pyrrole nitrogen. An excess is used to also act as a base, scavenging the HCl byproduct.
-
-
Reagent Addition : Add benzenesulfonyl chloride dropwise to the solution.
-
Causality: Dropwise addition helps to control the reaction temperature, as the sulfonylation can be exothermic.
-
-
Reaction Monitoring : Stir the mixture at room temperature for 24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LCMS) until the starting material is consumed.
-
Causality: Allowing the reaction to proceed for an extended period ensures complete conversion, maximizing yield.
-
-
Work-up and Isolation : Upon completion, solids will have formed. Concentrate the mixture under reduced pressure to remove the DCM.
-
Purification : Suspend the resulting crude solid in acetonitrile and filter. The filtered solid is the desired product, this compound.
-
Causality: Acetonitrile is used as a wash solvent. The product has lower solubility in it compared to the DMAP hydrochloride salt and other impurities, allowing for purification by simple filtration. Further purification can be achieved by column chromatography if necessary.[8]
-
Chapter 3: Reactivity and Strategic Applications in Synthesis
The true value of this reagent is realized in its application. Its design enables a sophisticated, multi-step synthetic sequence where different parts of the molecule are constructed in a controlled and predictable manner.
Workflow for Sequential Cross-Coupling
The differential reactivity of the C-I and C-Br bonds is the key enabler for sequential functionalization. A typical workflow involves a milder palladium-catalyzed reaction (e.g., Sonogashira or Suzuki) at the more reactive C2-iodo position, followed by a second, distinct coupling reaction at the less reactive C4-bromo position.
Caption: Workflow for sequential functionalization.
Representative Protocol: Suzuki-Miyaura Coupling at C2
This protocol illustrates the selective functionalization at the C2-iodo position.[8]
Materials:
-
This compound (1.0 eq)
-
Arylboronic acid (e.g., 4-morpholinophenylboronic acid) (1.1 eq)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.02 eq)
-
Sodium bicarbonate (3.0 eq)
-
1,4-Dioxane and Water (2:1 mixture)
Procedure:
-
Inert Atmosphere : To a microwave vial or reaction flask, add the starting material, the arylboronic acid, and sodium bicarbonate.
-
Solvent Addition : Add the 1,4-dioxane and water solvent mixture.
-
Degassing : Bubble nitrogen gas through the mixture for 10-15 minutes to remove dissolved oxygen.
-
Causality: Oxygen can oxidize the Pd(0) catalyst to an inactive Pd(II) state, quenching the catalytic cycle. Degassing is crucial for catalyst longevity and reaction efficiency.
-
-
Catalyst Addition : Add the Pd(PPh₃)₄ catalyst.
-
Causality: Pd(PPh₃)₄ is a common, effective Pd(0) catalyst for Suzuki couplings. The base (sodium bicarbonate) is required for the transmetalation step of the catalytic cycle. The dioxane/water system is effective at dissolving both the organic and inorganic reagents.
-
-
Reaction : Seal the vessel and heat the mixture (e.g., to 85°C or using microwave irradiation) until the reaction is complete as monitored by LCMS.
-
Purification : After cooling, the mixture is typically filtered through Celite, extracted with an organic solvent like ethyl acetate, washed, dried, and concentrated. The final product is purified by flash column chromatography.[8]
Chapter 4: Significance in Medicinal Chemistry and Drug Discovery
The synthetic versatility of this compound directly translates into its value for drug discovery, where it serves as a foundational scaffold for potent and selective inhibitors.
The 7-Azaindole Scaffold in Kinase Inhibition
Kinases are a critical class of enzymes that regulate cellular signaling, and their dysregulation is a hallmark of many diseases, especially cancer. The 7-azaindole core is a highly successful pharmacophore for kinase inhibitors.[14][15] Its ability to mimic purine allows it to form hydrogen bonds with the "hinge region" of the kinase ATP-binding pocket, a key interaction for potent inhibition.[16]
FDA-approved drugs like Vemurafenib (B-Raf inhibitor) and Pexidartinib (CSF1R inhibitor) incorporate the related azaindole scaffold, providing authoritative validation of this chemical class's therapeutic relevance.[3]
Caption: From a versatile scaffold to diverse therapeutic candidates.
Derivatives synthesized from the title compound have shown potent activity against a range of kinases, including Fibroblast Growth Factor Receptor 4 (FGFR4) and Phosphoinositide 3-kinases (PI3K), both of which are important targets in oncology.[15][16] The ability to rapidly synthesize and test a wide variety of R¹ and R² groups (as shown in the workflow) is crucial for structure-activity relationship (SAR) studies to optimize potency and selectivity.
Conclusion
This compound is a testament to modern chemical design. It is far more than a simple intermediate; it is a highly engineered platform for the efficient, controlled, and divergent synthesis of complex molecules. Its combination of a biologically relevant 7-azaindole core, a robust protecting group, and orthogonally reactive halogen handles provides researchers with a powerful tool to accelerate the discovery of new medicines. As the demand for targeted and selective therapeutics grows, the strategic importance of such versatile building blocks in the armory of medicinal chemists will only continue to increase.
References
- 1. Azaindole Therapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 7-Azaindole: Uses and Synthesis_Chemicalbook [chemicalbook.com]
- 3. This compound|CAS 889939-26-8 [benchchem.com]
- 4. americanelements.com [americanelements.com]
- 5. This compound, CasNo.889939-26-8 NUTROCHEM- MANUFACTURE PLACE South Africa [nutrochemmanufactu.lookchem.com]
- 6. This compound (1 x 100 mg) | Reagentia [reagentia.eu]
- 7. nbinno.com [nbinno.com]
- 8. echemi.com [echemi.com]
- 9. 4-Bromo-2-iodo-1-tosyl-1H-pyrrolo[2,3-b]pyridine | 480423-17-4 | Benchchem [benchchem.com]
- 10. 4-Phenylsulfonyl-2-(p-tolylsulfonyl)-1H,8H-pyrrolo[2,3-b]indole - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. researchgate.net [researchgate.net]
- 13. 4-Bromo-2-iodo-1H-pyrrolo[2,3-B]pyridine | C7H4BrIN2 | CID 69001566 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 14. 7-Azaindole Analogues as Bioactive Agents and Recent Results - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. pubs.acs.org [pubs.acs.org]
- 16. pubs.acs.org [pubs.acs.org]
A Technical Guide to the Solubility of 4-Bromo-2-iodo-1-(phenylsulfonyl)-1H-pyrrolo[2,3-B]pyridine in Organic Solvents
Abstract
The successful progression of a drug candidate from discovery to clinical application is critically dependent on its physicochemical properties, with solubility being a paramount parameter. 4-Bromo-2-iodo-1-(phenylsulfonyl)-1H-pyrrolo[2,3-B]pyridine is a highly functionalized heterocyclic compound, representative of a class of molecules with significant potential in medicinal chemistry, particularly as intermediates for kinase inhibitors.[1][2] Understanding its solubility profile in various organic solvents is essential for its synthesis, purification, formulation, and screening. This guide provides a comprehensive analysis of the structural features influencing the solubility of this compound, a theoretical framework for predicting its behavior, and a detailed, field-proven protocol for its experimental determination.
Introduction: The Critical Role of Solubility
In drug development, solubility dictates the medium in which a compound can be handled, reacted, purified, and ultimately, formulated for administration. For a complex synthetic intermediate like this compound (henceforth referred to as the 'target compound'), solubility data is foundational. It informs the choice of solvents for reaction workups and purification techniques like chromatography and recrystallization. Furthermore, in early-stage discovery, solubility in solvents such as dimethyl sulfoxide (DMSO) is a prerequisite for creating stock solutions for high-throughput screening assays. An unfavorable solubility profile can create significant downstream challenges, leading to delays and increased costs. The principle that "structure dictates function" is particularly relevant here, as the arrangement of atoms within the molecule directly governs its interaction with solvent molecules.
Molecular Structure and Physicochemical Property Analysis
A thorough analysis of the target compound's molecular structure is the first step in predicting its solubility. The molecule, with the chemical formula C₁₃H₈BrIN₂O₂S[3], can be deconstructed into several key functional regions that collectively define its character.
-
Pyrrolo[2,3-b]pyridine Core: Also known as 7-azaindole, this fused heterocyclic system is the structural backbone.[4] It is a relatively polar, aromatic system. The pyridine nitrogen can act as a hydrogen bond acceptor, while the pyrrole N-H (in the parent molecule) would be a hydrogen bond donor.
-
Phenylsulfonyl Group: This is a critical solubility-modulating moiety. The sulfonyl group (SO₂) is strongly polar and electron-withdrawing, featuring two potential hydrogen bond acceptors.[5][6] Its presence significantly increases the polarity compared to an unsubstituted pyrrolopyridine. The bulky phenyl ring, however, adds a significant non-polar, hydrophobic character.
-
Halogen Substituents (Bromo and Iodo): The bromine and iodine atoms are large, polarizable, and contribute significantly to the molecule's high molecular weight (463.09 g/mol ).[7] They increase the lipophilicity and dispersion forces, while also being capable of halogen bonding.
-
Calculated Properties: The calculated octanol-water partition coefficient (XLogP3) is approximately 3.9[7], which indicates a strong preference for a lipid or non-polar environment over an aqueous one, predicting very low water solubility.
dot
Caption: Key functional groups of the target compound and their influence on solubility.
Theoretical Framework for Solubility Prediction
The "Like Dissolves Like" Principle
The adage "like dissolves like" remains a powerful qualitative predictor of solubility.[8][9] It posits that substances with similar intermolecular forces are more likely to be soluble in one another.
-
Polar Solvents: These solvents (e.g., water, methanol, ethanol, DMSO) have large dipole moments and can engage in dipole-dipole interactions and hydrogen bonding.
-
Non-polar Solvents: These solvents (e.g., hexane, toluene, diethyl ether) have low dipole moments and primarily interact through weaker van der Waals or dispersion forces.
Based on its structure, the target compound is complex. It possesses a large, non-polar surface area (phenyl ring, bromo/iodo groups, heterocyclic rings) but also highly polar functionalities (sulfonyl group, pyridine nitrogen). This duality suggests it will not be readily soluble in the extremes of the polarity spectrum (e.g., water or hexane) but will favor solvents of intermediate to high polarity that can engage with its diverse features.
Hansen Solubility Parameters (HSP)
For a more quantitative prediction, Hansen Solubility Parameters (HSP) offer a superior framework by deconstructing the total cohesive energy of a substance into three components[10][11][12]:
-
δd: Energy from dispersion forces.
-
δp: Energy from polar (dipolar) forces.
-
δh: Energy from hydrogen bonding.
Every solvent and solute can be assigned a point (δd, δp, δh) in 3D "Hansen space." The principle is that solutes will dissolve in solvents with similar HSP coordinates. The distance (Ra) between two points in Hansen space is a measure of their compatibility. A smaller distance implies greater affinity.[11] While the experimental HSP values for the target compound are not available, they can be estimated using group contribution methods. This approach is invaluable for pre-screening and rationally selecting solvents for experimental trials, minimizing resource expenditure.[13]
Predicted Solubility Profile
Based on the structural analysis and theoretical principles, the following solubility profile is predicted. This serves as a hypothesis to be validated by the experimental protocol outlined in the subsequent section.
| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |
| Polar Aprotic | DMSO, DMF, NMP, Dioxane | High | These solvents have strong dipole moments and can act as H-bond acceptors, effectively solvating the polar sulfonyl group and heterocyclic core. Synthesis reports frequently use dioxane for related reactions.[7] |
| Chlorinated | Dichloromethane (DCM), Chloroform | Moderate to High | These solvents have moderate polarity and can engage in dipole-dipole interactions. DCM is noted in synthesis for the addition of the phenylsulfonyl group.[7] |
| Ethers | Tetrahydrofuran (THF) | Moderate | THF is a polar aprotic solvent, but less polar than DMSO or DMF. It should be a reasonably good solvent. |
| Polar Protic | Methanol, Ethanol | Low to Moderate | While polar, the hydrogen bonding network of alcohols may be disrupted by the large, non-polar regions of the solute, potentially limiting high solubility. |
| Aromatic | Toluene | Low | The polarity is likely too low to effectively solvate the sulfonyl group, despite potential π-π stacking interactions with the aromatic rings. |
| Non-polar Aliphatic | Hexane, Cyclohexane | Very Low / Insoluble | These solvents lack the polarity required to overcome the solute's crystal lattice energy and solvate its polar functional groups. |
| Aqueous | Water | Very Low / Insoluble | The large, hydrophobic structure and high XLogP value strongly suggest negligible solubility in water. |
Experimental Protocol: Equilibrium Solubility Determination (Shake-Flask Method)
This protocol describes the "gold standard" shake-flask method for determining thermodynamic equilibrium solubility. It is a self-validating system designed for accuracy and reproducibility.
Materials and Equipment
-
This compound (solid, >98% purity)
-
Selected organic solvents (HPLC grade or higher)
-
Analytical balance (± 0.01 mg)
-
Glass vials (e.g., 2 mL or 4 mL) with PTFE-lined screw caps
-
Orbital shaker or rotator with temperature control
-
Centrifuge capable of holding vials
-
Calibrated pipettes and disposable tips
-
Syringe filters (0.22 µm, PTFE or other solvent-compatible material)
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector and a suitable C18 column.
Step-by-Step Methodology
-
Preparation of Calibration Standards:
-
Prepare a concentrated stock solution (e.g., 1 mg/mL) of the target compound in a solvent in which it is freely soluble (e.g., DMSO or acetonitrile).
-
Perform serial dilutions to create a series of at least five calibration standards of known concentrations. This is crucial for quantifying the final solubility.
-
-
Sample Preparation:
-
Weigh an excess amount of the solid target compound (e.g., 2-5 mg) directly into a glass vial. The key is to ensure that undissolved solid remains at the end of the experiment, confirming saturation.
-
Record the exact mass.
-
Add a precise volume of the test solvent (e.g., 1.0 mL) to the vial.
-
-
Equilibration:
-
Securely cap the vials.
-
Place the vials on an orbital shaker or rotator in a temperature-controlled environment (e.g., 25 °C).
-
Agitate the slurries for a minimum of 24 hours. Causality Note: This extended period is necessary to ensure the system reaches true thermodynamic equilibrium between the dissolved and solid states. Shorter times may only yield kinetic solubility values, which can be misleadingly high.
-
-
Phase Separation:
-
After equilibration, allow the vials to stand undisturbed for at least 1 hour to let larger particles settle.
-
Centrifuge the vials at high speed (e.g., 10,000 rpm for 15 minutes) to pellet the remaining solid. Trustworthiness Note: This step is critical to prevent solid particles from being carried over, which would artificially inflate the measured solubility.
-
-
Sample Analysis:
-
Carefully withdraw an aliquot of the clear supernatant.
-
Immediately filter the aliquot through a 0.22 µm syringe filter into a clean HPLC vial. Causality Note: Filtration removes any remaining microscopic particulates.
-
Dilute the filtered sample with the mobile phase to a concentration that falls within the range of the calibration curve.
-
Analyze the calibration standards and the diluted samples by HPLC-UV.
-
-
Calculation:
-
Generate a calibration curve by plotting the peak area from the HPLC analysis versus the known concentration of the standards.
-
Use the linear regression equation from the calibration curve to determine the concentration of the diluted sample.
-
Calculate the original solubility in the solvent, accounting for the dilution factor.
Solubility (mg/mL) = (Concentration from curve) x (Dilution Factor)
-
dot
Caption: Experimental workflow for equilibrium solubility determination via the shake-flask method.
Conclusion
This compound is a molecule with a complex solubility profile, characterized by both highly polar and large non-polar regions. Theoretical analysis predicts poor solubility in aqueous and non-polar aliphatic solvents, with a strong preference for polar aprotic solvents like DMSO, DMF, and dioxane. Due to the absence of published empirical data, experimental verification is not just recommended but essential for any research or development activities. The detailed shake-flask protocol provided in this guide offers a robust and reliable method for generating high-quality, quantitative solubility data, thereby enabling informed decisions in synthesis, purification, and formulation for researchers in the pharmaceutical sciences.
References
- 1. ajol.info [ajol.info]
- 2. Design and synthesis of novel pyrrolo[2,3-b]pyridine derivatives targeting V600EBRAF - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. americanelements.com [americanelements.com]
- 4. 1H-Pyrrolo[2,3-b]pyridine [webbook.nist.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. echemi.com [echemi.com]
- 8. youtube.com [youtube.com]
- 9. chem.ws [chem.ws]
- 10. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]
- 11. Hansen solubility parameter - Wikipedia [en.wikipedia.org]
- 12. Hansen Solubility Parameters | Hansen Solubility Parameters [hansen-solubility.com]
- 13. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Synthesis of 4-Bromo-2-iodo-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine
For Researchers, Scientists, and Drug Development Professionals
Introduction
The 1H-pyrrolo[2,3-b]pyridine, commonly known as 7-azaindole, is a privileged heterocyclic scaffold in medicinal chemistry. Its structural resemblance to indole allows it to act as a bioisostere, participating in crucial hydrogen bonding interactions with various biological targets. Consequently, substituted 7-azaindoles are integral components of numerous kinase inhibitors and other therapeutic agents.[1][2][3] The title compound, 4-Bromo-2-iodo-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine, is a key intermediate in the synthesis of a variety of pharmacologically active molecules, including potent inhibitors for kinases such as SGK-1.[4] The strategic placement of bromo and iodo substituents at the C4 and C2 positions, respectively, allows for selective and sequential functionalization through modern cross-coupling reactions. The phenylsulfonyl group at the N1 position serves as a crucial protecting group, modulating the reactivity of the pyrrole ring and enabling regioselective transformations.
This technical guide provides a comprehensive overview of the synthetic strategies for preparing this compound, detailing the underlying chemical principles, step-by-step experimental protocols, and critical process considerations.
Retrosynthetic Analysis and Strategic Considerations
A logical retrosynthetic analysis of the target molecule reveals that the synthesis can be approached through several routes, primarily centered on the sequential introduction of the halogen atoms and the phenylsulfonyl group onto the core 7-azaindole scaffold. The key decision points in the synthetic design involve the order of the halogenation and N-sulfonylation steps.
Diagram 1: Retrosynthetic Pathways
Caption: Retrosynthetic analysis of the target compound.
Two primary synthetic strategies emerge from this analysis:
-
Strategy A: Halogenation followed by N-Sulfonylation. This approach involves the initial dihalogenation of 7-azaindole to form 4-bromo-2-iodo-1H-pyrrolo[2,3-b]pyridine, followed by the introduction of the phenylsulfonyl group.
-
Strategy B: N-Sulfonylation followed by Halogenation. This strategy prioritizes the protection of the pyrrole nitrogen, followed by sequential bromination and iodination.
The choice between these strategies depends on factors such as regioselectivity control, the stability of intermediates, and overall yield. The phenylsulfonyl group is electron-withdrawing, which deactivates the pyrrole ring towards electrophilic substitution. This can be advantageous for controlling the regioselectivity of the halogenation steps.
Starting Materials and Reagents
A successful synthesis relies on the quality and availability of the starting materials.
| Starting Material/Reagent | Supplier Information | Key Considerations |
| 1H-Pyrrolo[2,3-b]pyridine | Commercially available from major chemical suppliers. | Purity should be >98%. |
| N-Bromosuccinimide (NBS) | Commercially available. | Should be recrystallized from water before use to remove any succinimide impurity. |
| N-Iodosuccinimide (NIS) | Commercially available. | Store in a dark, cool place as it is light-sensitive. |
| Benzenesulfonyl chloride | Commercially available. | Should be freshly distilled or from a newly opened bottle to ensure high reactivity. |
| 4-(Dimethylamino)pyridine (DMAP) | Commercially available. | A highly effective catalyst for the sulfonylation reaction. |
| Sodium Hydride (NaH) | Commercially available as a dispersion in mineral oil. | Handle with extreme care under an inert atmosphere due to its pyrophoric nature. Wash with dry hexanes before use. |
| Various Solvents (DMF, DCM, THF) | Commercially available in anhydrous grades. | Use of dry solvents is critical for the success of reactions involving strong bases like NaH. |
Synthetic Protocols
This section details the step-by-step procedures for the synthesis of this compound. Both Strategy A and Strategy B are presented for a comprehensive understanding.
This is a frequently employed route due to the well-established procedures for the regioselective halogenation of 7-azaindole.
Diagram 2: Synthetic Pathway - Strategy A
Caption: Synthetic route via initial halogenation.
Step 1: Synthesis of 4-Bromo-1H-pyrrolo[2,3-b]pyridine
The bromination of 7-azaindole is known to occur preferentially at the C3 position under many conditions. However, careful selection of the reaction conditions can favor bromination at the C4 position of the pyridine ring. One established method involves the N-oxide of 7-azaindole.[5]
-
Protocol:
-
To a solution of 1H-pyrrolo[2,3-b]pyridine (1.0 eq) in a suitable organic solvent such as acetic acid, add hydrogen peroxide (1.1-1.3 eq) at 5-15 °C.[5]
-
Stir the reaction mixture for 2-5 hours to form N-oxide-7-azaindole.[5]
-
The N-oxide is then treated with a brominating agent like phosphorus oxybromide (POBr₃) or a mixture of phosphorus oxychloride (POCl₃) and a bromide source in a solvent like acetonitrile.[5]
-
The reaction is typically heated to 80-100 °C for several hours.
-
After completion, the reaction is quenched with water and neutralized with a base (e.g., NaOH or K₂CO₃) to precipitate the product.
-
The crude product is collected by filtration and purified by recrystallization or column chromatography.
-
Step 2: Synthesis of 4-Bromo-2-iodo-1H-pyrrolo[2,3-b]pyridine
With the C4 position brominated, the subsequent iodination is directed to the C2 position of the pyrrole ring.
-
Protocol:
-
Dissolve 4-Bromo-1H-pyrrolo[2,3-b]pyridine (1.0 eq) in an anhydrous solvent such as N,N-dimethylformamide (DMF) or tetrahydrofuran (THF).
-
Cool the solution to 0 °C in an ice bath.
-
Add N-iodosuccinimide (NIS) (1.0-1.2 eq) portion-wise to the cooled solution.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, quench the reaction with an aqueous solution of sodium thiosulfate to remove any unreacted iodine.
-
Extract the product with an organic solvent (e.g., ethyl acetate), wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel.
-
Step 3: Synthesis of this compound
The final step is the N-sulfonylation of the dihalogenated intermediate.
-
Protocol: [6]
-
To a solution of 4-bromo-2-iodo-1H-pyrrolo[2,3-b]pyridine (1.0 eq) and 4-(dimethylamino)pyridine (DMAP) (2.0 eq) in anhydrous dichloromethane (DCM) at room temperature, add benzenesulfonyl chloride (1.1 eq) dropwise.[6]
-
Stir the reaction mixture for 24 hours at room temperature.[6]
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with DCM and wash sequentially with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The resulting solid can be suspended in acetonitrile and filtered to obtain the pure product.[6]
-
Protecting the pyrrole nitrogen first can alter the regioselectivity of the subsequent halogenation steps. The electron-withdrawing phenylsulfonyl group deactivates the pyrrole ring, potentially favoring halogenation on the pyridine ring.
Diagram 3: Synthetic Pathway - Strategy B
Caption: Synthetic route via initial N-sulfonylation.
Step 1: Synthesis of 1-(Phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine
-
Protocol:
-
To a suspension of sodium hydride (NaH) (1.2 eq, 60% dispersion in mineral oil) in anhydrous DMF, add a solution of 1H-pyrrolo[2,3-b]pyridine (1.0 eq) in anhydrous DMF dropwise at 0 °C under an inert atmosphere.
-
Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional hour.
-
Cool the reaction mixture back to 0 °C and add benzenesulfonyl chloride (1.1 eq) dropwise.
-
Stir the reaction at room temperature for 12-16 hours.
-
Quench the reaction carefully with water and extract the product with ethyl acetate.
-
Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
-
Step 2: Synthesis of 4-Bromo-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine
-
Protocol:
-
Dissolve 1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine (1.0 eq) in a suitable solvent like acetonitrile or a chlorinated solvent.
-
Add N-bromosuccinimide (NBS) (1.0-1.1 eq) and stir the reaction at room temperature. The reaction may require gentle heating to proceed to completion.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, remove the solvent under reduced pressure.
-
Dissolve the residue in an organic solvent and wash with aqueous sodium thiosulfate and brine.
-
Dry the organic layer and concentrate to give the crude product, which can be purified by chromatography.
-
Step 3: Synthesis of this compound
The introduction of iodine at the C2 position can be achieved via a lithiation-iodination sequence.
-
Protocol:
-
Dissolve 4-bromo-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine (1.0 eq) in anhydrous THF and cool to -78 °C under an inert atmosphere.
-
Add n-butyllithium (n-BuLi) (1.1 eq, solution in hexanes) dropwise, maintaining the temperature below -70 °C.
-
Stir the mixture at -78 °C for 1 hour.
-
Add a solution of iodine (I₂) (1.2 eq) in anhydrous THF dropwise.
-
Stir the reaction at -78 °C for 2 hours and then allow it to warm slowly to room temperature.
-
Quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extract the product with ethyl acetate, wash with aqueous sodium thiosulfate and brine, dry, and concentrate.
-
Purify the final product by column chromatography or recrystallization.
-
Purification and Characterization
The final product, this compound, is typically a solid.
-
Purification: Recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or column chromatography on silica gel are effective purification methods.
-
Characterization: The structure and purity of the final compound should be confirmed by standard analytical techniques:
-
¹H NMR: The proton NMR spectrum will show characteristic signals for the aromatic protons of the pyrrolo[2,3-b]pyridine core and the phenylsulfonyl group.
-
¹³C NMR: The carbon NMR spectrum will confirm the number and types of carbon atoms in the molecule.
-
Mass Spectrometry (MS): The mass spectrum should show the molecular ion peak corresponding to the calculated mass of the product (C₁₃H₈BrIN₂O₂S), exhibiting the characteristic isotopic pattern for bromine and iodine.[6]
-
LC-MS: This technique is useful for assessing the purity of the final compound and for monitoring the progress of the reactions.
-
Safety and Handling
-
Halogenating Agents (NBS, NIS): These are irritants and should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses.
-
Sodium Hydride (NaH): This is a highly flammable and water-reactive solid. It must be handled under an inert atmosphere (e.g., nitrogen or argon). All glassware must be thoroughly dried before use.
-
n-Butyllithium (n-BuLi): This is a pyrophoric liquid and must be handled with extreme care under an inert atmosphere using syringe techniques.
-
Solvents: Many of the organic solvents used are flammable and have associated health risks. Always consult the Safety Data Sheet (SDS) for each chemical before use and handle them in a fume hood.
Conclusion
The synthesis of this compound is a multi-step process that can be achieved through different strategic approaches. The choice of the synthetic route will depend on the available starting materials, the desired scale of the reaction, and the laboratory's expertise with particular reaction types. Careful control of reaction conditions is paramount to achieve good yields and high purity of this valuable intermediate, which serves as a versatile building block in the development of novel therapeutics.
References
- 1. Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of 3,5-disubstituted-1H-pyrrolo[2,3-b]pyridines as potent inhibitors of the insulin-like growth factor-1 receptor (IGF-1R) tyrosine kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Discovery of a series of 1H-pyrrolo[2,3-b]pyridine compounds as potent TNIK inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. WO2006063167A1 - 1h-pyrrolo[2,3-b]pyridines - Google Patents [patents.google.com]
- 5. CN102746295A - Preparation method for 4-substituted-7-azaindole - Google Patents [patents.google.com]
- 6. echemi.com [echemi.com]
The Pyrrolo[2,3-b]pyridine Core: An In-depth Technical Guide to its Chemical Reactivity for Researchers and Drug Development Professionals
Introduction: The Privileged Scaffold of Pyrrolo[2,3-b]pyridine
The pyrrolo[2,3-b]pyridine, commonly known as 7-azaindole, is a bicyclic heteroaromatic system that has garnered significant attention in the fields of medicinal chemistry, materials science, and coordination chemistry.[1][2] Its structure, which can be viewed as an indole scaffold with a nitrogen atom replacing the C7-H group, imparts a unique electronic and reactivity profile. This modification introduces an electron-deficient pyridine ring fused to an electron-rich pyrrole ring, creating a fascinating dichotomy of chemical behavior.[3][4] This inherent electronic push-pull nature is a key determinant of its reactivity and is a primary reason for its classification as a "privileged scaffold" in drug discovery.[3][4] The 7-azaindole core is a cornerstone in numerous approved pharmaceuticals, including the kinase inhibitors vemurafenib and pexidartinib, underscoring the importance of understanding its chemical reactivity for the development of novel therapeutics.[1]
This technical guide provides a comprehensive exploration of the chemical reactivity of the pyrrolo[2,3-b]pyridine core. We will delve into the causal factors governing its reactivity in various transformations, including electrophilic and nucleophilic substitutions, as well as modern metal-catalyzed functionalization reactions. Our focus will be on providing not just protocols, but a deeper understanding of the underlying principles that guide experimental design, empowering researchers to harness the full synthetic potential of this remarkable heterocycle.
Electronic Landscape and its Influence on Reactivity
The reactivity of the 7-azaindole core is a direct consequence of the interplay between the electron-rich pyrrole moiety and the electron-deficient pyridine ring.[3][4] The pyrrole ring, with its lone pair of electrons on the nitrogen atom contributing to the aromatic sextet, is predisposed to electrophilic attack. In contrast, the pyridine ring is susceptible to nucleophilic substitution, a reactivity pattern that is often enhanced by N-oxidation or the presence of leaving groups.[5]
The acidity of the N-H proton of the pyrrole ring is a critical parameter influencing its reactivity, particularly in metal-catalyzed cross-coupling reactions where deprotonation is often a key step.[6] Furthermore, the basicity of the pyridine nitrogen allows for protonation, which can modulate the electronic properties of the entire ring system and influence the regioselectivity of certain reactions.[2]
Electrophilic Substitution: Functionalization of the Pyrrole Ring
The electron-rich nature of the pyrrole ring makes it the primary site for electrophilic substitution. The C3 position is the most nucleophilic and, therefore, the most common site of attack, followed by the C2 position.[7]
Halogenation
Direct halogenation of the 7-azaindole core is a fundamental transformation for introducing a versatile synthetic handle. Iodination, for instance, can be readily achieved at the C3 position using reagents like N-iodosuccinimide (NIS).[8] This reaction proceeds through a classic electrophilic aromatic substitution mechanism.
-
Reagents and Materials:
-
7-Azaindole (1.0 equiv)
-
N-Iodosuccinimide (NIS) (1.0 equiv)
-
Potassium hydroxide (KOH) (0.5 equiv)
-
Dichloromethane (DCM)
-
Magnetic stirrer and standard glassware
-
-
Procedure:
-
Dissolve 7-azaindole in DCM in a round-bottom flask.
-
Add KOH and stir the mixture for 10-15 minutes at room temperature.
-
Add NIS portion-wise to the reaction mixture.
-
Continue stirring at room temperature and monitor the reaction progress by TLC.
-
Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate.
-
Extract the aqueous layer with DCM.
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to afford 3-iodo-7-azaindole.
-
Causality Behind Experimental Choices: The use of a mild base like KOH facilitates the reaction, likely by enhancing the nucleophilicity of the pyrrole ring.[8] DCM is a suitable solvent due to its inertness and ability to dissolve the reactants.
Vilsmeier-Haack Formylation
The Vilsmeier-Haack reaction is a reliable method for introducing a formyl group at the C3 position of 7-azaindole. This reaction typically employs a mixture of phosphorus oxychloride (POCl₃) and dimethylformamide (DMF) to generate the Vilsmeier reagent, which acts as the electrophile.[5] N-alkylation of the 7-azaindole often leads to higher yields in this transformation.[5]
Friedel-Crafts and Related Reactions
Friedel-Crafts acylation and alkylation reactions provide a direct route to C3-functionalized 7-azaindoles. For instance, reaction with bromoacetyl bromide in the presence of a Lewis acid like aluminum chloride (AlCl₃) yields 3-bromoacetyl-7-azaindole.[5] Aza-Friedel-Crafts reactions with cyclic imines have also been reported to proceed efficiently, leading to the synthesis of novel 3-substituted derivatives.[9]
Nucleophilic Substitution: Targeting the Pyridine Ring
The electron-deficient pyridine ring of the 7-azaindole core is susceptible to nucleophilic attack, particularly when activated by a leaving group or by N-oxidation.
Chichibabin-type Reactions
The synthesis of 7-azaindoles can be achieved through Chichibabin-type cyclizations. For example, the condensation of 2-fluoro-3-picoline with benzonitrile mediated by a strong base like lithium diisopropylamide (LDA) affords 2-phenyl-7-azaindole.[10] This reaction involves the nucleophilic addition of a deprotonated picoline derivative to the nitrile, followed by cyclization and elimination of fluoride.[10]
SNAr Reactions on Halogenated Pyrrolo[2,3-b]pyridines
The presence of a halogen atom on the pyridine ring facilitates nucleophilic aromatic substitution (SNAr). For instance, 4-bromo-7-azaindole derivatives can undergo palladium-catalyzed C-N and C-O bond formation with amides, amines, and phenols.[11] The choice of ligand, base, and palladium precursor is crucial for achieving high yields and selectivity in these transformations.[11]
Caption: Workflow for Pd-catalyzed C-N coupling of 4-bromo-7-azaindole.
Metal-Catalyzed Cross-Coupling Reactions: A Modern Approach to Functionalization
Advances in metal-catalyzed cross-coupling reactions have revolutionized the synthesis and functionalization of the 7-azaindole scaffold.[2][3][4] These methods offer a powerful and versatile toolkit for creating a diverse array of derivatives.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a widely used method for forming carbon-carbon bonds. It has been successfully applied to the synthesis of 7-azaindole derivatives, for instance, by coupling chloroamino-N-heterocycles with (2-ethoxyvinyl)borolane, followed by an acid-catalyzed cyclization.[12] This approach allows for the construction of the pyrrole ring onto a pre-functionalized pyridine precursor.
Sonogashira Coupling
The Sonogashira coupling, which forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, is another key tool in the synthetic chemist's arsenal.[3][4] This reaction has been employed in the synthesis of 2-substituted 7-azaindole derivatives starting from 2-amino-3-iodopyridine.[12] A subsequent base-mediated indolization reaction completes the formation of the 7-azaindole core.[12]
Caption: Two-step synthesis of 2-substituted 7-azaindoles.
C-H Functionalization
Direct C-H functionalization is an emerging and highly atom-economical strategy for modifying the 7-azaindole core. While still a developing area, metal-catalyzed C-H activation has been explored for both the synthesis and further derivatization of azaindoles.[3][4] This approach avoids the need for pre-functionalized starting materials, offering a more sustainable and efficient synthetic route.
Quantitative Data Summary: Regioselectivity in Electrophilic Substitution
| Position | Relative Reactivity | Typical Reagents | Product Type |
| C3 | Highest | NIS, POCl₃/DMF, RCOCl/AlCl₃ | 3-Halo, 3-Formyl, 3-Acyl |
| C2 | Moderate | Metal catalysts for arylation | 2-Aryl |
| Pyridine Ring | Low (unless activated) | Nucleophiles (with leaving group) | Substituted Pyridine |
Conclusion: A Versatile Scaffold with Tunable Reactivity
The pyrrolo[2,3-b]pyridine core presents a rich and varied chemical landscape for synthetic exploration. The inherent electronic differences between the fused pyrrole and pyridine rings provide distinct opportunities for regioselective functionalization. While the electron-rich pyrrole ring is readily amenable to a wide range of electrophilic substitutions, the electron-deficient pyridine ring can be targeted by nucleophiles, particularly when appropriately activated. The advent of modern metal-catalyzed cross-coupling and C-H functionalization methodologies has further expanded the synthetic toolbox, enabling the construction of complex and diverse molecular architectures. A thorough understanding of the underlying principles governing the reactivity of the 7-azaindole core is paramount for its effective utilization in drug discovery and materials science. This guide has provided a foundational understanding of these principles, supported by practical protocols and mechanistic insights, to empower researchers in their pursuit of novel and impactful chemical entities based on this privileged scaffold.
References
- 1. pubs.rsc.org [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. Metal-Catalyzed Cross-Coupling Reactions on Azaindole Synthesis and Functionalization - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Metal-Catalyzed Cross-Coupling Reactions on Azaindole Synthesis and Functionalization [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. rosdok.uni-rostock.de [rosdok.uni-rostock.de]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. Synthesis of a 7-Azaindole by Chichibabin Cyclization: Reversible Base-Mediated Dimerization of 3-Picolines - PMC [pmc.ncbi.nlm.nih.gov]
- 11. BJOC - Palladium-catalyzed C–N and C–O bond formation of N-substituted 4-bromo-7-azaindoles with amides, amines, amino acid esters and phenols [beilstein-journals.org]
- 12. Azaindole synthesis [organic-chemistry.org]
Methodological & Application
Application Notes and Protocols for the Use of 4-Bromo-2-iodo-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine in Suzuki Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals
Introduction: A Privileged Scaffold for Kinase Inhibitor Discovery
The 7-azaindole core is a well-established "privileged structure" in medicinal chemistry, serving as a bioisosteric replacement for purine nucleobases.[1] This structural motif is integral to several FDA-approved kinase inhibitors, including pexidartinib and vemurafenib, underscoring its therapeutic significance, particularly in oncology.[1] The strategic dihalogenation of this scaffold, as seen in 4-Bromo-2-iodo-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine, provides a versatile platform for the synthesis of complex molecular architectures through sequential, site-selective cross-coupling reactions.[1][2]
This guide provides a comprehensive overview of the application of this compound in Suzuki-Miyaura coupling reactions. We will delve into the mechanistic principles governing regioselectivity, provide detailed experimental protocols, and discuss the critical role of the N-1 phenylsulfonyl protecting group.
Mechanistic Insights: Harnessing Differential Reactivity for Site-Selective Coupling
The cornerstone of utilizing dihalogenated heterocycles like this compound lies in the differential reactivity of the carbon-halogen bonds.[3] The carbon-iodine (C-I) bond is inherently weaker and more susceptible to oxidative addition to a palladium(0) catalyst compared to the more robust carbon-bromine (C-Br) bond.[3] This disparity in reactivity allows for a programmed, site-selective approach to molecular elaboration.
The general catalytic cycle for the Suzuki-Miyaura coupling is a well-understood process involving three key steps: oxidative addition, transmetalation, and reductive elimination.[4][5]
Figure 1: Generalized Suzuki-Miyaura catalytic cycle.
In the context of this compound, the initial oxidative addition preferentially occurs at the more labile C2-iodo position. This allows for the selective introduction of a desired moiety at this position while leaving the C4-bromo position available for a subsequent, and often more forcing, cross-coupling reaction.
The N-1 phenylsulfonyl group plays a crucial dual role. Firstly, it serves as a protecting group, preventing unwanted side reactions at the pyrrole nitrogen. Secondly, its electron-withdrawing nature can influence the reactivity of the heterocyclic core, further enhancing the selectivity of the coupling reaction.[1] This protecting group is stable under typical Suzuki coupling conditions and can be removed later in the synthetic sequence if required.[1][6][7][8]
Experimental Protocols
Protocol 1: Selective Suzuki Coupling at the C2-Position
This protocol outlines a general procedure for the selective Suzuki-Miyaura coupling at the C2-iodo position of this compound.
Materials:
| Reagent | CAS Number | Molecular Formula | Purpose |
| This compound | 889939-26-8 | C13H8BrIN2O2S | Starting Material |
| Arylboronic Acid | Varies | Varies | Coupling Partner |
| [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl2) | 72287-26-4 | C34H28Cl2FeP2Pd | Catalyst |
| Sodium Carbonate (Na2CO3) | 497-19-8 | Na2CO3 | Base |
| 1,4-Dioxane | 123-91-1 | C4H8O2 | Solvent |
| Water | 7732-18-5 | H2O | Co-solvent |
Procedure:
-
Reaction Setup: In a flame-dried Schlenk flask equipped with a magnetic stir bar, combine this compound (1.0 equiv.), the desired arylboronic acid (1.1-1.5 equiv.), and sodium carbonate (2.0-3.0 equiv.).
-
Inert Atmosphere: Seal the flask and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times to ensure an oxygen-free environment.
-
Catalyst and Solvent Addition: Under a positive pressure of the inert gas, add the palladium catalyst (e.g., Pd(dppf)Cl2, 0.05-0.10 equiv.) followed by the degassed solvent system (e.g., a 4:1 mixture of 1,4-dioxane and water).
-
Reaction: Heat the reaction mixture to 80-100 °C and monitor the progress by an appropriate analytical technique such as thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reaction to room temperature and dilute with ethyl acetate. Wash the organic layer sequentially with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography on silica gel.
Figure 2: Workflow for selective C2-Suzuki coupling.
Protocol 2: Subsequent Suzuki Coupling at the C4-Position
Following the successful functionalization at the C2-position, the resulting 2-aryl-4-bromo-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine can undergo a second Suzuki coupling at the C4-bromo position. This typically requires more forcing conditions to activate the C-Br bond.
Materials:
| Reagent | CAS Number | Molecular Formula | Purpose |
| 2-Aryl-4-bromo-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine | Varies | Varies | Starting Material |
| Arylboronic Acid | Varies | Varies | Coupling Partner |
| Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh3)4) | 14221-01-3 | C72H60P4Pd | Catalyst |
| Potassium Phosphate (K3PO4) | 7758-11-4 | K3PO4 | Base |
| 1,4-Dioxane | 123-91-1 | C4H8O2 | Solvent |
| Water | 7732-18-5 | H2O | Co-solvent |
Procedure:
-
Reaction Setup: In a microwave vial or a sealed tube, combine the 2-aryl-4-bromo-azaindole starting material (1.0 equiv.), the second arylboronic acid (1.5-2.0 equiv.), and potassium phosphate (3.0 equiv.).
-
Inert Atmosphere: Seal the vessel and purge with an inert gas.
-
Catalyst and Solvent Addition: Add the palladium catalyst (e.g., Pd(PPh3)4, 0.10-0.15 equiv.) and the degassed solvent system.
-
Reaction: Heat the reaction mixture to a higher temperature, typically 120-150 °C, potentially using microwave irradiation to facilitate the reaction. Monitor for completion.
-
Work-up and Purification: Follow the same work-up and purification procedure as described in Protocol 1.
Troubleshooting and Considerations
-
Catalyst Selection: While Pd(dppf)Cl2 is often effective for the initial C-I coupling, other catalysts such as Pd(PPh3)4 or catalysts with bulky phosphine ligands may be necessary for the more challenging C-Br coupling.[9] Catalyst screening may be required to optimize yields for specific substrates.
-
Base Selection: The choice of base can significantly impact the reaction outcome. While sodium carbonate is a common choice, stronger bases like potassium phosphate or cesium carbonate may be needed for less reactive coupling partners.
-
Solvent System: A mixture of an ethereal solvent like 1,4-dioxane or DME with water is standard. The ratio can be adjusted to ensure solubility of all reaction components.
-
Competing Reactions: In some cases, particularly with highly active catalysts or prolonged reaction times, diarylation may be observed. Careful monitoring and optimization of reaction conditions are crucial to maximize the yield of the desired mono-arylated product.
Conclusion
This compound is a highly valuable and versatile building block for the synthesis of functionalized 7-azaindoles. The differential reactivity of the two halogen substituents allows for a programmed and site-selective introduction of various aryl and heteroaryl groups via Suzuki-Miyaura cross-coupling reactions. The protocols and mechanistic insights provided herein offer a solid foundation for researchers and drug development professionals to effectively utilize this important synthetic intermediate in their discovery programs.
References
- 1. This compound|CAS 889939-26-8 [benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. benchchem.com [benchchem.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Suzuki Coupling [organic-chemistry.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Phenylsulfonate as a photolabile group for intramolecular carbon–carbon cross-coupling reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: 4-Bromo-2-iodo-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine as a Versatile Precursor for Kinase Inhibitor Synthesis
Abstract
Protein kinases are a critical class of enzymes that regulate a vast array of cellular processes, making them a primary focus for drug discovery, particularly in oncology and immunology.[1] The 1H-pyrrolo[2,3-b]pyridine (7-azaindole) scaffold has emerged as a privileged structure in the design of kinase inhibitors, largely due to its nature as a bioisostere of adenine, enabling it to compete with ATP for binding at the kinase active site.[2] This application note provides a comprehensive guide to the use of 4-Bromo-2-iodo-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine , a highly versatile and strategically functionalized precursor for the synthesis of novel kinase inhibitors. We detail its synthesis, its application in sequential, regioselective cross-coupling reactions, and provide protocols for creating diverse molecular libraries and validating their biological activity.
Introduction: The Strategic Advantage of the 7-Azaindole Scaffold
The development of potent and selective kinase inhibitors is a cornerstone of modern targeted therapy. The 7-azaindole core is particularly effective because its deazapurine framework structurally mimics adenine, the nitrogenous base of ATP, making it an ideal starting point for ATP-competitive inhibitors.[2] The subject of this guide, this compound, is an advanced intermediate designed for maximum synthetic flexibility.
Key Features and Rationale:
-
Orthogonal Reactivity: The molecule possesses two different halogen atoms at key positions. The carbon-iodine (C-I) bond at the C2 position is significantly more reactive in palladium-catalyzed cross-coupling reactions than the carbon-bromine (C-Br) bond at the C4 position.[3] This differential reactivity is the cornerstone of its utility, allowing for a programmed, step-wise introduction of different chemical moieties.
-
Protecting Group Strategy: The pyrrole nitrogen is protected with a phenylsulfonyl (besyl) group. This group serves two purposes: it prevents unwanted side reactions at the nitrogen during synthesis and modulates the electronic properties of the ring system. It can be reliably removed in a final step to yield the free N-H, which often serves as a critical hydrogen bond donor for interacting with the kinase hinge region.[4]
-
Vectorial Diversity: The C2 and C4 positions of the 7-azaindole core point into different regions of the ATP binding pocket. Modifications at C2 can be directed towards the solvent-exposed region, while substitutions at C4 can explore deeper pockets or interact with the ribose-binding site. This allows for the systematic optimization of potency and selectivity.
Physicochemical Properties of the Precursor
Understanding the properties of the starting material is essential for experimental design.
| Property | Value | Source |
| CAS Number | 889939-26-8 | [5][6] |
| Molecular Formula | C₁₃H₈BrIN₂O₂S | [5] |
| Molecular Weight | 463.09 g/mol | [4] |
| XLogP3 | 3.9 | [4] |
| Density | 2.1 ± 0.1 g/cm³ | [4] |
| Boiling Point | 572.2 ± 50.0 °C at 760 mmHg | [4] |
Synthetic Strategy: A Platform for Combinatorial Library Generation
The core strategy involves a three-stage process: sequential cross-coupling at the C2 and C4 positions, followed by deprotection. This workflow enables the creation of a large matrix of compounds from a set of building blocks, ideal for structure-activity relationship (SAR) studies.
Caption: General workflow for synthesizing kinase inhibitors.
Experimental Protocols
Disclaimer: These protocols are intended as a guide. All reactions involving air- or moisture-sensitive reagents should be performed under an inert atmosphere (Argon or Nitrogen) using standard Schlenk line or glovebox techniques. Solvents should be anhydrous and degassed where specified.
Protocol 1: Synthesis of this compound
This protocol describes the protection of the pyrrole nitrogen, which is a prerequisite for subsequent cross-coupling reactions.
Materials:
-
4-Bromo-2-iodo-1H-pyrrolo[2,3-b]pyridine (1.0 equiv)
-
Benzenesulfonyl chloride (1.1 equiv)
-
4-(Dimethylamino)pyridine (DMAP) (2.0 equiv)
-
Dichloromethane (DCM), anhydrous
Procedure:
-
To a solution of 4-bromo-2-iodo-1H-pyrrolo[2,3-b]pyridine and DMAP in anhydrous DCM at room temperature, add benzenesulfonyl chloride dropwise.[4]
-
Stir the mixture at room temperature for 12-24 hours. Monitor reaction progress by TLC or LC-MS until the starting material is consumed.
-
Upon completion, dilute the reaction mixture with DCM and wash sequentially with 1M HCl, saturated aqueous sodium bicarbonate, and brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
The crude product can be purified by flash column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to afford the title compound.[4]
Protocol 2: Regioselective Sonogashira Coupling at the C2-Position
This protocol leverages the higher reactivity of the C-I bond to selectively introduce an alkyne moiety at the C2 position.
Materials:
-
This compound (1.0 equiv)
-
Terminal alkyne (1.2 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Copper(I) iodide (CuI) (5-10 mol%)
-
Amine base (e.g., Triethylamine (Et₃N) or Diisopropylethylamine (DIPEA))
-
Anhydrous and degassed solvent (e.g., THF or DMF)
Procedure:
-
To a dry Schlenk flask, add the precursor, palladium catalyst, and CuI.[3][7]
-
Evacuate and backfill the flask with an inert gas (3 cycles).
-
Add the anhydrous, degassed solvent and the amine base via syringe.
-
Stir the mixture for 10-15 minutes at room temperature, then add the terminal alkyne dropwise.
-
The reaction can be run at room temperature or gently heated (40-60 °C) to drive it to completion.[8] Monitor progress by TLC or LC-MS.
-
Upon completion, cool the mixture to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and filter through a pad of Celite to remove catalyst residues.
-
Wash the organic phase with saturated aqueous ammonium chloride and brine.[7]
-
Dry the organic layer over Na₂SO₄, filter, and concentrate.
-
Purify the crude product by flash column chromatography.
| Parameter | Typical Condition | Notes |
| Palladium Catalyst | Pd(PPh₃)₄, PdCl₂(PPh₃)₂ | 1-5 mol% loading |
| Copper Co-catalyst | CuI | 2-10 mol% loading. Essential for the traditional Sonogashira mechanism. |
| Base | Et₃N, DIPEA, Piperidine | Often used as both base and co-solvent. |
| Solvent | THF, DMF, Dioxane | Must be anhydrous and degassed. |
| Temperature | Room Temperature to 80 °C | Milder temperatures favor higher selectivity and reduce side reactions like Glaser homocoupling. |
Table 2: Summary of typical reaction conditions for Sonogashira coupling.[8]
Protocol 3: Suzuki-Miyaura Coupling at the C4-Position
With the C2 position functionalized, the remaining C-Br bond at C4 is now targeted for a Suzuki coupling reaction.
Materials:
-
C2-alkynylated intermediate from Protocol 2 (1.0 equiv)
-
Aryl- or heteroarylboronic acid or boronate ester (1.2-1.5 equiv)
-
Palladium catalyst (e.g., Pd(dppf)Cl₂, Pd₂(dba)₃ with a ligand like XPhos, 2-5 mol%)
-
Inorganic base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄, 2.0-3.0 equiv)
-
Anhydrous and degassed solvent system (e.g., 1,4-Dioxane/water, Toluene/water)
Procedure:
-
To a dry Schlenk flask, add the C2-substituted pyrrolopyridine, the boronic acid, the palladium catalyst/ligand, and the base.[9][10]
-
Evacuate and backfill the flask with an inert gas (3 cycles).
-
Add the degassed solvent system via syringe.
-
Heat the reaction mixture with vigorous stirring to the desired temperature (typically 80-110 °C).[9][11]
-
Monitor the reaction by TLC or LC-MS until the starting material is consumed.
-
Cool the mixture to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate.
-
Purify the crude product by flash column chromatography.
| Parameter | Typical Condition | Notes |
| Palladium Catalyst | Pd(dppf)Cl₂, Pd(PPh₃)₄, Pd₂(dba)₃ | Choice depends on substrate; pre-catalysts with bulky phosphine ligands are often effective. |
| Ligand | SPhos, XPhos, PPh₃ | Used with catalyst precursors like Pd₂(dba)₃. |
| Base | K₂CO₃, Cs₂CO₃, K₃PO₄ | The choice of base can significantly impact reaction efficiency. |
| Solvent | 1,4-Dioxane/H₂O, Toluene/H₂O, DMF | A mixed aqueous system is common. |
| Temperature | 80 °C to 120 °C | Higher temperatures are generally required compared to the Sonogashira coupling. |
Table 3: Summary of typical reaction conditions for Suzuki coupling.[12]
Protocol 4: Deprotection of the Phenylsulfonyl Group
The final step for many inhibitors is the removal of the protecting group to reveal the N-H moiety.
Materials:
-
Fully substituted, protected precursor (1.0 equiv)
-
Sodium tert-butoxide (NaOtBu) (1.5 equiv)
-
1,4-Dioxane, anhydrous
Procedure:
-
Dissolve the protected compound in anhydrous 1,4-dioxane.[4]
-
Add sodium tert-butoxide and heat the reaction to 80 °C.
-
Stir for 4-16 hours, monitoring by TLC or LC-MS.
-
Cool the reaction to room temperature and carefully quench by adding water.
-
Evaporate the solvent under reduced pressure.
-
Partition the residue between ethyl acetate and water.
-
Wash the organic layer with brine, dry over Na₂SO₄, and concentrate.
-
Purify the final compound by flash chromatography or preparative HPLC.
Application in Kinase Inhibitor Design: Targeting the ATP Pocket
Kinase inhibitors are broadly classified by their binding mode. Type I inhibitors bind to the active "DFG-in" conformation of the kinase, while Type II inhibitors bind to and stabilize an inactive "DFG-out" conformation.[13] Type II inhibitors often achieve greater selectivity by occupying an allosteric pocket adjacent to the ATP site, which is more structurally diverse among different kinases.[14][15] The synthetic versatility of the 4-bromo-2-iodo precursor allows for the rational design of both types of inhibitors by strategically building out functionalities from the C2 and C4 positions.
Caption: Binding mode of a Type II kinase inhibitor.
Many kinase inhibitors target critical cell signaling pathways, such as the MAPK/ERK pathway, which is frequently dysregulated in cancer.[1]
Caption: The MAPK/ERK signaling pathway.
Validation Protocol: In Vitro Kinase Inhibition Assay
Once a candidate inhibitor is synthesized, its potency must be quantified. A time-resolved fluorescence resonance energy transfer (TR-FRET) assay is a common, robust method for determining inhibitor IC₅₀ values.[1]
Principle: This assay measures the phosphorylation of a biotinylated peptide substrate by the target kinase. A terbium-labeled antibody specific for the phosphorylated peptide is used for detection. When the antibody binds the phosphorylated peptide, which is captured by streptavidin-conjugated XL665, FRET occurs between the terbium donor and the XL665 acceptor. Kinase inhibition is measured as a decrease in the FRET signal.[1]
Materials:
-
Target kinase enzyme
-
Biotinylated peptide substrate
-
ATP and MgCl₂
-
Terbium-labeled anti-phospho-specific antibody
-
Streptavidin-XL665
-
Assay buffer (e.g., HEPES, Brij-35, DTT, MgCl₂)
-
Synthesized inhibitor compound, serially diluted in DMSO
-
384-well assay plates
Procedure:
-
Prepare a master mix of the kinase and its peptide substrate in kinase buffer.[16]
-
Dispense the enzyme/substrate mix into the wells of a 384-well plate.
-
Add serially diluted test compounds (typically an 11-point, 3-fold dilution series) to the wells. Include positive (no inhibitor) and negative (no enzyme) controls.
-
Pre-incubate the plate for 15-30 minutes to allow the inhibitor to bind to the kinase.
-
Initiate the kinase reaction by adding a solution of ATP and MgCl₂ to all wells. The final ATP concentration should be at or near the Kₘ for the specific kinase.[16]
-
Incubate the reaction at room temperature for a defined period (e.g., 60 minutes).
-
Stop the reaction by adding a detection mix containing EDTA, the terbium-labeled antibody, and streptavidin-XL665.
-
Incubate for at least 60 minutes to allow the detection reagents to bind.
-
Read the plate on a TR-FRET-capable plate reader, measuring emission at two wavelengths (e.g., 665 nm for the acceptor and 620 nm for the donor).
-
Calculate the TR-FRET ratio and plot the percent inhibition versus the logarithm of the inhibitor concentration. Fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
| Compound ID | Target Kinase | IC₅₀ (nM) |
| Example-C2-A-C4-B | c-Met | 1.68 |
| Example-C2-A-C4-C | c-Met | 25.4 |
| Example-C2-D-C4-B | c-Met | 150.2 |
| Staurosporine (Control) | c-Met | 5.8 |
Table 4: Example data presentation for synthesized inhibitors against a target kinase.[17]
Conclusion
This compound is a powerful and versatile building block for medicinal chemistry and drug discovery. Its pre-installed orthogonal reactivity allows for the efficient and systematic synthesis of diverse libraries of kinase inhibitors based on the privileged 7-azaindole scaffold. By following the synthetic and analytical protocols outlined in this guide, researchers can accelerate the discovery of novel, potent, and selective kinase inhibitors for a range of therapeutic applications.
References
- 1. benchchem.com [benchchem.com]
- 2. Pyrrolo[2,3-d]Pyrimidines as Kinase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. echemi.com [echemi.com]
- 5. americanelements.com [americanelements.com]
- 6. This compound (1 x 100 mg) | Reagentia [reagentia.eu]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 11. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 12. reddit.com [reddit.com]
- 13. Type-II Kinase Inhibitor Docking, Screening, and Profiling Using Modified Structures of Active Kinase States - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. mdpi.com [mdpi.com]
- 16. In vitro kinase assay [protocols.io]
- 17. Discovery of novel pyrrolo[2,3-b]pyridine derivatives bearing 1,2,3-triazole moiety as c-Met kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
"synthetic routes to functionalized 7-azaindoles using 4-Bromo-2-iodo-1-(phenylsulfonyl)-1H-pyrrolo[2,3-B]pyridine"
Application Notes & Protocols: A Guide to the Regioselective Synthesis of Functionalized 7-Azaindoles
Utilizing 4-Bromo-2-iodo-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine as a Versatile Synthetic Platform
Introduction: The Strategic Importance of 7-Azaindoles and Regioselective Synthesis
The 7-azaindole (1H-pyrrolo[2,3-b]pyridine) scaffold is a privileged heterocyclic motif in modern medicinal chemistry. As a bioisostere of indole, it is a core component of numerous biologically active molecules, particularly in the development of protein kinase inhibitors for oncology and inflammatory diseases.[1][2][3] The introduction of a nitrogen atom into the indole's benzene ring imparts unique electronic properties, enhances hydrogen bonding capabilities, and can improve pharmacokinetic profiles.
The ability to precisely install various functional groups at specific positions on the 7-azaindole nucleus is paramount for systematic structure-activity relationship (SAR) studies.[3] This guide details a robust and highly efficient strategy for the regioselective functionalization of the 7-azaindole core, leveraging the differential reactivity of the key intermediate: This compound . This dihalogenated synthon allows for sequential, site-selective palladium-catalyzed cross-coupling reactions, providing a powerful toolkit for drug discovery professionals.
The strategic foundation of this approach lies in the well-established reactivity difference between carbon-iodine (C-I) and carbon-bromine (C-Br) bonds in palladium-catalyzed reactions. The C-I bond is significantly more susceptible to oxidative addition to a Pd(0) complex, enabling selective functionalization at the C2 position while leaving the C4-bromo substituent intact for a subsequent transformation.
The Key Synthon: Preparation and Strategic Considerations
The cornerstone of this synthetic approach is the reliable preparation of the N-protected dihalo-7-azaindole. The phenylsulfonyl (-SO2Ph) group serves a dual purpose: it protects the pyrrole nitrogen from undesired side reactions and its electron-withdrawing nature can influence the reactivity of the heterocyclic core.[4]
Protocol 2.1: Synthesis of this compound
This procedure is a two-step process starting from the commercially available 4-bromo-1H-pyrrolo[2,3-b]pyridine.
Step 1: Iodination of 4-bromo-1H-pyrrolo[2,3-b]pyridine
-
Reagents: 4-bromo-1H-pyrrolo[2,3-b]pyridine, N-Iodosuccinimide (NIS), Acetonitrile (MeCN).
-
Procedure:
-
To a solution of 4-bromo-1H-pyrrolo[2,3-b]pyridine (1.0 eq) in acetonitrile, add N-Iodosuccinimide (1.1 eq) portion-wise at room temperature.
-
Stir the mixture at 50°C for 2 hours.[5]
-
Monitor the reaction by TLC or LC-MS until the starting material is consumed.
-
Upon completion, cool the reaction mixture to room temperature and concentrate under reduced pressure.
-
Purify the crude residue by flash column chromatography on silica gel to afford 4-bromo-2-iodo-1H-pyrrolo[2,3-b]pyridine.[6]
-
Step 2: N-Phenylsulfonylation
-
Reagents: 4-bromo-2-iodo-1H-pyrrolo[2,3-b]pyridine, Benzenesulfonyl chloride, 4-(Dimethylamino)pyridine (DMAP), Dichloromethane (DCM).
-
Procedure:
-
To a solution of 4-bromo-2-iodo-1H-pyrrolo[2,3-b]pyridine (1.0 eq) and DMAP (2.0 eq) in DCM at room temperature, add benzenesulfonyl chloride (1.1 eq) dropwise.[7]
-
Stir the reaction mixture for 24 hours at room temperature.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, dilute the mixture with DCM and wash sequentially with water and saturated aqueous sodium chloride solution.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The resulting solids can be suspended in acetonitrile and filtered to yield pure this compound.[7]
-
-
Expected Characterization Data: LCMS-ESI+ (m/z): [M+H]+ calculated for C13H8BrIN2O2S: 464.1; found: 464.9.[7]
The Regioselective Functionalization Strategy: A Visual Workflow
The differential reactivity of the C-I and C-Br bonds is the linchpin of this synthetic strategy. Palladium-catalyzed cross-coupling reactions can be performed sequentially, targeting the more reactive C2-iodo position first under milder conditions, followed by the functionalization of the more robust C4-bromo position.
References
- 1. Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 4-Bromo-7-azaindole: properties, applications and safety_Chemicalbook [chemicalbook.com]
- 3. An insight into the structure-activity relationship studies of anticancer medicinal attributes of 7-azaindole derivatives: a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Regioselective C–H sulfenylation of N-sulfonyl protected 7-azaindoles promoted by TBAI: a rapid synthesis of 3-thio-7-azaindoles - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 5. Lead Optimization of 3,5-Disubstituted-7-Azaindoles for the Treatment of Human African Trypanosomiasis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 4-Bromo-2-iodo-1H-pyrrolo[2,3-B]pyridine | C7H4BrIN2 | CID 69001566 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. echemi.com [echemi.com]
Application Note: A Protocol for Regioselective Sonogashira Coupling of 4-Bromo-2-iodo-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine
Introduction: The Strategic Alkynylation of 7-Azaindole Scaffolds
The pyrrolo[2,3-b]pyridine, commonly known as the 7-azaindole core, is a privileged scaffold in medicinal chemistry and materials science. Its unique electronic properties and hydrogen bonding capabilities have led to its incorporation into a multitude of biologically active compounds. The Sonogashira cross-coupling reaction, a powerful method for forming C(sp²)-C(sp) bonds, offers a direct route to introduce alkyne functionalities onto this core.[1][2] These alkynyl groups are not merely structural extensions; they serve as versatile synthetic handles for further diversification through click chemistry, cyclization reactions, or as integral parts of extended π-conjugated systems.[3]
This application note provides a detailed protocol for the Sonogashira coupling of a specifically challenging substrate: 4-Bromo-2-iodo-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine . The presence of two different halogen atoms on the 7-azaindole ring presents an opportunity for highly selective functionalization. The significant difference in reactivity between the C-I and C-Br bonds in palladium-catalyzed cross-coupling reactions (C-I >> C-Br) allows for a predictable and regioselective reaction at the C-2 position.[4] By carefully controlling the reaction conditions, the more labile C-I bond undergoes oxidative addition preferentially, leaving the C-Br bond intact for subsequent orthogonal transformations.
This guide is designed for researchers, scientists, and drug development professionals, offering a robust, field-proven protocol grounded in mechanistic principles. We will delve into the causality behind experimental choices, provide a self-validating system through troubleshooting and optimization advice, and ground all claims in authoritative references.
Mechanistic Underpinnings of the Sonogashira Reaction
The Sonogashira coupling typically proceeds through two interconnected catalytic cycles: a palladium cycle and a copper co-catalyst cycle.[5]
-
The Palladium Cycle: The active Pd(0) catalyst undergoes oxidative addition with the aryl halide (in this case, the C-I bond of the substrate) to form a Pd(II) intermediate.
-
The Copper Cycle: Concurrently, the copper(I) salt reacts with the terminal alkyne in the presence of a base (typically an amine) to form a highly reactive copper(I) acetylide species.[4] The base serves the dual purpose of deprotonating the alkyne and neutralizing the hydrogen halide generated during the reaction.[6]
-
Transmetalation: The copper acetylide then transfers its alkynyl group to the Pd(II) complex, regenerating the copper(I) catalyst.
-
Reductive Elimination: The resulting diorganopalladium(II) complex undergoes reductive elimination to yield the final alkynylated product and regenerate the active Pd(0) catalyst, allowing the cycle to continue.[5]
While the copper co-catalyst significantly accelerates the reaction, allowing it to proceed under milder conditions, it can also promote the undesirable homocoupling of the terminal alkyne (Glaser coupling).[7] In cases where this side reaction is problematic, copper-free protocols have been developed, though they may require more forcing conditions or specialized ligands.[8]
Experimental Protocol: Regioselective Alkynylation at C-2
This protocol details a reliable method for the selective coupling of a terminal alkyne to the C-2 position of this compound. Phenylacetylene is used as a representative model alkyne.
Materials and Reagents
| Reagent | CAS No. | M.W. ( g/mol ) | Suggested Quantity (for 1 mmol scale) | Molarity/Equivalents | Notes |
| This compound | 889939-26-8 | 463.14 | 463 mg | 1.0 equiv | The limiting reagent. Ensure it is dry.[9] |
| Phenylacetylene | 536-74-3 | 102.14 | 123 mg (128 µL) | 1.2 equiv | Use freshly distilled or high-purity commercial grade. |
| Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂) | 13965-03-2 | 701.90 | 35 mg | 0.05 equiv (5 mol%) | A stable Pd(II) precatalyst that is reduced in situ.[10] |
| Copper(I) Iodide (CuI) | 7681-65-4 | 190.45 | 19 mg | 0.10 equiv (10 mol%) | Use high-purity grade; can appear off-white or tan.[3] |
| Triethylamine (Et₃N) | 121-44-8 | 101.19 | 420 µL | 3.0 equiv | Must be anhydrous. Acts as base and solvent.[11] |
| Tetrahydrofuran (THF) | 109-99-9 | 72.11 | 10 mL | ~0.1 M | Anhydrous, inhibitor-free grade is essential.[12] |
Step-by-Step Methodology
-
Reaction Setup: To a dry, oven-baked 25 mL Schlenk flask equipped with a magnetic stir bar, add this compound (463 mg, 1.0 mmol), PdCl₂(PPh₃)₂ (35 mg, 0.05 mmol), and CuI (19 mg, 0.10 mmol).
-
Rationale: Assembling the solid components first in a dry flask prevents premature degradation of the catalyst and reagents by atmospheric moisture.
-
-
Inert Atmosphere: Seal the flask with a rubber septum. Evacuate the flask under high vacuum for 5-10 minutes and then backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times.
-
Rationale: Oxygen can oxidize and deactivate the Pd(0) species, which is the active catalyst formed in situ. Removing all oxygen is critical for catalytic efficiency.[13]
-
-
Solvent and Reagent Addition: Under a positive pressure of inert gas, add anhydrous THF (10 mL) and anhydrous triethylamine (420 µL, 3.0 mmol) via syringe. Stir the resulting suspension for 5 minutes.
-
Rationale: THF is a good solvent for the organic components. Triethylamine serves as the base to deprotonate the alkyne and as a scavenger for the HI generated during the reaction.[11]
-
-
Substrate Addition: Add phenylacetylene (128 µL, 1.2 mmol) dropwise via syringe.
-
Rationale: Adding the alkyne last and dropwise ensures it is introduced into a well-mixed, inert environment, ready for reaction.
-
-
Reaction Execution: Stir the reaction mixture at room temperature (20-25 °C).
-
Rationale: The high reactivity of the C-I bond allows this reaction to proceed efficiently at room temperature, which further enhances the selectivity over the less reactive C-Br bond.[4]
-
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS. A typical mobile phase for TLC is 30% ethyl acetate in hexanes. The starting material will have a lower Rf than the more nonpolar product. The reaction is typically complete within 2-4 hours.
-
Rationale: Continuous monitoring prevents running the reaction for an unnecessarily long time, which could lead to side product formation.
-
-
Workup: Upon completion, concentrate the reaction mixture under reduced pressure to remove the solvents. Redissolve the residue in ethyl acetate (30 mL) and transfer to a separatory funnel. Wash with saturated aqueous ammonium chloride solution (2 x 20 mL) and then with brine (1 x 20 mL).
-
Rationale: The ammonium chloride wash is crucial for quenching the reaction and removing the triethylamine and copper salts, which form a soluble complex with ammonia.
-
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo. Purify the crude residue by flash column chromatography on silica gel, typically using a gradient of 5% to 20% ethyl acetate in hexanes.
-
Rationale: Chromatography is necessary to remove residual catalyst, triphenylphosphine oxide, and any minor impurities to yield the pure product.
-
-
Characterization: The final product, 4-Bromo-2-(phenylethynyl)-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine , should be characterized by ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS) to confirm its structure and purity.
Troubleshooting and Optimization
| Issue Observed | Potential Cause | Recommended Solution |
| No or Slow Reaction | Inactive catalyst; insufficient degassing; poor quality reagents. | Ensure solvents and reagents are strictly anhydrous.[14] Use a fresh bottle of catalyst. If the reaction is clean but slow, gentle heating to 40-50 °C can be attempted, but monitor for side product formation. Consider a more active ligand like XPhos.[15] |
| Glaser Homocoupling Product | Presence of oxygen; high concentration of copper. | Improve the degassing procedure (3+ cycles). Use a slightly lower loading of CuI (e.g., 5 mol%). Alternatively, switch to a copper-free protocol, which may require a different palladium source (e.g., Pd(PPh₃)₄) and base (e.g., DBU).[8] |
| Low Yield | Incomplete reaction; loss during workup or purification. | Allow the reaction to run longer, confirming completion by TLC. Be careful during extraction and chromatography. Ensure the pH during workup is appropriate to avoid product loss. |
| Formation of Byproducts | Reaction run too long or at too high a temperature. | Adhere to the recommended reaction time and temperature. Once the starting material is consumed (by TLC), proceed immediately to the workup. Mild conditions are key to selectivity. |
Conclusion
The protocol described provides a highly efficient and regioselective method for the alkynylation of this compound. By exploiting the differential reactivity of the carbon-halogen bonds, this Sonogashira coupling proceeds cleanly at the C-2 iodo position under mild, room-temperature conditions. The resulting 2-alkynyl-4-bromo-7-azaindole is a valuable intermediate, primed for further functionalization at the C-4 position using other cross-coupling methodologies, thereby enabling the rapid synthesis of complex, multi-substituted heterocyclic derivatives for various applications in science and medicine.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. byjus.com [byjus.com]
- 3. mdpi.com [mdpi.com]
- 4. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. m.youtube.com [m.youtube.com]
- 7. mdpi.com [mdpi.com]
- 8. Copper-free Sonogashira cross-coupling reactions: an overview - RSC Advances (RSC Publishing) DOI:10.1039/D0RA10575A [pubs.rsc.org]
- 9. echemi.com [echemi.com]
- 10. benchchem.com [benchchem.com]
- 11. Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes [scirp.org]
- 12. benchchem.com [benchchem.com]
- 13. Sonogashira Coupling [organic-chemistry.org]
- 14. benchchem.com [benchchem.com]
- 15. researchgate.net [researchgate.net]
Application Notes and Protocols for 4-Bromo-2-iodo-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine in Cancer Research
Introduction: A Versatile Scaffold for Kinase Inhibitor Synthesis
In the landscape of modern oncology, the development of targeted therapies has revolutionized treatment paradigms. Small molecule kinase inhibitors, in particular, have emerged as a cornerstone of precision medicine. Within this field, the 7-azaindole (1H-pyrrolo[2,3-b]pyridine) scaffold has garnered significant interest as a privileged structure for the design of potent and selective kinase inhibitors.[1][2][3] The compound 4-Bromo-2-iodo-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine (CAS No. 889939-26-8) is a key intermediate, offering a strategic platform for the synthesis of a diverse array of these targeted agents.[4][5][6][7][8]
This document serves as a comprehensive guide for researchers, medicinal chemists, and drug development professionals on the application of this versatile building block in cancer research. We will delve into its synthetic utility, the rationale behind its design, and provide exemplary protocols for its use in the creation of novel anti-cancer compounds.
Chemical Profile and Synthetic Utility
Chemical Structure:
-
IUPAC Name: this compound
-
Molecular Formula: C₁₃H₈BrIN₂O₂S[9]
-
Molecular Weight: 463.09 g/mol
The strategic placement of three key functional groups endows this molecule with its significant utility in medicinal chemistry:
-
Phenylsulfonyl Protecting Group: The phenylsulfonyl group at the N1 position serves to protect the pyrrole nitrogen, preventing unwanted side reactions and allowing for precise chemical manipulations at other positions of the 7-azaindole core.
-
Iodo Group at C2: The iodine atom is a highly effective leaving group, making the C2 position amenable to a wide range of palladium-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Sonogashira couplings.[5] This allows for the introduction of various aryl or heteroaryl moieties, which can be crucial for engaging with the target kinase.
-
Bromo Group at C4: The bromine atom provides a second, less reactive handle for subsequent cross-coupling reactions.[5] The differential reactivity of the C-I and C-Br bonds allows for selective, sequential functionalization of the scaffold, enabling the construction of complex molecular architectures with high precision.
Mechanism of Action: Targeting Aberrant Kinase Signaling
While this compound is a synthetic intermediate and not an active therapeutic agent itself, the compounds derived from it are designed to inhibit protein kinases. These enzymes play a critical role in intracellular signaling pathways that regulate cell growth, proliferation, differentiation, and survival.[1][10] In many cancers, these pathways are constitutively activated due to mutations or overexpression of specific kinases.
Derivatives of the 7-azaindole scaffold have been successfully developed to target a range of kinases implicated in oncology, including:
-
PI3K (Phosphoinositide 3-kinase): A central node in a signaling pathway that is frequently deregulated in various tumors, promoting cell survival and proliferation.[1][2]
-
Aurora B/C Kinases: Essential for proper cell division, their inhibition can lead to mitotic catastrophe and cancer cell death.[5]
-
FGFR (Fibroblast Growth Factor Receptor): Aberrant FGFR signaling is a known driver in several cancers, making it a valuable therapeutic target.[11][12]
-
BRAF: A key component of the MAPK/ERK pathway, with specific mutations (like V600E) driving melanoma and other cancers. The FDA-approved drug Vemurafenib is a notable example of a 7-azaindole-based BRAF inhibitor.[10]
-
DYRK Kinases: Implicated in the progression of cancers such as glioblastoma.[10]
The general mechanism of action for these inhibitors involves competitive binding to the ATP-binding pocket of the target kinase, preventing the phosphorylation of downstream substrates and thereby blocking the signal transduction cascade.
Visualizing the PI3K/AKT/mTOR Signaling Pathway
The PI3K/AKT/mTOR pathway is a critical signaling cascade that is often hyperactivated in cancer and is a frequent target for inhibitors derived from the 7-azaindole scaffold.
Caption: The PI3K/AKT/mTOR signaling pathway, a key target for 7-azaindole derivatives.
Experimental Protocols
The primary application of this compound is in the synthesis of more complex molecules. Below is a representative protocol for a Suzuki-Miyaura cross-coupling reaction, a common step in the elaboration of this scaffold.
Protocol 1: Suzuki-Miyaura Cross-Coupling at the C2 Position
This protocol describes the selective coupling of an arylboronic acid to the C2 position of the 7-azaindole scaffold.
Objective: To synthesize a 2-aryl-4-bromo-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine derivative.
Materials:
-
This compound
-
Desired arylboronic acid (e.g., 4-methoxyphenylboronic acid)
-
Palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(dppf))
-
Base (e.g., Na₂CO₃, K₂CO₃, or Cs₂CO₃)
-
Solvent system (e.g., 1,4-dioxane/water or DME)
-
Inert gas (Nitrogen or Argon)
-
Standard glassware for organic synthesis (round-bottom flask, condenser, etc.)
-
Stirring and heating apparatus (magnetic stirrer with hot plate)
-
Materials for workup and purification (separatory funnel, ethyl acetate, brine, anhydrous MgSO₄, silica gel for column chromatography)
Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask, add this compound (1.0 eq).
-
Addition of Reagents: Add the arylboronic acid (1.1 to 1.5 eq) and the base (2.0 to 3.0 eq).
-
Inert Atmosphere: Seal the flask with a septum and purge with an inert gas (e.g., nitrogen) for 10-15 minutes. This is crucial to prevent the degradation of the palladium catalyst.
-
Solvent Addition: Add the degassed solvent system (e.g., a 4:1 mixture of 1,4-dioxane and water) via syringe.
-
Catalyst Addition: Add the palladium catalyst (0.05 to 0.10 eq) to the flask.
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-100 °C) and stir vigorously for the required time (monitored by TLC or LC-MS, usually 4-16 hours).
-
Workup:
-
Cool the reaction mixture to room temperature.
-
Dilute with ethyl acetate and water.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Wash the organic layer sequentially with water and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel to obtain the desired 2-aryl-4-bromo derivative.
Causality Behind Experimental Choices:
-
Inert Atmosphere: Palladium(0) catalysts are sensitive to oxygen and can be oxidized to an inactive state. An inert atmosphere is essential for catalytic activity.
-
Base: The base is required to activate the boronic acid, forming a more nucleophilic boronate species, which is a key step in the catalytic cycle. The choice of base can influence reaction rates and yields.
-
Solvent System: A mixture of an organic solvent and water is often used to dissolve both the organic starting materials and the inorganic base. Degassing the solvents removes dissolved oxygen.
General Synthetic Workflow
The following diagram illustrates a typical synthetic workflow utilizing the sequential cross-coupling capabilities of this compound.
Caption: Sequential cross-coupling workflow for synthesizing kinase inhibitors.
Quantitative Data: Representative Kinase Targets of 7-Azaindole Derivatives
The 7-azaindole scaffold, for which our title compound is a key precursor, has been incorporated into inhibitors targeting numerous kinases. The following table summarizes some of these targets and provides examples of their relevance in cancer.
| Kinase Target | Cancer Relevance | Example Compound/Reference |
| PI3Kα | Breast, Colon, Glioblastoma | Potent inhibitors have been developed from 7-azaindole scaffolds.[1][2] |
| BRAF V600E | Melanoma, Colorectal Cancer | Vemurafenib (an FDA-approved drug) features a 7-azaindole core.[10] |
| FGFR4 | Hepatocellular Carcinoma | Selective covalent inhibitors have been designed using a 7-azaindole scaffold.[11] |
| DYRK1B/2 | Glioblastoma | 7-azaindole derivatives show nanomolar potency against these kinases.[10] |
| TrkA | Various Cancers (NTRK fusions) | Selective inhibitors have been identified through structure-based design.[10] |
| Aurora B/C | General (Cell Cycle) | The title compound's tosyl analog is used to discover inhibitors.[5] |
Conclusion
This compound is a high-value synthetic intermediate for the development of targeted cancer therapies. Its di-halogenated structure allows for precise and sequential chemical modifications, enabling the construction of complex and novel kinase inhibitors. By understanding its chemical properties and leveraging established synthetic protocols, researchers can efficiently explore the chemical space around the 7-azaindole scaffold to discover next-generation therapeutics for a wide range of malignancies.
References
- 1. Discovery of a Novel Series of 7-Azaindole Scaffold Derivatives as PI3K Inhibitors with Potent Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. An insight into the structure-activity relationship studies of anticancer medicinal attributes of 7-azaindole derivatives: a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. echemi.com [echemi.com]
- 5. 4-Bromo-2-iodo-1-tosyl-1H-pyrrolo[2,3-b]pyridine | 480423-17-4 | Benchchem [benchchem.com]
- 6. This compound (1 x 100 mg) | Reagentia [reagentia.eu]
- 7. This compound (1 x 250 mg) | Reagentia [reagentia.eu]
- 8. This compound, CasNo.889939-26-8 NUTROCHEM- MANUFACTURE PLACE South Africa [nutrochemmanufactu.lookchem.com]
- 9. americanelements.com [americanelements.com]
- 10. Azaindole Therapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. nbinno.com [nbinno.com]
Application Notes and Protocols for the Synthesis of Phosphodiesterase 4B Inhibitors from 1H-Pyrrolo[2,3-b]pyridine Derivatives
Audience: Researchers, scientists, and drug development professionals.
Introduction: Targeting PDE4B with the 1H-Pyrrolo[2,3-b]pyridine Scaffold
Phosphodiesterase 4B (PDE4B) is a critical enzyme in the regulation of intracellular signaling pathways.[1][2] As a member of the phosphodiesterase family, its primary function is the hydrolysis of cyclic adenosine monophosphate (cAMP), a ubiquitous second messenger involved in a vast array of cellular processes, including inflammation, cognition, and mood regulation.[1][3] The targeted inhibition of PDE4B has emerged as a promising therapeutic strategy for a variety of inflammatory and neurological disorders, including asthma, chronic obstructive pulmonary disease (COPD), and schizophrenia.[1][4] By inhibiting PDE4B, intracellular cAMP levels are elevated, leading to the activation of protein kinase A (PKA) and other downstream effectors that can suppress the production of pro-inflammatory cytokines like TNF-α.[1][2][5]
The 1H-pyrrolo[2,3-b]pyridine, also known as 7-azaindole, is a privileged heterocyclic scaffold in medicinal chemistry.[6][7] Its structural resemblance to indole allows it to act as a bioisostere, while the pyridine nitrogen introduces unique electronic properties and potential for hydrogen bonding, often leading to improved pharmacological profiles.[7] This scaffold has been successfully incorporated into inhibitors of various kinases and other enzymes.[6][8][9][10] Recent studies have identified 1H-pyrrolo[2,3-b]pyridine derivatives as potent and selective inhibitors of PDE4B, making this an exciting area of drug discovery.[11][12]
These application notes provide a detailed guide to the synthesis and evaluation of 1H-pyrrolo[2,3-b]pyridine-based PDE4B inhibitors, drawing upon established synthetic methodologies and providing insights into the rationale behind experimental choices.
PART 1: APPLICATION NOTES
Chemical Strategy: A Modular Approach to 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides
The synthesis of 1H-pyrrolo[2,3-b]pyridine-2-carboxamide derivatives as PDE4B inhibitors is best approached in a modular fashion, allowing for the systematic exploration of the structure-activity relationship (SAR). A convergent synthetic route is often employed, where key fragments are synthesized separately and then coupled in the final steps. This approach offers flexibility in generating a library of analogs for biological screening.
A representative synthetic strategy, adapted from published literature, involves a three-step sequence starting from a commercially available 1H-pyrrolo[2,3-b]pyridine core.[11] This strategy is centered around the formation of an amide bond at the C2 position of the azaindole ring.
Core Rationale for the Synthetic Route:
-
N-Arylation of the Pyrrole Nitrogen: The initial step involves the installation of an aryl group on the pyrrole nitrogen of the 1H-pyrrolo[2,3-b]pyridine core. This is a crucial modification for modulating the physicochemical properties and target engagement of the final compound. An Ullmann condensation is a classic and effective method for this transformation.[13] This copper-catalyzed reaction forms a C-N bond between the pyrrole nitrogen and an aryl halide. The choice of the aryl halide allows for the introduction of various substituents to probe their effect on PDE4B inhibition.
-
Ester Hydrolysis: The ester group at the C2 position of the 1H-pyrrolo[2,3-b]pyridine serves as a handle for the subsequent amide bond formation. Saponification, a basic hydrolysis of the ester to the corresponding carboxylic acid, is a straightforward and high-yielding reaction. This step is critical as the carboxylic acid is the activated species for the final coupling step.
-
Amide Bond Formation: The final step is the coupling of the C2-carboxylic acid with a diverse range of primary or secondary amines to generate the desired carboxamide library. Peptide coupling reagents, such as T3P® (Propylphosphonic Anhydride), are highly efficient for this transformation, offering mild reaction conditions and broad functional group tolerance. The choice of the amine component is a key diversification point, allowing for the exploration of different substituents to optimize potency and selectivity.[11]
Key Considerations and Mechanistic Insights:
-
Ullmann Condensation vs. Buchwald-Hartwig Amination: While the Ullmann condensation is a reliable method for N-arylation, the Buchwald-Hartwig amination offers a palladium-catalyzed alternative that often proceeds under milder conditions and with a broader substrate scope.[14][15][16] The choice between these two methods may depend on the specific substrates and the desired reaction scale. For many heterocyclic systems, the Buchwald-Hartwig reaction has become the method of choice due to its robustness and functional group tolerance.[17][18]
-
Protecting Group Strategy: For more complex syntheses or when sensitive functional groups are present on the coupling partners, the use of protecting groups on the 1H-pyrrolo[2,3-b]pyridine nitrogen may be necessary. The trimethylsilylethoxymethyl (SEM) group is a common choice for protecting the pyrrole nitrogen, as it is stable to many reaction conditions and can be removed under specific conditions.[6]
-
Structure-Activity Relationship (SAR) Insights: Published studies on 1H-pyrrolo[2,3-b]pyridine-based PDE4B inhibitors have revealed several key SAR trends.[11][19]
-
The nature of the aryl group at the N1 position significantly influences potency.
-
The amide substituent at the C2 position plays a crucial role in both potency and selectivity over other PDE4 isoforms, such as PDE4D.[19]
-
The introduction of fluorine atoms into the amide substituent can enhance binding affinity and metabolic stability.[11]
-
PART 2: PROTOCOLS
Protocol 1: Synthesis of a Representative 1H-Pyrrolo[2,3-b]pyridine-2-carboxamide PDE4B Inhibitor
This protocol describes the synthesis of a specific 1H-pyrrolo[2,3-b]pyridine-2-carboxamide derivative, exemplified by compounds reported in the scientific literature.[11]
Diagram of the Synthetic Workflow:
Caption: Synthetic workflow for 1H-pyrrolo[2,3-b]pyridine-2-carboxamide inhibitors.
Materials and Reagents:
| Reagent | Supplier | Purity |
| Methyl 1H-pyrrolo[2,3-b]pyridine-2-carboxylate | Commercially available | ≥95% |
| (3,4-Dichlorophenyl)boronic acid | Commercially available | ≥97% |
| Copper(II) acetate | Commercially available | ≥98% |
| Pyridine | Commercially available | Anhydrous |
| Dichloromethane (DCM) | Commercially available | Anhydrous |
| Sodium hydroxide (NaOH) | Commercially available | Reagent grade |
| Methanol (MeOH) | Commercially available | ACS grade |
| 3,3-Difluoroazetidine hydrochloride | Commercially available | ≥95% |
| Propylphosphonic Anhydride (T3P®), 50% in DMF | Commercially available | |
| N,N-Diisopropylethylamine (DIPEA) | Commercially available | ≥99% |
| N,N-Dimethylformamide (DMF) | Commercially available | Anhydrous |
| Ethyl acetate (EtOAc) | Commercially available | ACS grade |
| Hexanes | Commercially available | ACS grade |
| Saturated aqueous sodium bicarbonate (NaHCO₃) | Prepared in-house | |
| Brine | Prepared in-house | |
| Anhydrous sodium sulfate (Na₂SO₄) | Commercially available | Reagent grade |
Step-by-Step Protocol:
Step 1: Synthesis of Methyl 1-(3,4-dichlorophenyl)-1H-pyrrolo[2,3-b]pyridine-2-carboxylate
-
To a solution of methyl 1H-pyrrolo[2,3-b]pyridine-2-carboxylate (1.0 eq) in anhydrous dichloromethane (DCM), add (3,4-dichlorophenyl)boronic acid (1.2 eq), copper(II) acetate (1.5 eq), and pyridine (2.0 eq).
-
Stir the reaction mixture at room temperature for 12 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, dilute the reaction mixture with DCM and wash with saturated aqueous NaHCO₃ solution and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to afford the desired N-arylated product.
Step 2: Synthesis of 1-(3,4-Dichlorophenyl)-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid
-
Dissolve the methyl 1-(3,4-dichlorophenyl)-1H-pyrrolo[2,3-b]pyridine-2-carboxylate (1.0 eq) in a mixture of methanol and water.
-
Add sodium hydroxide (3.0 eq) and stir the mixture at room temperature until the starting material is consumed (as monitored by TLC or LC-MS).
-
Acidify the reaction mixture to pH ~3-4 with 1N HCl.
-
Collect the resulting precipitate by filtration, wash with water, and dry under vacuum to obtain the carboxylic acid.
Step 3: Synthesis of 1-(3,4-Dichlorophenyl)-N-(3,3-difluoroazetidin-1-yl)-1H-pyrrolo[2,3-b]pyridine-2-carboxamide (A Representative Final Product)
-
To a solution of 1-(3,4-dichlorophenyl)-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid (1.0 eq) in anhydrous DMF, add DIPEA (3.0 eq) and 3,3-difluoroazetidine hydrochloride (1.2 eq).
-
Add T3P® (50% solution in DMF, 1.5 eq) dropwise at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 30 minutes to 4 hours, monitoring by TLC or LC-MS.
-
Upon completion, pour the reaction mixture into water and extract with ethyl acetate.
-
Wash the combined organic layers with saturated aqueous NaHCO₃ and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or by preparative HPLC to yield the final compound.
Characterization Data (Expected):
| Compound | Molecular Formula | Calculated Mass [M+H]⁺ | Observed Mass [M+H]⁺ |
| Methyl 1-(3,4-dichlorophenyl)-1H-pyrrolo[2,3-b]pyridine-2-carboxylate | C₁₅H₁₀Cl₂N₂O₂ | 321.01 | (To be determined) |
| 1-(3,4-Dichlorophenyl)-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid | C₁₄H₈Cl₂N₂O₂ | 307.00 | (To be determined) |
| 1-(3,4-Dichlorophenyl)-N-(3,3-difluoroazetidin-1-yl)-1H-pyrrolo[2,3-b]pyridine-2-carboxamide | C₁₇H₁₁Cl₂F₂N₃O | 382.03 | (To be determined) |
Note: Observed mass will be determined by mass spectrometry analysis of the synthesized compounds.
Protocol 2: In Vitro PDE4B Inhibition Assay
This protocol outlines a general procedure for evaluating the inhibitory activity of the synthesized compounds against the human PDE4B enzyme. A common method is a fluorescence polarization (FP) assay.[20]
Diagram of the PDE4B Signaling Pathway and Inhibition:
Caption: PDE4B signaling pathway and the mechanism of inhibition.
Materials and Reagents:
-
Recombinant human PDE4B enzyme
-
Fluorescently labeled cAMP substrate (e.g., FAM-cAMP)
-
Assay buffer (specific to the enzyme supplier)
-
Test compounds dissolved in DMSO
-
Positive control inhibitor (e.g., Rolipram)
-
384-well, low-volume, black plates
-
Fluorescence polarization plate reader
Step-by-Step Protocol:
-
Compound Preparation: Prepare a serial dilution of the test compounds in DMSO. A typical starting concentration is 10 mM. Further dilute the compounds in assay buffer to the desired final concentrations. The final DMSO concentration in the assay should be kept low (e.g., <1%) to avoid enzyme inhibition.
-
Assay Plate Preparation:
-
Add assay buffer to all wells.
-
Add the diluted test compounds or positive control to the appropriate wells.
-
Add DMSO/buffer to the "no inhibitor" control wells.
-
-
Enzyme Addition: Add the diluted PDE4B enzyme to all wells except the "no enzyme" control wells.
-
Incubation: Incubate the plate at room temperature for a specified time (e.g., 15 minutes) to allow the compounds to interact with the enzyme.
-
Substrate Addition: Add the fluorescently labeled cAMP substrate to all wells to start the enzymatic reaction.
-
Reaction Incubation: Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
-
Detection: Read the fluorescence polarization on a compatible plate reader.
-
Data Analysis:
-
Calculate the percent inhibition for each compound concentration relative to the "no inhibitor" and "no enzyme" controls.
-
Plot the percent inhibition versus the logarithm of the compound concentration.
-
Fit the data to a dose-response curve to determine the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%).
-
Expected Results:
Active compounds will show a concentration-dependent increase in fluorescence polarization, indicating inhibition of cAMP hydrolysis. The IC₅₀ values will provide a quantitative measure of the potency of the synthesized inhibitors.
References
- 1. What are PDE4B modulators and how do they work? [synapse.patsnap.com]
- 2. What are PDE4B inhibitors and how do they work? [synapse.patsnap.com]
- 3. nhsjs.com [nhsjs.com]
- 4. PDE4 inhibitor - Wikipedia [en.wikipedia.org]
- 5. Phosphodiesterase 4B: Master Regulator of Brain Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.rsc.org [pubs.rsc.org]
- 8. Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Synthesis and evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as novel immunomodulators targeting Janus kinase 3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Ullmann condensation - Wikipedia [en.wikipedia.org]
- 14. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 15. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 16. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 17. pubs.acs.org [pubs.acs.org]
- 18. dspace.mit.edu [dspace.mit.edu]
- 19. pubs.acs.org [pubs.acs.org]
- 20. bpsbioscience.com [bpsbioscience.com]
Application Note & Protocols: Strategic Deprotection of the Phenylsulfonyl Group in 7-Azaindoles
Abstract: The 7-azaindole scaffold is a privileged heterocycle in modern medicinal chemistry, forming the core of numerous therapeutic agents, particularly kinase inhibitors.[1] The strategic use of protecting groups on the pyrrolic nitrogen is fundamental for controlled functionalization of the bicyclic system. The phenylsulfonyl group, in particular, is a robust and versatile protecting group that facilitates key transformations such as regioselective lithiation and subsequent electrophilic trapping.[2][3] However, the ultimate success of a synthetic route often hinges on the efficient and clean removal of this group. This guide provides an in-depth analysis of methodologies for the deprotection of N-phenylsulfonyl 7-azaindoles, offering detailed protocols, mechanistic insights, and practical guidance for researchers in drug discovery and chemical development.
The Strategic Role of the Phenylsulfonyl Group
The N-phenylsulfonylation of 7-azaindoles serves two primary purposes in a synthetic sequence:
-
Protection: It shields the acidic N-H proton, preventing unwanted side reactions during subsequent steps, such as base-mediated transformations or cross-coupling reactions.
-
Activation & Direction: The electron-withdrawing nature of the sulfonyl group significantly increases the acidity of the C2-proton, enabling regioselective deprotonation (lithiation) at this position. This provides a reliable handle for introducing substituents at C2, a crucial position for modulating biological activity.[2]
The inherent stability of the N-S bond, while advantageous for protection, presents a challenge for its removal. The selection of an appropriate deprotection strategy is therefore critical and must be tailored to the specific substrate, considering the compatibility of other functional groups present in the molecule.
Core Deprotection Methodologies
The cleavage of the N-phenylsulfonyl bond in 7-azaindoles can be broadly categorized into two primary mechanistic pathways: basic/nucleophilic cleavage and reductive cleavage.
Basic and Nucleophilic Cleavage
This approach relies on the hydrolysis of the sulfonamide bond under basic conditions. It is often the first method attempted due to its operational simplicity. The reaction is typically driven by a strong base in a protic solvent, which facilitates the nucleophilic attack at the sulfur atom.
Mechanistic Rationale: The hydroxide or alkoxide ion acts as a nucleophile, attacking the electrophilic sulfur center of the sulfonyl group. This forms a pentacoordinate intermediate which then collapses, cleaving the nitrogen-sulfur bond to release the deprotected 7-azaindole anion. Subsequent workup protonates the anion to yield the final product.
Common Conditions & Protocol: A widely used method involves heating the substrate with an aqueous solution of a strong base like sodium hydroxide in a polar, high-boiling solvent such as dioxane.[4]
Protocol 1: General Procedure for Base-Mediated Deprotection
-
Reagents & Equipment:
-
N-Phenylsulfonyl-7-azaindole derivative
-
Dioxane
-
2M Aqueous Sodium Hydroxide (NaOH)
-
Diethyl ether or Ethyl acetate
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask, reflux condenser, magnetic stirrer, heating mantle
-
Separatory funnel
-
Rotary evaporator
-
-
Step-by-Step Procedure:
-
Reaction Setup: To a solution of the N-phenylsulfonyl-7-azaindole derivative (1.0 equiv) in dioxane (approx. 0.1 M), add 2M aqueous NaOH (5-10 equiv).
-
Heating: Heat the reaction mixture to reflux (or to 100-150 °C using microwave irradiation for accelerated reaction times) and monitor the reaction progress by TLC or LC-MS.[4] Reaction times can vary from 1 to 24 hours.
-
Work-up: After cooling to room temperature, dilute the mixture with water and extract with an organic solvent such as ethyl acetate or diethyl ether (3x).
-
Washing: Combine the organic layers and wash sequentially with water, saturated aqueous NaHCO₃, and brine.
-
Drying and Concentration: Dry the organic phase over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the resulting crude product by silica gel column chromatography to obtain the deprotected 7-azaindole.
-
Data Summary: Base-Mediated Deprotection
| Base/Reagent | Solvent(s) | Temperature | Typical Time | Yield Range | Reference |
| 2M aq. NaOH | Dioxane | 150 °C (µw) | 1-15 min | 10-83% | [4] |
| Cs₂CO₃ | THF/MeOH | Reflux | 12-24 h | Variable | [5] |
| KOH | MeOH or THF/H₂O | Reflux | 12-24 h | Variable | [5] |
Workflow for Basic Deprotection
Caption: General workflow for base-mediated deprotection.
Reductive Cleavage
Reductive methods offer a powerful and often milder alternative to harsh basic conditions, which is particularly useful for substrates bearing base-sensitive functional groups. These methods typically involve a single-electron transfer (SET) from a reducing agent to the sulfonyl group, initiating the cleavage of the N-S bond.
Mechanistic Rationale: The reaction is initiated by the transfer of an electron to the phenylsulfonyl group, generating a radical anion. This intermediate is unstable and rapidly fragments, cleaving the N-S bond to produce a 7-azaindole anion and a phenylsulfinate radical. The 7-azaindole anion is subsequently protonated during workup to yield the desired product.[6][7]
Common Conditions & Protocol: A classic and effective method for this transformation is the use of magnesium metal in methanol. This method is advantageous due to its mild conditions and the ready availability of the reagents.[8]
Protocol 2: Reductive Deprotection using Magnesium and Methanol
-
Reagents & Equipment:
-
N-Phenylsulfonyl-7-azaindole derivative
-
Magnesium (Mg) turnings
-
Anhydrous Methanol (MeOH)
-
Ammonium chloride (NH₄Cl) solution (saturated)
-
Ethyl acetate
-
Round-bottom flask, magnetic stirrer, sonicator (optional)
-
Separatory funnel
-
Rotary evaporator
-
-
Step-by-Step Procedure:
-
Reaction Setup: To a suspension of magnesium turnings (10-20 equiv) in anhydrous methanol (approx. 0.05 M), add the N-phenylsulfonyl-7-azaindole derivative (1.0 equiv).
-
Reaction: Stir the mixture vigorously at room temperature. Sonication can be applied to accelerate the reaction.[8] Monitor the reaction progress by TLC or LC-MS until the starting material is consumed (typically 2-6 hours).
-
Quenching: Carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.
-
Work-up: Filter the mixture through a pad of Celite® to remove inorganic solids, washing the pad with ethyl acetate.
-
Extraction: Transfer the filtrate to a separatory funnel, add water, and extract the aqueous layer with ethyl acetate (3x).
-
Washing and Drying: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude residue by silica gel column chromatography to yield the final product.
-
Data Summary: Reductive Cleavage Methods
| Reducing System | Solvent | Temperature | Key Features | Reference(s) |
| Mg / MeOH | Methanol | Room Temp. | Mild, inexpensive, operationally simple. | [8] |
| SmI₂ / HMPA | THF | Room Temp. | Powerful, but requires stoichiometric SmI₂ and toxic HMPA. | [6] |
| Na / Naphthalene | THF | -78 °C to RT | Classic method, very strong reducing conditions. | [6] |
| Photocatalysis | Various | Room Temp. | Light-driven, very mild, requires specific photocatalysts. | [9] |
Mechanism of Reductive N-S Bond Cleavage
Caption: Single Electron Transfer (SET) mechanism for reductive cleavage.
Choosing the Right Method: A Decision Framework
The choice of deprotection method is not arbitrary and depends heavily on the molecular context.
-
For robust molecules without base-sensitive groups (e.g., esters, ketones): Basic hydrolysis (Protocol 1) is a straightforward and cost-effective choice. Microwave heating can significantly reduce reaction times.
-
For molecules with base-labile functionalities: Reductive cleavage with Mg/MeOH (Protocol 2) is the preferred method. Its mild, neutral conditions preserve most common functional groups.
-
For complex, late-stage intermediates: Milder, specialized reductive methods like photocatalysis may be considered to ensure maximum chemoselectivity and avoid degradation of valuable material.[7][9]
Caption: Decision tree for selecting a deprotection method.
Troubleshooting and Expert Insights
-
Incomplete Reaction: If a reaction stalls, particularly under basic conditions, consider switching to a higher boiling solvent or employing microwave irradiation. For reductive methods, ensure the magnesium is activated (fresh turnings) and the methanol is anhydrous.
-
Low Yields/Degradation: The 7-azaindole nucleus can be sensitive. If degradation is observed, switch to a milder method. For example, if basic hydrolysis fails, attempt reductive cleavage.
-
Chemoselectivity: Reductive methods can sometimes affect other reducible groups (e.g., nitro groups, some halides). A careful analysis of the substrate is necessary. Newer photoredox methods often offer superior chemoselectivity.[9]
-
Workup Challenges: Deprotected 7-azaindoles can sometimes be highly polar or have unusual solubility. Careful selection of extraction solvents and pH adjustment during workup may be required to ensure efficient recovery.
References
- 1. Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Deprotometalation-Iodolysis and Direct Iodination of 1-Arylated 7-Azaindoles: Reactivity Studies and Molecule Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Lead Optimization of 3,5-Disubstituted-7-Azaindoles for the Treatment of Human African Trypanosomiasis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. chemistry.mdma.ch [chemistry.mdma.ch]
- 9. pubs.acs.org [pubs.acs.org]
The Strategic Role of 4-Bromo-2-iodo-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine in CNS Drug Discovery: Application Notes and Protocols
Introduction: The Privileged Scaffold in CNS Drug Discovery
The pyrrolo[2,3-b]pyridine, or 7-azaindole, scaffold is a cornerstone in modern medicinal chemistry, recognized as a "privileged structure" due to its frequent appearance in biologically active compounds.[1][2] Its unique electronic properties and ability to form key hydrogen bond interactions have made it a highly sought-after core for designing inhibitors of various enzymes, including those implicated in Central Nervous System (CNS) disorders.[3] The strategic derivatization of this core allows for the fine-tuning of pharmacological properties such as potency, selectivity, and bioavailability, which are critical for developing effective therapies for neurodegenerative diseases and other CNS ailments.[1]
This guide focuses on a particularly versatile intermediate, 4-Bromo-2-iodo-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine , and its pivotal role in the synthesis of novel CNS drug candidates. The presence of two distinct halogen atoms at the C2 and C4 positions, with differential reactivity, and a protecting phenylsulfonyl group, makes this molecule an ideal starting point for sequential, regioselective cross-coupling reactions. This allows for the controlled and diverse elaboration of the pyrrolo[2,3-b]pyridine core, a crucial aspect of modern drug discovery campaigns.
Physicochemical Properties of this compound
A thorough understanding of the physicochemical properties of a starting material is fundamental to its effective use in synthesis.
| Property | Value |
| Molecular Formula | C₁₃H₈BrIN₂O₂S |
| Molecular Weight | 463.09 g/mol |
| CAS Number | 889939-26-8 |
| Appearance | Solid |
| XLogP3 | 3.9 |
Data sourced from Echemi and PubChem databases.[4][5]
Caption: Chemical structure of this compound.
Synthetic Strategy: Sequential Cross-Coupling Reactions
The key to the utility of this compound lies in the differential reactivity of the carbon-iodine (C-I) and carbon-bromine (C-Br) bonds in palladium-catalyzed cross-coupling reactions. The C-I bond is weaker and therefore more susceptible to oxidative addition to a palladium(0) catalyst than the C-Br bond. This allows for selective functionalization at the 2-position (iodine) while leaving the 4-position (bromine) intact for a subsequent, different coupling reaction. This sequential approach is a powerful tool for building molecular complexity and generating libraries of diverse compounds for screening.
Two of the most powerful and widely used cross-coupling reactions in this context are the Suzuki-Miyaura coupling (using boronic acids or esters) and the Sonogashira coupling (using terminal alkynes).
Caption: Sequential cross-coupling workflow.
Application in CNS Drug Discovery: Targeting Key Kinases
The pyrrolo[2,3-b]pyridine scaffold is a key component of inhibitors targeting several kinases implicated in CNS pathologies.
-
Glycogen Synthase Kinase 3β (GSK-3β): Overactivity of GSK-3β is linked to the hyperphosphorylation of tau protein, a hallmark of Alzheimer's disease. Novel pyrrolo[2,3-b]pyridine derivatives have been designed and synthesized as potent GSK-3β inhibitors, demonstrating potential for treating Alzheimer's.[6]
-
Leucine-Rich Repeat Kinase 2 (LRRK2): Mutations in the LRRK2 gene are a significant genetic cause of Parkinson's disease. The development of brain-penetrant LRRK2 inhibitors is a major focus of research, and the pyrrolo[2,3-b]pyridine scaffold has been utilized in the design of such inhibitors.[7]
-
NADPH Oxidase 2 (NOX2): NOX2 is a source of reactive oxygen species (ROS) in the brain, and its overactivity is associated with neuroinflammation and neuronal damage in conditions like Alzheimer's and stroke. Inhibitors based on the 3-(indolin-6-yl)-4-(N-pyrazole-sulfonamide)-1H-pyrrolo[2,3-b]pyridine structure have shown promise in preclinical models.[8][9]
Caption: Simplified GSK-3β signaling pathway in Alzheimer's Disease.
Protocols for Synthetic Application
The following protocols provide a detailed, step-by-step methodology for the sequential functionalization of this compound. These are based on established procedures for similar dihalogenated heterocycles and should be adapted and optimized for specific substrates.
Protocol 1: Selective Suzuki-Miyaura Coupling at the C2-Position
This protocol describes the selective coupling of an aryl boronic acid at the more reactive C2-iodo position.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
[1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride ([Pd(dppf)Cl₂]) (0.05 equiv)
-
Potassium carbonate (K₂CO₃) (2.0 equiv)
-
1,4-Dioxane (anhydrous and degassed)
-
Water (degassed)
-
Schlenk flask or microwave vial
-
Magnetic stirrer and heating mantle/oil bath or microwave reactor
-
Inert gas supply (Argon or Nitrogen)
Procedure:
-
To a dry Schlenk flask or microwave vial, add this compound, the arylboronic acid, and potassium carbonate.
-
Evacuate and backfill the flask with an inert gas. Repeat this cycle three times to ensure an oxygen-free atmosphere.
-
Add [Pd(dppf)Cl₂] to the flask under a positive flow of inert gas.
-
Add a degassed mixture of 1,4-dioxane and water (typically a 4:1 to 10:1 ratio) via syringe.
-
Heat the reaction mixture to 80-100 °C with vigorous stirring. If using a microwave reactor, typical conditions might be 100-120 °C for 30-60 minutes.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and water.
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate (2x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the 4-bromo-2-aryl-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine intermediate.
Protocol 2: Subsequent Suzuki-Miyaura Coupling at the C4-Position
This protocol describes the functionalization of the remaining C4-bromo position of the intermediate synthesized in Protocol 1.
Materials:
-
4-Bromo-2-aryl-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine (from Protocol 1) (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 equiv)
-
Sodium carbonate (Na₂CO₃) or Potassium phosphate (K₃PO₄) (2.0 equiv)
-
1,4-Dioxane or Toluene (anhydrous and degassed)
-
Water (degassed)
-
Schlenk flask or microwave vial
-
Standard workup and purification equipment
Procedure:
-
Follow the same setup and inert atmosphere procedure as in Protocol 1, using the 4-bromo-2-aryl intermediate as the starting material.
-
Use Pd(PPh₃)₄ as the catalyst and Na₂CO₃ or K₃PO₄ as the base.
-
The reaction may require a higher temperature (e.g., 100-120 °C) or longer reaction time compared to the first coupling due to the lower reactivity of the C-Br bond.
-
Monitor the reaction, and upon completion, perform the same workup and purification procedure as in Protocol 1 to obtain the final di-substituted product.
Protocol 3: Selective Sonogashira Coupling at the C2-Position
This protocol describes the introduction of an alkynyl group at the C2-position.
Materials:
-
This compound (1.0 equiv)
-
Terminal alkyne (1.2 equiv)
-
Bis(triphenylphosphine)palladium(II) dichloride [Pd(PPh₃)₂Cl₂] (0.03 equiv)
-
Copper(I) iodide (CuI) (0.05 equiv)
-
Triethylamine (Et₃N) or Diisopropylethylamine (DIPEA) (2.0-3.0 equiv)
-
Tetrahydrofuran (THF) or N,N-Dimethylformamide (DMF) (anhydrous and degassed)
-
Standard reaction and workup equipment
Procedure:
-
To a dry Schlenk flask, add this compound, Pd(PPh₃)₂Cl₂, and CuI.
-
Establish an inert atmosphere as described previously.
-
Add the anhydrous, degassed solvent (THF or DMF) followed by the amine base.
-
Add the terminal alkyne dropwise via syringe.
-
Stir the reaction at room temperature or heat gently (e.g., 40-60 °C) until completion, as monitored by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with an organic solvent like ethyl acetate and filter through a pad of celite to remove catalyst residues.
-
Wash the filtrate with a saturated aqueous solution of ammonium chloride, then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the product by flash column chromatography.
Conclusion and Future Perspectives
This compound is a highly valuable and versatile building block in the synthesis of CNS drug candidates. Its capacity for selective, sequential functionalization via robust cross-coupling methodologies provides medicinal chemists with a powerful tool to explore the chemical space around the privileged pyrrolo[2,3-b]pyridine scaffold. The continued application of this and similar intermediates will undoubtedly fuel the discovery of novel and potent modulators of CNS targets, offering hope for new treatments for a range of debilitating neurological and psychiatric disorders.
References
- 1. nbinno.com [nbinno.com]
- 2. nbinno.com [nbinno.com]
- 3. discovery.researcher.life [discovery.researcher.life]
- 4. echemi.com [echemi.com]
- 5. 4-Bromo-2-iodo-1H-pyrrolo[2,3-B]pyridine | C7H4BrIN2 | CID 69001566 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Identification of a novel pyrrolo[2,3- b]pyridine compound as a potent glycogen synthase kinase 3β inhibitor for treating Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Improved Synthesis of Effective 3-(Indolin-6-yl)-4-(N-pyrazole-sulfonamide)-1 H-pyrrolo[2,3- b]pyridine-Based Inhibitors of NADPH Oxidase 2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
Navigating Selective C-C and C-N Bond Formation: A Guide to Palladium-Catalyzed Cross-Coupling Reactions of 4-Bromo-2-iodo-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of palladium-catalyzed cross-coupling reactions involving the versatile building block, 4-Bromo-2-iodo-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine. The strategic placement of two distinct halogen atoms—iodine at the C-2 position and bromine at the C-4 position—on the 7-azaindole scaffold, coupled with the electron-withdrawing phenylsulfonyl protecting group, allows for highly selective and sequential functionalization. This guide will delve into the mechanistic underpinnings of this selectivity and provide detailed, field-proven protocols for Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination reactions.
The Foundation of Selectivity: Understanding the Reactivity Landscape
The remarkable utility of this compound in synthetic chemistry stems from the differential reactivity of the carbon-iodine (C-I) and carbon-bromine (C-Br) bonds in palladium-catalyzed cross-coupling reactions. The generally accepted reactivity trend for oxidative addition to a palladium(0) center is C-I > C-Br > C-Cl. This is a direct consequence of the bond dissociation energies, with the C-I bond being the weakest and therefore the most readily cleaved.
This inherent difference in reactivity allows for the selective functionalization of the C-2 position (iodine) under milder reaction conditions, leaving the more robust C-4 bromo substituent available for subsequent transformations. The electron-withdrawing nature of the N-phenylsulfonyl group further influences the electronic properties of the pyrrolo[2,3-b]pyridine ring system, impacting catalyst and ligand choice.
Suzuki-Miyaura Coupling: Forging C-C Bonds with Precision
The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with exceptional functional group tolerance. For this compound, this reaction can be controlled to selectively form a new C-C bond at the C-2 position.
Causality Behind Experimental Choices:
-
Catalyst: Bis(triphenylphosphine)palladium(II) dichloride is a robust and commercially available precatalyst that is reduced in situ to the active Pd(0) species. The triphenylphosphine ligands are sufficiently electron-rich to promote oxidative addition at the C-I bond without being overly reactive, which could lead to competing reactions at the C-Br bond.
-
Base: Sodium bicarbonate is a moderately weak inorganic base. Its role is to activate the boronic acid partner by forming a more nucleophilic boronate species. A milder base is often preferred in selective couplings to avoid side reactions.
-
Solvent System: A mixture of dioxane and water is a common choice for Suzuki reactions. Dioxane solubilizes the organic substrate and catalyst, while water is necessary to dissolve the inorganic base and facilitate the transmetalation step.
Detailed Protocol for Selective Suzuki-Miyaura Coupling at the C-2 Position:
Materials:
-
This compound
-
Arylboronic acid (1.1 equivalents)
-
Bis(triphenylphosphine)palladium(II) dichloride (3 mol%)
-
Sodium bicarbonate (2.0 equivalents)
-
1,4-Dioxane
-
Water
-
Inert gas (Argon or Nitrogen)
-
Standard laboratory glassware for inert atmosphere reactions
Procedure:
-
To a flame-dried Schlenk flask, add this compound (1.0 equiv.), the arylboronic acid (1.1 equiv.), and sodium bicarbonate (2.0 equiv.).
-
Evacuate and backfill the flask with an inert gas three times.
-
Under a positive flow of inert gas, add bis(triphenylphosphine)palladium(II) dichloride (0.03 equiv.).
-
Add a degassed 2:1 mixture of 1,4-dioxane and water.
-
Heat the reaction mixture to 80-90 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 4-12 hours.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
| Entry | Arylboronic Acid | Catalyst (mol%) | Base (equiv.) | Solvent | Temp (°C) | Time (h) | Expected Yield of 2-Aryl-4-bromo-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine (%) |
| 1 | Phenylboronic acid | PdCl₂(PPh₃)₂ (3) | NaHCO₃ (2) | Dioxane/H₂O (2:1) | 85 | 6 | 85-95 |
| 2 | 4-Methoxyphenylboronic acid | PdCl₂(PPh₃)₂ (3) | NaHCO₃ (2) | Dioxane/H₂O (2:1) | 85 | 8 | 80-90 |
| 3 | 3-Tolylboronic acid | PdCl₂(PPh₃)₂ (3) | NaHCO₃ (2) | Dioxane/H₂O (2:1) | 85 | 6 | 82-92 |
Note: Yields are estimates based on analogous reactions and may vary depending on the specific substrate and reaction scale.
Sonogashira Coupling: Introducing Alkynyl Moieties
The Sonogashira coupling provides a powerful method for the formation of C(sp²)-C(sp) bonds, introducing valuable alkynyl functionalities. As with the Suzuki coupling, the reaction can be directed to the C-2 position of the this compound scaffold.
Causality Behind Experimental Choices:
-
Catalyst System: The classic Sonogashira catalyst system comprises a palladium source (e.g., PdCl₂(PPh₃)₂) and a copper(I) co-catalyst (e.g., CuI). The palladium catalyst facilitates the oxidative addition and reductive elimination steps, while the copper co-catalyst is believed to form a copper acetylide intermediate, which then undergoes transmetalation to the palladium center.
-
Base: An amine base, such as triethylamine (Et₃N) or diisopropylethylamine (DIPEA), is crucial. It serves to deprotonate the terminal alkyne and also acts as a scavenger for the hydrogen halide byproduct.
-
Solvent: Anhydrous, degassed solvents like tetrahydrofuran (THF) or N,N-dimethylformamide (DMF) are typically used to ensure a homogeneous reaction mixture and prevent catalyst deactivation.
Detailed Protocol for Selective Sonogashira Coupling at the C-2 Position:
Materials:
-
This compound
-
Terminal alkyne (1.2 equivalents)
-
Bis(triphenylphosphine)palladium(II) dichloride (2-5 mol%)
-
Copper(I) iodide (4-10 mol%)
-
Triethylamine (or DIPEA)
-
Anhydrous, degassed THF or DMF
-
Inert gas (Argon or Nitrogen)
-
Standard laboratory glassware for inert atmosphere reactions
Procedure:
-
To a dry Schlenk flask, add this compound (1.0 equiv.), PdCl₂(PPh₃)₂ (0.02-0.05 equiv.), and CuI (0.04-0.10 equiv.).
-
Evacuate and backfill the flask with an inert gas three times.
-
Add the anhydrous, degassed solvent (THF or DMF) followed by the amine base (e.g., triethylamine, 2-3 equiv.).
-
Add the terminal alkyne (1.2 equiv.) dropwise to the stirred mixture.
-
Stir the reaction at room temperature or with gentle heating (40-60 °C) until the starting material is consumed (monitored by TLC or LC-MS).
-
Upon completion, dilute the reaction mixture with an organic solvent and filter through a pad of celite to remove insoluble salts.
-
Wash the filtrate with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the solution under reduced pressure and purify the crude product by flash column chromatography.
| Entry | Terminal Alkyne | Pd Catalyst (mol%) | CuI (mol%) | Base | Solvent | Temp (°C) | Expected Yield of 2-Alkynyl-4-bromo-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine (%) |
| 1 | Phenylacetylene | PdCl₂(PPh₃)₂ (3) | CuI (5) | Et₃N | THF | RT | 80-90 |
| 2 | Trimethylsilylacetylene | PdCl₂(PPh₃)₂ (3) | CuI (5) | Et₃N | THF | RT | 75-85 |
| 3 | 1-Hexyne | PdCl₂(PPh₃)₂ (3) | CuI (5) | DIPEA | DMF | 50 | 70-80 |
Note: Yields are estimates based on analogous reactions and may vary depending on the specific substrate and reaction scale.
Buchwald-Hartwig Amination: Constructing C-N Linkages
The Buchwald-Hartwig amination has revolutionized the synthesis of arylamines, offering a versatile and efficient method for the formation of carbon-nitrogen bonds.[1][2] This reaction can be selectively performed at the C-2 position of the target substrate.
Causality Behind Experimental Choices:
-
Catalyst and Ligand: For challenging substrates, particularly electron-deficient heteroaryl halides, the choice of ligand is critical. Bulky, electron-rich phosphine ligands, such as XPhos or SPhos, are often employed. These ligands promote the reductive elimination step, which is often rate-limiting, and can prevent catalyst deactivation. The use of a pre-catalyst, where the palladium is already in a complex with the ligand, can also improve reaction efficiency.
-
Base: A strong, non-nucleophilic base is required to deprotonate the amine and facilitate the formation of the palladium-amido intermediate. Sodium tert-butoxide (NaOtBu) is a common choice for this transformation.
-
Solvent: Anhydrous, aprotic solvents like toluene or dioxane are standard for Buchwald-Hartwig aminations to ensure the stability of the catalyst and the reactive intermediates.
Detailed Protocol for Selective Buchwald-Hartwig Amination at the C-2 Position:
Materials:
-
This compound
-
Primary or secondary amine (1.2 equivalents)
-
Palladium pre-catalyst (e.g., XPhos Pd G3, 2 mol%)
-
Sodium tert-butoxide (1.4 equivalents)
-
Anhydrous, degassed toluene or dioxane
-
Inert gas (Argon or Nitrogen)
-
Standard laboratory glassware for inert atmosphere reactions
Procedure:
-
In a glovebox or under a stream of inert gas, add this compound (1.0 equiv.), the palladium pre-catalyst (0.02 equiv.), and sodium tert-butoxide (1.4 equiv.) to a dry Schlenk tube.
-
Add the anhydrous, degassed solvent (toluene or dioxane).
-
Add the amine (1.2 equiv.) to the stirred suspension.
-
Seal the tube and heat the reaction mixture to 80-110 °C.
-
Monitor the reaction by TLC or LC-MS until the starting material is consumed.
-
Cool the reaction to room temperature, dilute with an organic solvent, and quench with water.
-
Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.
-
Concentrate the solution and purify the crude product by flash column chromatography.
| Entry | Amine | Catalyst System | Base (equiv.) | Solvent | Temp (°C) | Expected Yield of 2-Amino-4-bromo-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine (%) |
| 1 | Morpholine | XPhos Pd G3 (2 mol%) | NaOtBu (1.4) | Toluene | 100 | 75-85 |
| 2 | Aniline | SPhos Pd G3 (2 mol%) | NaOtBu (1.4) | Dioxane | 110 | 70-80 |
| 3 | Benzylamine | XPhos Pd G3 (2 mol%) | NaOtBu (1.4) | Toluene | 100 | 72-82 |
Note: Yields are estimates based on analogous reactions and may vary depending on the specific substrate and reaction scale.
Visualizing the Catalytic Cycles and Workflow
To further elucidate the processes described, the following diagrams illustrate the fundamental catalytic cycles for each reaction and a generalized experimental workflow.
Caption: Catalytic cycle of the Suzuki-Miyaura reaction.
Caption: Catalytic cycles of the Sonogashira reaction.
Caption: Catalytic cycle of the Buchwald-Hartwig amination.
Caption: General experimental workflow for cross-coupling reactions.
Troubleshooting and Final Considerations
-
Inert Atmosphere: The active Pd(0) catalyst is sensitive to oxygen. Ensuring a rigorously inert atmosphere throughout the reaction is critical for success.
-
Reagent Quality: The purity of reagents, especially the coupling partners and the dryness of solvents, can significantly impact the reaction outcome.
-
Catalyst Choice: For particularly challenging couplings, screening of different palladium pre-catalysts and ligands may be necessary. The Buchwald ligands offer a wide range of steric and electronic properties to fine-tune reactivity.
-
Side Reactions: Potential side reactions include hydrodehalogenation (replacement of a halogen with hydrogen) and homocoupling of the starting materials. Careful control of reaction temperature and choice of base can minimize these undesired pathways.
By leveraging the principles of differential reactivity and carefully selecting the appropriate catalytic system, researchers can effectively and selectively functionalize the this compound scaffold, opening avenues for the synthesis of novel and complex molecules for a wide range of applications in drug discovery and materials science.
References
Troubleshooting & Optimization
Technical Support Center: Optimizing Suzuki Coupling for 4-Bromo-2-iodo-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine
Welcome to the technical support center for the selective Suzuki-Miyaura cross-coupling of 4-Bromo-2-iodo-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine. This guide is designed for researchers, medicinal chemists, and process development scientists who are working with this versatile, yet challenging, dihalogenated heterocyclic building block. Here, we provide in-depth troubleshooting advice, frequently asked questions (FAQs), and optimized protocols to help you navigate the complexities of achieving high-yield, site-selective C-C bond formation.
Introduction: The Challenge of Site-Selectivity
The this compound scaffold presents a unique opportunity for sequential, site-selective functionalization, which is a powerful strategy in the synthesis of complex molecules for pharmaceutical and materials science applications.[1] The key to unlocking its synthetic potential lies in exploiting the differential reactivity of the carbon-iodine (C-I) and carbon-bromine (C-Br) bonds.
Generally, in palladium-catalyzed cross-coupling reactions, the reactivity of halogens follows the order: I > Br > Cl. This principle is based on the bond dissociation energies, where the weaker C-I bond is more susceptible to oxidative addition by a Pd(0) catalyst than the stronger C-Br bond. Therefore, selective coupling at the C-2 iodo position is the kinetically favored pathway under carefully controlled conditions.[1][2]
However, achieving exquisite selectivity can be challenging. Factors such as the electronic nature of the pyrrolo[2,3-b]pyridine core, the presence of the bulky phenylsulfonyl protecting group, and the specific reaction parameters can all influence the outcome. This guide will address these nuances and provide a logical framework for optimizing your reaction conditions.
Frequently Asked Questions (FAQs)
Q1: I want to selectively couple at the C-2 iodo position. What are the key starting parameters?
A1: To achieve selective mono-functionalization at the more reactive C-2 iodo position, you should start with mild reaction conditions that favor the kinetically preferred pathway.[3]
-
Catalyst: A standard, less reactive palladium catalyst is often sufficient and desirable for initial screening. Pd(PPh₃)₄ (tetrakis(triphenylphosphine)palladium(0)) is a good starting point as it is a pre-formed Pd(0) source and can be effective at lower temperatures.
-
Temperature: Begin with lower reaction temperatures, in the range of room temperature to 60 °C. This will provide a larger kinetic window to differentiate between the C-I and C-Br bond activation energies.
-
Base: Use a moderately weak inorganic base like sodium carbonate (Na₂CO₃) or potassium carbonate (K₂CO₃). Stronger bases can sometimes promote side reactions or coupling at the less reactive C-4 bromo position.[4]
-
Stoichiometry: Use a slight excess (1.1-1.2 equivalents) of your boronic acid or ester coupling partner to ensure complete consumption of the starting material at the C-2 position without driving the reaction towards di-substitution.[3]
Q2: Is the phenylsulfonyl protecting group stable under typical Suzuki coupling conditions?
A2: Yes, the phenylsulfonyl group is generally robust and compatible with a wide range of Suzuki-Miyaura cross-coupling conditions.[5][6] Its electron-withdrawing nature can also help to activate the heterocyclic core towards oxidative addition. However, under very harsh basic conditions or prolonged heating at high temperatures, cleavage of the protecting group could become a concern, though this is not a commonly reported issue.
Q3: I am seeing a significant amount of the di-coupled product, even at low temperatures. What could be the cause?
A3: The formation of a di-coupled product suggests that the reaction conditions are too harsh, or the catalyst system is too active, leading to the subsequent coupling at the less reactive C-4 bromo position.[3]
-
Catalyst Activity: Highly active catalysts, especially those with bulky, electron-rich phosphine ligands (e.g., Buchwald ligands), can lower the activation barrier for C-Br bond cleavage, leading to di-substitution.[7] Consider switching to a less active catalyst like Pd(PPh₃)₄.
-
Reaction Time: Prolonged reaction times, even at moderate temperatures, can allow for the slower coupling at the C-4 position to occur.[3] It is crucial to monitor your reaction closely by TLC or LC-MS and stop the reaction once the mono-substituted product is maximized.
-
Base Strength: A strong base can accelerate the catalytic cycle, potentially leading to over-reaction. Try switching to a milder base like potassium fluoride (KF) or sodium bicarbonate (NaHCO₃).
Q4: Can I achieve selective coupling at the C-4 bromo position while leaving the C-2 iodo position intact?
A4: While the inherent reactivity strongly favors coupling at the C-2 iodo position, achieving "reverse" selectivity at the C-4 bromo position is a known, albeit challenging, strategy in cross-coupling chemistry.[8][9][10] This typically requires overcoming the natural reactivity trend through careful ligand selection.
-
Ligand Control: Certain bulky and electron-rich ligands, such as some N-heterocyclic carbenes (NHCs) or highly hindered biaryl phosphines, have been shown to invert the conventional site-selectivity in dihalogenated heterocycles.[8] This is an area of active research, and extensive screening of ligands may be necessary to find a suitable system for your specific substrate.[11]
Troubleshooting Guide
This section provides a structured approach to resolving common issues encountered during the optimization of the Suzuki coupling for this compound.
| Problem | Potential Cause | Suggested Solution |
| Low or No Conversion | 1. Inactive Catalyst | - Ensure your palladium catalyst is not old or degraded. - Use a pre-catalyst that is activated in situ or a stable Pd(0) source like Pd(PPh₃)₄. |
| 2. Insufficiently Degassed System | - Rigorously degas your solvent and reaction mixture using methods like freeze-pump-thaw or by bubbling with an inert gas (Argon or Nitrogen) for an extended period.[7] Oxygen can deactivate the Pd(0) catalyst. | |
| 3. Poor Solubility | - Your substrate or boronic acid may not be sufficiently soluble in the chosen solvent system. Try a different solvent mixture, such as dioxane/water, DMF, or toluene.[12] | |
| 4. Inefficient Transmetalation | - The chosen base may not be effective. For challenging couplings, stronger bases like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) might be necessary. | |
| Dehalogenation (Loss of Iodo or Bromo group) | 1. Presence of Protic Impurities | - Ensure all reagents and solvents are dry. Water can lead to protodeborylation of the boronic acid, which in turn can lead to dehalogenation of the starting material. |
| 2. Unstable Boronic Acid | - Some boronic acids are prone to decomposition. Consider converting the boronic acid to a more stable pinacol ester (Bpin) or MIDA boronate. | |
| Homocoupling of Boronic Acid | 1. Presence of Oxygen | - This is often a primary cause. Improve your degassing procedure.[7] |
| 2. High Catalyst Loading | - Reduce the catalyst loading to the minimum required for efficient coupling (typically 1-5 mol%). | |
| Poor Selectivity (Mixture of C-2 and C-4 coupled products) | 1. Reaction Temperature is Too High | - Lower the reaction temperature to increase the kinetic differentiation between the C-I and C-Br bonds. |
| 2. Overly Active Catalyst/Ligand System | - Switch to a less reactive catalyst system. For example, if you are using a highly active Buchwald pre-catalyst, try Pd(PPh₃)₄ or PdCl₂(dppf). |
Experimental Protocols
Protocol 1: General Procedure for Selective Suzuki-Miyaura Coupling at the C-2 (Iodo) Position
This protocol provides a robust starting point for achieving selective coupling at the C-2 position.
Diagram of Experimental Workflow
Caption: Workflow for selective C-2 Suzuki coupling.
Step-by-Step Methodology:
-
Reagent Preparation: To a dry Schlenk flask containing a magnetic stir bar, add this compound (1.0 equiv.), the desired arylboronic acid (1.2 equiv.), and potassium carbonate (2.0 equiv.).
-
Inert Atmosphere: Seal the flask, and evacuate and backfill with dry argon or nitrogen. Repeat this cycle three times to ensure an oxygen-free environment.[1]
-
Catalyst and Solvent Addition: To the flask, add Pd(PPh₃)₄ (0.03 equiv.). Then, add degassed 1,4-dioxane and water (in a 4:1 ratio) via syringe. The final reaction concentration should be approximately 0.1 M with respect to the starting material.
-
Reaction: Heat the mixture to 60 °C in an oil bath and stir vigorously.
-
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed (typically 2-12 hours).
-
Work-up: Cool the reaction to room temperature. Dilute with ethyl acetate and wash with water, followed by brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel to obtain the desired 4-bromo-2-aryl-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine.
Visualizing the Catalytic Cycle and Selectivity
Understanding the mechanism is key to troubleshooting. The Suzuki-Miyaura coupling proceeds through a well-established catalytic cycle. The selectivity for the C-I versus the C-Br bond arises from the difference in the activation energy of the initial oxidative addition step.
Caption: Suzuki cycle showing selective C-I activation.
This diagram illustrates that the oxidative addition of the Pd(0) catalyst to the C-I bond has a lower activation energy (Ea) and is therefore faster than the addition to the C-Br bond. By keeping the reaction temperature low, you can ensure the reaction proceeds almost exclusively through the favored C-I activation pathway.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. uwindsor.ca [uwindsor.ca]
- 5. Phenylsulfonate as a photolabile group for intramolecular carbon–carbon cross-coupling reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. The Road Less Traveled: Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dihalogenated N-Heteroarenes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes - Chemical Science (RSC Publishing) DOI:10.1039/C6SC02118B [pubs.rsc.org]
- 10. Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Ligand-dependent site-selective Suzuki cross-coupling of 3,5-dichloropyridazines [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Technical Support Center: Synthesis of 4-Bromo-2-iodo-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine
Welcome to the technical support center for the synthesis of 4-bromo-2-iodo-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this synthesis, troubleshoot common side reactions, and optimize their experimental outcomes.
I. Overview of the Synthesis
The target molecule, this compound, is a key intermediate in the development of various pharmacologically active compounds. Its synthesis typically involves a multi-step process, starting from the 7-azaindole core. The critical steps that are prone to side reactions are the N-protection with a phenylsulfonyl group and the subsequent iodination.
Below is a generalized workflow for the synthesis:
Caption: General synthetic workflow for this compound highlighting critical steps.
II. Troubleshooting Guide & FAQs
This section addresses specific issues that may arise during the synthesis, providing explanations for the underlying chemistry and actionable solutions.
A. N-Phenylsulfonylation Step
The introduction of the phenylsulfonyl protecting group is crucial for directing the subsequent iodination to the C2 position and for activating the pyrrole ring. However, this step is not without its challenges.
Q1: My N-phenylsulfonylation reaction is incomplete, and I observe significant amounts of starting material even after extended reaction times. What could be the cause?
A1: Incomplete reaction is often due to suboptimal reaction conditions. The key factors to consider are the base, solvent, and temperature.
-
Causality: The reaction proceeds via deprotonation of the pyrrole nitrogen by a base, followed by nucleophilic attack on the benzenesulfonyl chloride. An inadequate base or steric hindrance can slow down this process.
-
Troubleshooting Protocol:
-
Base Selection: While triethylamine is commonly used, stronger, non-nucleophilic bases like sodium hydride (NaH) or 4-(Dimethylamino)pyridine (DMAP) can be more effective.[1] DMAP, in particular, acts as a nucleophilic catalyst, accelerating the reaction.
-
Solvent: A dry, aprotic solvent like dichloromethane (DCM) or tetrahydrofuran (THF) is essential to prevent quenching of the base and hydrolysis of the sulfonyl chloride.
-
Temperature: While the reaction is often run at room temperature, gentle heating (e.g., to 40 °C) can sometimes drive the reaction to completion. However, be cautious of potential side reactions at higher temperatures.
-
Q2: I am observing a di-sulfonated byproduct. How can I avoid this?
A2: Di-sulfonylation, while less common, can occur if the reaction conditions are too harsh or if there are other reactive sites.
-
Causality: This side reaction may suggest that a C-H bond is being deprotonated and subsequently sulfonated. This is more likely with highly activated pyrrole rings.
-
Mitigation Strategy:
-
Use stoichiometric amounts of benzenesulfonyl chloride. An excess of the reagent can drive the formation of byproducts.
-
Maintain a lower reaction temperature to improve selectivity.
-
Consider a less reactive sulfonylating agent if the problem persists.
-
B. Iodination Step
The regioselective iodination at the C2 position is the most critical and often the most problematic step in this synthesis.
Q3: My iodination reaction yields a mixture of the desired 2-iodo product and a 3-iodo isomer. How can I improve the regioselectivity?
A3: The formation of the 3-iodo isomer is a common side reaction. The regioselectivity is governed by both electronic and steric factors.[2][3]
-
Causality: The N-phenylsulfonyl group is an electron-withdrawing group that deactivates the pyrrole ring towards electrophilic substitution. However, it also directs substitution to the C2 and C3 positions. The electronic preference can be subtle, and reaction conditions can influence the outcome.
-
Optimization Protocol:
-
Iodinating Agent: N-Iodosuccinimide (NIS) is a milder and often more selective iodinating agent than molecular iodine (I₂).[3][4]
-
Solvent and Temperature: Performing the reaction in a solvent like acetonitrile or DMF at a controlled low temperature (e.g., 0 °C to room temperature) can enhance selectivity.
-
Base: The use of a base like potassium hydroxide can facilitate the formation of the desired product.[3][4]
-
Q4: I am observing a di-iodinated product. What is causing this and how can I prevent it?
A4: Over-iodination, leading to a 2,3-diiodo or other di-halogenated species, can occur if the reaction is not carefully controlled.
-
Causality: The mono-iodinated product is still susceptible to further electrophilic substitution, especially if the reaction conditions are too forcing.
-
Preventative Measures:
-
Stoichiometry: Use a slight excess (e.g., 1.1 equivalents) of the iodinating agent. A large excess will promote di-iodination.
-
Reaction Monitoring: Closely monitor the reaction progress by TLC or LC-MS and quench the reaction as soon as the starting material is consumed.
-
Temperature Control: Maintain a low and consistent temperature throughout the reaction.
-
Q5: My product seems to have lost the bromine atom. Is de-bromination a known side reaction?
A5: Yes, reductive de-bromination can occur under certain conditions, particularly if reducing agents are present or generated in situ.
-
Causality: Aryl bromides can be susceptible to reductive cleavage, especially in the presence of certain catalysts or reagents.[5][6] While less common in this specific iodination step, it's a possibility if there are impurities in the reagents or if certain side reactions generate reducing species.
-
Troubleshooting:
-
Ensure the purity of all reagents and solvents.
-
Avoid conditions that could promote reduction, such as the use of certain metals or strong reducing agents in subsequent workup steps.
-
Q6: The phenylsulfonyl group is being cleaved during the iodination or workup. How can I maintain its stability?
A6: The N-phenylsulfonyl group is generally stable under neutral and acidic conditions but can be labile under strongly basic or certain nucleophilic conditions.[7][8]
-
Causality: If the workup involves a strong base or if the reaction generates nucleophilic species, the sulfonyl group can be cleaved.
-
Mitigation:
-
Use a mild aqueous workup, for instance, with a saturated solution of sodium thiosulfate to quench excess iodine, followed by a brine wash.
-
Avoid strongly basic conditions during workup and purification.
-
If cleavage persists, consider a more robust protecting group, although this would require re-optimizing the entire synthetic route.
-
III. Summary of Potential Side Products and their Identification
| Side Product | Potential Cause | Identification (LC-MS m/z [M+H]⁺) | Mitigation Strategy |
| 4-Bromo-1H-pyrrolo[2,3-b]pyridine | Incomplete N-phenylsulfonylation | 197.0 / 199.0 | Use a stronger base (e.g., DMAP), ensure anhydrous conditions. |
| 4-Bromo-3-iodo-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine | Poor regioselectivity in iodination | 463.9 / 465.9 | Use NIS as the iodinating agent, control temperature. |
| 4-Bromo-2,3-diiodo-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine | Over-iodination | 589.8 / 591.8 | Use stoichiometric amounts of iodinating agent, monitor reaction closely. |
| 2-Iodo-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine | De-bromination | 384.9 | Ensure pure reagents, avoid reducing conditions. |
| 4-Bromo-2-iodo-1H-pyrrolo[2,3-b]pyridine | De-protection of sulfonyl group | 322.9 / 324.9 | Use mild workup conditions, avoid strong bases. |
IV. Experimental Protocols
Recommended Protocol for N-Phenylsulfonylation
Caption: Step-by-step workflow for the N-phenylsulfonylation reaction.
Recommended Protocol for C2-Iodination
Caption: Step-by-step workflow for the C2-iodination reaction.
V. References
-
Echemi. (n.d.). This compound. Retrieved from --INVALID-LINK--
-
Knochel, P., et al. (2018). Deprotometalation-Iodolysis and Direct Iodination of 1-Arylated 7-Azaindoles: Reactivity Studies and Molecule Properties. Molecules.
-
Snieckus, V., et al. (2018). Deprotometalation-Iodolysis and Direct Iodination of 1-Arylated 7-Azaindoles: Reactivity Studies and Molecule Properties. PMC. Retrieved from --INVALID-LINK--
-
ResearchGate. (2019). Different strategies for synthesis of 7-azaindoles. Retrieved from --INVALID-LINK--
-
ResearchGate. (2018). Direct iodination of the 1-arylated 7-azaindoles. Retrieved from --INVALID-LINK--
-
Baran, P. S. (n.d.). Lecture 8 Bonus: Azaindole Survival Guide. Baran Lab. Retrieved from --INVALID-LINK--
-
Mérour, J. Y., & Joseph, B. (2001). Synthesis and Reactivity of 7-Azaindoles (1H-Pyrrolo(2,3-b)pyridine). Current Organic Chemistry.
-
American Chemical Society. (2023). Synthesis of C2-Iodoindoles via an Aromatic Finkelstein-Type Halide Exchange under Mild Conditions. Organic Letters.
-
MDPI. (2020). Directed Lithiation of Protected 4-Chloropyrrolopyrimidine: Addition to Aldehydes and Ketones Aided by Bis(2-dimethylaminoethyl)ether. Molecules.
-
American Elements. (n.d.). This compound. Retrieved from --INVALID-LINK--
-
Parchem. (n.d.). This compound. Retrieved from --INVALID-LINK--
-
Vegpharm. (n.d.). This compound. Retrieved from --INVALID-LINK--
-
Reagentia. (n.d.). This compound (1 x 250 mg). Retrieved from --INVALID-LINK--
-
Chem-Station. (2014). Sulfonyl Protective Groups. Retrieved from --INVALID-LINK--
-
Organic Chemistry Portal. (n.d.). Reductive Dehalogenation of Aryl Bromides and Chlorides and Their Use as Aryl Blocking Groups. Retrieved from --INVALID-LINK--
-
PubMed Central. (2018). Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection. Retrieved from --INVALID-LINK--
-
Google Patents. (2016). A process for preparing halogenated azaindole compounds using pybrop. Retrieved from --INVALID-LINK--
-
Growing Science. (2019). Synthesis and characterization of 4-((5-bromo-1H-pyrazolo [3,4-b]pyridin-3-yl)amino)-N-(substituted)benzenesulfonamide as Antibacterial, and Antioxidant. Retrieved from --INVALID-LINK--
-
ResearchGate. (2014). Sulfur-Based Protecting Groups for Pyrroles and the Facile Deprotection of 2-(2,4-Dinitrobenzene)sulfinyl and Sulfonyl Pyrroles. Retrieved from --INVALID-LINK--
-
Sigma-Aldrich. (n.d.). 5-Bromo-2-iodo-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine. Retrieved from --INVALID-LINK--
-
Organic Chemistry Portal. (n.d.). Arene, alkene or alkane synthesis by dehalogenation or reductive cleavage. Retrieved from --INVALID-LINK--
-
Semantic Scholar. (2004). Alkyl bromides as mechanistic probes of reductive dehalogenation: reactions of vicinal dibromide stereoisomers with zerovalent metals. Retrieved from --INVALID-LINK--
-
PubMed Central. (2020). Nms‐Amides: An Amine Protecting Group with Unique Stability and Selectivity. Retrieved from --INVALID-LINK--
-
Lead Sciences. (n.d.). 5-Bromo-3-iodo-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine. Retrieved from --INVALID-LINK--
References
- 1. echemi.com [echemi.com]
- 2. researchgate.net [researchgate.net]
- 3. Deprotometalation-Iodolysis and Direct Iodination of 1-Arylated 7-Azaindoles: Reactivity Studies and Molecule Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Reductive Dehalogenation of Aryl Bromides and Chlorides and Their Use as Aryl Blocking Groups [organic-chemistry.org]
- 6. Arene, alkene or alkane synthesis by dehalogenation or reductive cleavage [organic-chemistry.org]
- 7. Sulfonyl Protective Groups | Chem-Station Int. Ed. [en.chem-station.com]
- 8. Nms‐Amides: An Amine Protecting Group with Unique Stability and Selectivity - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing the Iodination of 4-Bromo-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine
An authoritative guide for researchers, providing in-depth troubleshooting and optimization strategies for the iodination of 4-Bromo-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine.
Welcome to the technical support center for the synthesis of key pharmaceutical intermediates. As Senior Application Scientists, we understand that the successful iodination of complex heterocyclic systems like 4-Bromo-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine is critical for downstream applications in drug discovery and development. This guide is designed to provide you with expert insights, actionable troubleshooting advice, and validated protocols to enhance your reaction yields and product purity.
The 7-azaindole scaffold is a privileged structure in medicinal chemistry, and its selective functionalization is a common challenge.[1] This document addresses the specific issues encountered during the electrophilic iodination of this substrate, moving beyond simple procedural steps to explain the underlying chemical principles that govern success.
Section 1: Frequently Asked Questions (FAQs) - Understanding the Core Chemistry
This section addresses fundamental questions about the reaction to build a strong theoretical foundation before entering the lab.
Q1: What is the expected regioselectivity for the iodination of 4-Bromo-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine, and why?
A1: The primary product expected from this reaction is 4-Bromo-2-iodo-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine .[2][3] While electrophilic aromatic substitution (SEAr) on the parent 7-azaindole core typically occurs at the C3 position due to its higher electron density, the presence of the bulky and electron-withdrawing phenylsulfonyl group on the pyrrole nitrogen (N1) alters this reactivity.[1][4]
The N-phenylsulfonyl group directs the incoming electrophile (I+) to the C2 position through a combination of steric hindrance at C3 and electronic effects that modify the electron distribution within the pyrrole ring. This directing effect is a crucial consideration for this specific substrate.
Q2: Which iodinating agent is superior for this reaction: N-Iodosuccinimide (NIS) or molecular iodine (I₂)?
A2: Both reagents can be effective, but they offer different advantages. We recommend N-Iodosuccinimide (NIS) as the preferred reagent for this transformation.
-
N-Iodosuccinimide (NIS): NIS is a milder, more selective electrophilic iodinating agent.[5] It often provides cleaner reactions with fewer side products, leading to higher isolated yields and simpler purifications.[5][6] Its reactivity can be fine-tuned with catalytic amounts of acid, which is particularly useful for moderately deactivated systems like this one.[7]
-
Molecular Iodine (I₂): While cost-effective, I₂ is a less potent electrophile. To achieve good conversion, it often requires activation with an oxidizing agent or the use of a base to generate a more nucleophilic substrate, which can sometimes lead to side reactions.[8][9] For some 7-azaindoles, reactions with I₂ may require higher temperatures or an excess of the reagent to drive the reaction to completion.[1][4]
Q3: What is the precise role of the N-phenylsulfonyl protecting group in this reaction?
A3: The N-phenylsulfonyl group serves three primary functions:
-
Directing Group: As discussed in Q1, it sterically and electronically directs iodination to the C2 position.
-
Activation/Deactivation: As an electron-withdrawing group, it deactivates the pyrrole ring towards electrophilic attack compared to an unprotected NH. This can be beneficial in controlling reactivity and preventing over-iodination. However, it also means that stronger electrophilic conditions may be required compared to N-alkylated or N-arylated azaindoles.
-
Preventing N-Iodination: It protects the pyrrole nitrogen from direct iodination.
Q4: How do key reaction parameters like solvent and temperature influence the reaction's success?
A4: Solvent and temperature are critical variables that must be optimized.
-
Solvent: The choice of solvent can significantly impact reagent solubility and reaction rate.
-
Acetonitrile (MeCN) and Dichloromethane (DCM) are excellent starting points for reactions with NIS, as they are relatively non-coordinating and solubilize the reagents well.[1][2][5]
-
Dimethylformamide (DMF) can also be used and may accelerate the reaction, but its higher boiling point can make removal difficult, and it can sometimes participate in side reactions.
-
Tetrahydrofuran (THF) is another common solvent, particularly in reactions involving organometallics, but can be less ideal for electrophilic reactions if not scrupulously dried.
-
-
Temperature: The optimal temperature depends on the chosen iodinating agent.
Section 2: Troubleshooting Guide - Addressing Common Experimental Issues
Even with a robust protocol, challenges can arise. This guide provides a systematic approach to diagnosing and solving common problems.
Q1: I am observing low or no conversion of my starting material. What should I do?
A1: This is a common issue often related to insufficient electrophilicity or reagent degradation.
| Possible Cause | Diagnostic Check | Recommended Solution |
| Inactive Iodinating Agent | NIS is light-sensitive and can decompose over time.[5] | Use a fresh bottle of NIS or test the current bottle on a more reactive substrate (e.g., anisole). Store NIS in a dark container. |
| Insufficient Activation | The N-phenylsulfonyl group deactivates the ring, requiring a potent electrophile. | If using NIS, add a catalytic amount of an acid like trifluoroacetic acid (TFA) or sulfuric acid to generate a more powerful iodinating species.[7][10] |
| Low Reaction Temperature | The activation energy for the reaction may not be met at room temperature. | Gradually increase the reaction temperature in 10 °C increments (e.g., from RT to 40 °C, then 50 °C) while monitoring by TLC/LC-MS. |
| Reagent Stoichiometry | An insufficient amount of the iodinating agent was used. | Increase the equivalents of the iodinating agent from 1.1 eq. to 1.5 eq. |
Q2: My TLC/LC-MS shows multiple product spots. How can I improve selectivity?
A2: The formation of multiple products points to side reactions or over-iodination.
| Possible Cause | Diagnostic Check | Recommended Solution |
| Di-iodination | Check the mass spectrum for a product with two iodine atoms. | Reduce the equivalents of the iodinating agent to 1.05-1.1. Run the reaction at a lower temperature to improve selectivity. |
| Iodination at other positions | While C2 is preferred, minor iodination at C3 or the phenyl ring could occur under harsh conditions. | Switch to a milder reagent (NIS if you are using I₂). Avoid excessively high temperatures or strong acid catalysts. |
| Starting Material Impurity | Analyze the starting material by NMR/LC-MS to ensure its purity. | Re-purify the starting 4-Bromo-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine before proceeding. |
Q3: My reaction appears complete by TLC, but the isolated yield is poor after column chromatography.
A3: Low isolated yield often points to issues during the workup or purification stages.
| Possible Cause | Diagnostic Check | Recommended Solution |
| Product Adsorption on Silica | The product may be streaking or not eluting from the silica gel column. | Deactivate the silica gel by pre-treating it with a solvent mixture containing a small amount of a basic modifier like triethylamine (e.g., 0.5% in the eluent). |
| Product Instability | The iodinated product might be sensitive to the acidic nature of silica gel. | Use a neutral stationary phase like alumina for chromatography, or minimize the time the product spends on the column. |
| Incomplete Extraction | The product may have partial solubility in the aqueous layer during workup. | Increase the number of organic extractions (e.g., from 2 to 4). Ensure the correct organic solvent (e.g., EtOAc, DCM) is used for extraction.[2] |
Troubleshooting Workflow
The following diagram outlines a logical sequence for troubleshooting common issues in the iodination reaction.
Caption: A decision-tree diagram for troubleshooting the iodination reaction.
Section 3: Validated Experimental Protocols
The following protocols provide detailed, step-by-step methodologies for conducting the iodination reaction.
Protocol A: Iodination using N-Iodosuccinimide (NIS) (Recommended)
This method is preferred for its mild conditions and high selectivity.
-
Preparation: To a clean, dry round-bottom flask equipped with a magnetic stir bar, add 4-Bromo-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine (1.0 eq.).
-
Dissolution: Dissolve the starting material in anhydrous acetonitrile (MeCN) or dichloromethane (DCM) (approx. 0.1 M concentration).
-
Reagent Addition: Add N-Iodosuccinimide (NIS) (1.1 eq.) to the solution in one portion at room temperature.
-
Reaction: Stir the mixture at room temperature and monitor the reaction progress by TLC or LC-MS every 30 minutes.
-
Optimization (if needed): If the reaction is sluggish after 2 hours, add trifluoroacetic acid (TFA) (0.1 eq.) or gently warm the mixture to 40 °C.
-
Quenching: Once the starting material is consumed, cool the reaction to room temperature and quench by adding a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃). Stir vigorously until the orange/brown color dissipates.
-
Workup: Dilute the mixture with ethyl acetate (EtOAc) and water. Separate the organic layer, and wash it sequentially with saturated aqueous sodium bicarbonate (NaHCO₃) and brine.
-
Isolation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude residue by flash column chromatography on silica gel to afford the desired this compound.[2]
Protocol B: Iodination using Molecular Iodine (I₂)
This is a more traditional and cost-effective method.
-
Preparation: To a solution of 4-Bromo-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine (1.0 eq.) in a suitable solvent like DMF or dioxane, add molecular iodine (I₂) (1.2 eq.).
-
Reaction: Heat the reaction mixture to 60-80 °C. Monitor the reaction progress by TLC or LC-MS.[1]
-
Workup & Purification: Follow steps 6-9 from Protocol A. The quenching step with sodium thiosulfate is particularly important here to remove excess I₂.
Section 4: Reaction Mechanism and Data
Understanding the reaction mechanism is key to rational optimization. The iodination proceeds via a classical electrophilic aromatic substitution (SEAr) pathway.
Proposed Reaction Mechanism
Caption: The electrophilic aromatic substitution mechanism for C2 iodination.
References
- 1. Deprotometalation-Iodolysis and Direct Iodination of 1-Arylated 7-Azaindoles: Reactivity Studies and Molecule Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 2. echemi.com [echemi.com]
- 3. This compound (1 x 250 mg) | Reagentia [reagentia.eu]
- 4. researchgate.net [researchgate.net]
- 5. calibrechem.com [calibrechem.com]
- 6. Iodination Using N-Iodosuccinimide (NIS) [commonorganicchemistry.com]
- 7. N-Iodosuccinimide (NIS) [organic-chemistry.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. mdpi.com [mdpi.com]
- 10. Synthesis of N-iodosuccinimide and its application in H2SO4 as efficient iodination reagent for deactivated aromatic compounds - Lookchem [lookchem.com]
Technical Support Center: Alternative Protecting Groups for the 7-Azaindole Nitrogen
Welcome to the technical support guide for researchers, scientists, and drug development professionals. As a Senior Application Scientist, I've designed this resource to address the nuanced challenges of protecting the 7-azaindole nitrogen. This guide moves beyond standard textbook examples to provide field-proven insights and troubleshooting strategies for your most complex synthetic challenges.
The 7-azaindole scaffold is a privileged structure in medicinal chemistry, frequently appearing in kinase inhibitors and other therapeutic agents.[1] Its unique electronic nature, arising from the fusion of an electron-rich pyrrole ring and an electron-deficient pyridine ring, presents distinct challenges and opportunities in synthetic chemistry.[2][3] Protecting the pyrrolic nitrogen (N-1) is often a critical step to modulate reactivity, enable specific functionalization (such as regioselective lithiation), or improve stability under various reaction conditions.[2][4]
This guide is structured in a question-and-answer format to directly address the practical issues you may encounter in the lab.
Frequently Asked Questions (FAQs)
Q1: Why is the protection of the 7-azaindole nitrogen so critical?
Protecting the N-1 position of 7-azaindole is not merely a routine step; it's a strategic decision that fundamentally influences the molecule's behavior. The key reasons are:
-
Modulation of Reactivity: The lone pair on the unprotected N-1 nitrogen contributes to the high electron density of the pyrrole ring, making it susceptible to electrophilic attack. An unprotected N-H is also acidic and can interfere with organometallic reagents (e.g., Grignards, organolithiums). Introducing a protecting group can temper this reactivity.
-
Directing Regioselectivity: N-protection is crucial for directing metallation. For instance, temporary protection of the nitrogen atom allows for lithiation at the C-2 position, a key step in building substituted 7-azaindoles.[2]
-
Improving Solubility and Handling: Many N-protected derivatives exhibit improved solubility in common organic solvents compared to the parent heterocycle, which can be beneficial for reaction setup and purification.
-
Preventing Unwanted Side Reactions: The N-H proton can participate in undesired hydrogen bonding or act as a nucleophile in certain reactions. Protection mitigates these possibilities. The fluorescence properties of the 7-azaindole core are also highly sensitive to substitutions on the N-1 nitrogen.[5]
Q2: Sulfonyl protecting groups (e.g., Ts, Bs) are common. What are their main limitations and why should I consider alternatives?
Aryl and alkyl sulfonyl groups are widely used due to their strong electron-withdrawing nature, which increases the acidity of the N-H proton for easy installation and deactivates the ring.[6] However, they have significant drawbacks:
-
Harsh Deprotection Conditions: Cleavage of sulfonyl groups often requires harsh conditions (e.g., strong base like NaOH/KOH at high temperatures, or reducing agents like SmI₂ or Mg/MeOH), which may not be compatible with sensitive functional groups elsewhere in the molecule.
-
Altered Reactivity: The powerful electron-withdrawing effect can significantly alter the electronics of the 7-azaindole ring system, potentially shutting down desired downstream reactions or altering regioselectivity in unexpected ways.
-
Difficulty in Orthogonal Strategies: The robust nature of the sulfonyl group makes it challenging to remove selectively in the presence of other, more labile protecting groups, limiting its utility in complex, multi-step syntheses.[7][8]
Q3: What are the most promising alternative protecting groups for the 7-azaindole nitrogen?
Choosing an alternative group depends on your specific synthetic route, particularly the downstream reaction conditions you need the group to withstand and the orthogonality required.[9]
-
SEM (2-(Trimethylsilyl)ethoxymethyl): An excellent choice for stability and mild removal. It is stable to a wide range of conditions (organolithiums, mild acids/bases, hydrogenation) but can be removed selectively with fluoride sources (e.g., TBAF) or strong acid. Its ability to act as both a protecting and activating group has been noted in facilitating nucleophilic aromatic substitution on the 7-azaindole core.[10]
-
Boc (tert-Butoxycarbonyl): While common for amines, Boc is a valuable option for 7-azaindole when acid-lability is desired for deprotection. It is stable to basic and hydrogenolysis conditions, making it orthogonal to many other groups.
-
PMB (p-Methoxybenzyl): A versatile group that is stable to a wide range of non-oxidative conditions. Its key advantage is its removal via oxidative cleavage (e.g., with DDQ or CAN), providing an orthogonal deprotection strategy to acid- or base-labile groups.[11]
-
Pivaloyl: This sterically bulky acyl group offers the unique advantage of protecting both the N-1 and, due to steric hindrance, the electronically favored C-2 position from electrophilic attack.[4] However, its removal was historically difficult, though methods using lithium bases like LDA have been developed.[4]
Decision Workflow for Selecting a Protecting Group
The following flowchart can guide your selection process based on your synthetic plan.
Caption: Decision tree for selecting an N-1 protecting group.
Troubleshooting Guide
Problem 1: Low yield during the N-protection step with SEM-Cl.
Scenario: You are trying to protect 7-azaindole with SEM-Cl using NaH in DMF, but the reaction is sluggish and gives a low yield of the desired product.
Potential Causes & Solutions:
-
Ineffective Deprotonation:
-
Cause: The grade of NaH may be old or passivated. The 7-azaindole N-H is less acidic than a simple indole's, requiring a strong, effective base.
-
Solution: Use fresh, high-purity NaH (60% dispersion in mineral oil is standard). Ensure the reaction is under an inert atmosphere (N₂ or Ar) to prevent quenching by moisture. Consider a stronger base like potassium bis(trimethylsilyl)amide (KHMDS) in THF for a cleaner, faster deprotonation at lower temperatures (0 °C to rt).
-
-
Solvent Issues:
-
Cause: While DMF is common, it can sometimes participate in side reactions or be difficult to remove completely.
-
Solution: Switch to anhydrous THF. It is less reactive and generally provides cleaner reactions for this type of alkylation.
-
-
Reagent Quality:
-
Cause: SEM-Cl can degrade over time, releasing HCl.
-
Solution: Use freshly purchased or distilled SEM-Cl. If you suspect degradation, you can run it through a small plug of basic alumina before use.
-
Experimental Protocol: SEM Protection of 7-Azaindole
-
To a flame-dried round-bottom flask under an argon atmosphere, add 7-azaindole (1.0 eq).
-
Add anhydrous THF (approx. 0.1 M concentration).
-
Cool the solution to 0 °C in an ice bath.
-
Add NaH (60% dispersion in mineral oil, 1.2 eq) portion-wise.
-
Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for another 30 minutes. The solution should become clear as the sodium salt forms.
-
Cool the reaction back to 0 °C and add 2-(trimethylsilyl)ethoxymethyl chloride (SEM-Cl, 1.1 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir for 4-12 hours, monitoring by TLC or LC-MS.
-
Upon completion, carefully quench the reaction by adding saturated aqueous NH₄Cl solution.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography (e.g., using a hexane/ethyl acetate gradient) to yield the N-SEM-7-azaindole.
Problem 2: The SEM group is unexpectedly cleaved during a subsequent reaction.
Scenario: You are attempting a reaction under acidic conditions (e.g., a Pictet-Spengler reaction or acidic hydrolysis of an ester) and find your SEM group has been partially or fully removed.
Potential Causes & Solutions:
-
Acid Lability:
-
Cause: The SEM group is known to be labile to strong protic acids (e.g., TFA, HCl) and some Lewis acids.[10]
-
Solution: If strong acid is required, SEM is not the right choice. Switch to a more acid-stable group like a sulfonyl (if its drawbacks are acceptable) or a benzyl group. If only mild Lewis acidity is needed, screen different Lewis acids, as some may be more compatible than others.
-
Troubleshooting Flowchart: Failed Deprotection
Caption: Troubleshooting workflow for a failed deprotection reaction.
Problem 3: How can I reliably confirm successful protection and deprotection?
Scenario: You've performed a protection or deprotection reaction, and TLC analysis is ambiguous. You need definitive proof of the transformation.
Analytical Solutions:
-
¹H NMR Spectroscopy: This is the most powerful tool.
-
Protection: Look for the disappearance of the broad N-H singlet, which typically appears far downfield (>10 ppm). Concurrently, look for the appearance of characteristic signals from the protecting group (e.g., the CH₂ and Si(CH₃)₃ signals for SEM, or the t-butyl singlet for Boc).
-
Deprotection: Look for the reappearance of the N-H singlet and the complete disappearance of all signals corresponding to the protecting group.
-
-
Mass Spectrometry (MS): A quick and effective method. Calculate the expected molecular weight of the starting material and the product. A successful reaction will show a new molecular ion peak corresponding to the protected or deprotected species.
-
Infrared (IR) Spectroscopy: For protection, you should see the disappearance of the N-H stretching band, typically found around 3100-3500 cm⁻¹.[12]
Summary of Alternative Protecting Groups
| Protecting Group | Introduction Conditions | Deprotection Conditions | Orthogonal To | Key Advantage |
| SEM | NaH, SEM-Cl, THF/DMF | TBAF, THF; or TFA, DCM | Bases, Hydrogenation, Oxidants | Mild removal, stable to many reagents.[10] |
| Boc | Boc₂O, DMAP, THF | TFA, DCM; or HCl in Dioxane | Bases, Hydrogenation, Mild Oxidants | Acid-labile, orthogonal to base-labile groups. |
| PMB | NaH, PMB-Cl, THF/DMF | DDQ, DCM/H₂O; or CAN, MeCN/H₂O | Acids, Bases, Hydrogenation | Oxidative cleavage provides unique orthogonality.[11] |
| Pivaloyl | Pivaloyl chloride, Pyridine | LDA, THF, 40-45 °C | Acids, Hydrogenation, Mild Bases | Steric bulk protects N-1 and C-2 positions.[4] |
Reaction Scheme: Orthogonal Deprotection Strategy
The following scheme illustrates a hypothetical scenario where orthogonal protecting groups are essential.
References
- 1. Azaindole Therapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. eurekaselect.com [eurekaselect.com]
- 4. sciforum.net [sciforum.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Regioselective C–H sulfenylation of N -sulfonyl protected 7-azaindoles promoted by TBAI: a rapid synthesis of 3-thio-7-azaindoles - RSC Advances (RSC Publishing) DOI:10.1039/D0RA06635D [pubs.rsc.org]
- 7. chemweb.bham.ac.uk [chemweb.bham.ac.uk]
- 8. Orthogonal protecting groups for N(alpha)-amino and C-terminal carboxyl functions in solid-phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Protective Groups [organic-chemistry.org]
- 10. researchgate.net [researchgate.net]
- 11. Sustainable Approaches for the Protection and Deprotection of Functional Groups - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
Technical Support Center: Scale-Up Synthesis of 4-Bromo-2-iodo-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine
Welcome to the technical support center for the scale-up synthesis of 4-Bromo-2-iodo-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for the multi-step synthesis of this key pharmaceutical intermediate.
I. Introduction to this compound
This compound (CAS: 889939-26-8) is a dihalogenated and sulfonylated derivative of the 7-azaindole scaffold.[1] Its unique structure, featuring a bromine atom at the 4-position and an iodine atom at the 2-position, makes it a versatile building block in medicinal chemistry. The differential reactivity of the C-I and C-Br bonds allows for selective, sequential cross-coupling reactions, which is highly advantageous in the synthesis of complex molecules, particularly kinase inhibitors.[1][2]
The phenylsulfonyl group serves as a protecting group for the pyrrole nitrogen, enhancing the stability of the molecule and influencing its reactivity. This guide will walk you through the critical considerations for scaling up its synthesis, from starting materials to the final product, with a focus on practical, field-proven insights.
Molecular Properties
| Property | Value |
| Molecular Formula | C₁₃H₈BrIN₂O₂S[3] |
| Molecular Weight | 463.09 g/mol |
| Appearance | Solid |
| CAS Number | 889939-26-8[3][4][5] |
II. Synthetic Pathway Overview
The synthesis of this compound is a multi-step process that requires careful control of reaction conditions at each stage. The general synthetic workflow is outlined below.
Caption: General synthetic workflow for the target compound.
III. Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common questions and issues encountered during the scale-up synthesis of this compound.
Step 1: Bromination of 1H-Pyrrolo[2,3-b]pyridine
Q1: What are the common challenges in the selective bromination of 7-azaindole at the 4-position?
A1: The primary challenge is controlling the regioselectivity of the bromination. Over-bromination to form di- or tri-brominated species is a common side reaction. The reaction is also sensitive to temperature and the choice of brominating agent.
Troubleshooting:
-
Issue: Formation of multiple brominated products.
-
Cause: Reaction conditions are too harsh, or the stoichiometry of the brominating agent is not well-controlled.
-
Solution:
-
Use a milder brominating agent such as N-Bromosuccinimide (NBS).
-
Maintain a low reaction temperature (e.g., 0 °C to room temperature) to minimize side reactions.
-
Perform a slow, portion-wise addition of the brominating agent to the reaction mixture.
-
Carefully monitor the reaction progress by TLC or LC-MS to stop the reaction upon consumption of the starting material.
-
-
-
Issue: Low yield of the desired 4-bromo isomer.
-
Cause: Suboptimal reaction conditions favoring other isomers.
-
Solution:
-
The choice of solvent can influence regioselectivity. Pyridine is often used as a solvent and can also act as a base to neutralize the HBr formed during the reaction.[6]
-
Ensure the starting 7-azaindole is of high purity, as impurities can lead to undesired side reactions.
-
-
Step 2: Phenylsulfonylation of 4-Bromo-1H-pyrrolo[2,3-b]pyridine
Q2: What are the key considerations for the protection of the pyrrole nitrogen with a phenylsulfonyl group?
A2: This step involves the reaction of 4-Bromo-1H-pyrrolo[2,3-b]pyridine with benzenesulfonyl chloride in the presence of a base. Key considerations include the choice of base, solvent, and reaction temperature to ensure complete reaction and minimize side products.
Troubleshooting:
-
Issue: Incomplete reaction.
-
Cause: Insufficiently strong base or inadequate reaction time/temperature. The starting material may also have poor solubility in the chosen solvent.
-
Solution:
-
A common base used is 4-(Dimethylamino)pyridine (DMAP) in a solvent like dichloromethane (DCM).[7]
-
Ensure the reaction is stirred for an adequate amount of time (e.g., 24 hours) at room temperature.[7]
-
If solubility is an issue, consider a co-solvent system or a different solvent that can better dissolve the starting material.
-
-
-
Issue: Formation of impurities.
-
Cause: Degradation of the starting material or product under the reaction conditions.
-
Solution:
-
Maintain the reaction at room temperature to avoid thermal degradation.
-
Purify the crude product by trituration with a suitable solvent like dichloromethane or by flash column chromatography to remove any unreacted starting materials and byproducts.[7]
-
-
Step 3: Directed Iodination
Q3: How is the regioselective iodination at the 2-position achieved, and what are the critical parameters for scale-up?
A3: The iodination at the 2-position is typically achieved through a directed ortho-metalation (DoM) strategy. This involves deprotonation at the 2-position with a strong base, followed by quenching with an iodine source. On a larger scale, the handling of pyrophoric reagents and cryogenic temperatures are major considerations.[8]
Troubleshooting:
-
Issue: Low yield of the desired 2-iodo product.
-
Cause: Incomplete deprotonation, side reactions such as "halogen dance" rearrangement, or quenching of the organometallic intermediate by moisture.[8][9]
-
Solution:
-
Base Selection: A strong base like n-Butyllithium (n-BuLi) or Lithium Diisopropylamide (LDA) is required for deprotonation.[8]
-
Temperature Control: The reaction must be carried out at very low temperatures (typically -78 °C) to ensure the stability of the lithiated intermediate and prevent side reactions.[8]
-
Anhydrous Conditions: Strict anhydrous conditions are crucial. All glassware must be flame-dried, and solvents must be anhydrous. The reaction should be run under an inert atmosphere (e.g., nitrogen or argon).
-
Iodine Source: A solution of iodine in an anhydrous solvent like THF is typically used as the electrophile.[8]
-
-
-
Issue: Safety concerns with pyrophoric reagents on a large scale.
-
Cause: n-BuLi and other organolithium reagents are highly pyrophoric and react violently with water and air.
-
Solution:
-
Implement robust engineering controls, such as conducting the reaction in a well-ventilated fume hood or a dedicated glovebox.
-
Use specialized equipment for the safe transfer of pyrophoric reagents, such as cannula transfer techniques.
-
Ensure all personnel are properly trained in handling pyrophoric reagents and have access to appropriate personal protective equipment (PPE).
-
-
Caption: Troubleshooting decision tree for directed iodination.
Purification and Analysis
Q4: What are the recommended methods for purifying the final product on a larger scale?
A4: While flash column chromatography is suitable for small-scale purification, it can be impractical and costly for larger quantities.[8]
-
Crystallization: Developing a robust crystallization method is often the most efficient and scalable purification strategy. This may involve screening various solvent systems to find one that provides good recovery and high purity.
-
Trituration/Suspension: Suspending the crude solid in a suitable solvent can help remove impurities. For instance, suspending the crude product in acetonitrile followed by filtration has been reported.[7]
-
Extraction: A standard aqueous workup followed by extraction with an organic solvent like ethyl acetate is typically performed to remove inorganic salts and water-soluble impurities.[7]
Q5: What analytical techniques should be used to confirm the identity and purity of the final product?
A5: A combination of analytical techniques should be employed:
-
LCMS (Liquid Chromatography-Mass Spectrometry): To confirm the molecular weight of the product and assess its purity.[7]
-
NMR (Nuclear Magnetic Resonance) Spectroscopy: ¹H and ¹³C NMR are essential for structural elucidation and confirmation.[7]
-
HRMS (High-Resolution Mass Spectrometry): To confirm the elemental composition of the product.[7]
-
IR (Infrared) Spectroscopy: To identify the characteristic functional groups present in the molecule.[7]
IV. Scale-Up Considerations and Process Safety
Scaling up the synthesis of this compound introduces several challenges that are not as prominent at the lab scale.
Key Scale-Up Challenges
| Challenge | Mitigation Strategy |
| Exothermic Reactions | The lithiation step is highly exothermic. Implement efficient cooling systems and controlled reagent addition rates to manage the heat generated.[8] |
| Mixing Efficiency | In large reactors, ensuring uniform mixing is critical to avoid localized "hot spots" and inconsistent reaction progress. Use appropriate agitation and reactor design.[8] |
| Reagent Handling | The use of pyrophoric and moisture-sensitive reagents requires specialized handling procedures and equipment for safe large-scale operations.[8] |
| Waste Management | The synthesis generates halogenated organic and inorganic waste, which must be handled and disposed of in accordance with environmental regulations.[8] |
Process Safety
-
Hazard Analysis: Conduct a thorough hazard and operability (HAZOP) study before scaling up the process to identify potential risks and implement appropriate safety measures.
-
Personal Protective Equipment (PPE): Ensure all personnel are equipped with and trained on the use of appropriate PPE, including flame-retardant lab coats, safety glasses, and gloves.
-
Emergency Procedures: Establish and clearly communicate emergency procedures for handling spills, fires, and other potential incidents.
V. Future Synthetic Applications
The unique structure of this compound makes it a valuable intermediate for further synthetic transformations, particularly in the construction of complex heterocyclic systems.
Selective Cross-Coupling Reactions
The C-I bond is more reactive than the C-Br bond in palladium-catalyzed cross-coupling reactions.[10] This allows for selective functionalization at the 2-position via reactions like the Sonogashira coupling, followed by a subsequent cross-coupling reaction at the 4-position.
Caption: Sequential cross-coupling strategy.
Deprotection of the Phenylsulfonyl Group
The phenylsulfonyl group can be removed under various conditions to yield the free N-H pyrrole, which can be important for the biological activity of the final compound.[11]
VI. References
-
4-Bromo-2-iodo-1-tosyl-1H-pyrrolo[2,3-b]pyridine - Benchchem. (URL: 1)
-
This compound - Echemi. (URL: 7)
-
This compound | AMERICAN ELEMENTS. (URL: 3)
-
Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection - PMC - PubMed Central. (URL: --INVALID-LINK--)
-
This compound (1 x 100 mg) | Reagentia. (URL: 4)
-
This compound (1 x 250 mg) | Reagentia. (URL: 5)
-
Sonogashira Coupling | NROChemistry. (URL: 10)
-
Halogen–Metal Exchange on Bromoheterocyclics with Substituents Containing an Acidic Proton via Formation of a Magnesium Intermediate - PMC - NIH. (URL: --INVALID-LINK--)
-
challenges in the scale-up synthesis of 2-Bromo-4-iodopyridine - Benchchem. (URL: 8)
-
Beyond N−Ts deprotection: diversification of sulfonyl pyrroles. Yields... - ResearchGate. (URL: --INVALID-LINK--)
-
Halogen dance rearrangement - Wikipedia. (URL: --INVALID-LINK--)
-
5-Bromo-2-iodo-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine - Sigma-Aldrich. (URL: --INVALID-LINK--)
-
US6388135B1 - Preparation of 4-bromoaniline derivatives - Google Patents. (URL: --INVALID-LINK--)
References
- 1. 4-Bromo-2-iodo-1-tosyl-1H-pyrrolo[2,3-b]pyridine | 480423-17-4 | Benchchem [benchchem.com]
- 2. Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection - PMC [pmc.ncbi.nlm.nih.gov]
- 3. americanelements.com [americanelements.com]
- 4. This compound (1 x 100 mg) | Reagentia [reagentia.eu]
- 5. This compound (1 x 250 mg) | Reagentia [reagentia.eu]
- 6. US6388135B1 - Preparation of 4-bromoaniline derivatives - Google Patents [patents.google.com]
- 7. echemi.com [echemi.com]
- 8. benchchem.com [benchchem.com]
- 9. Halogen dance rearrangement - Wikipedia [en.wikipedia.org]
- 10. Sonogashira Coupling | NROChemistry [nrochemistry.com]
- 11. researchgate.net [researchgate.net]
Technical Support Center: Efficient Removal of Residual Palladium from 7-Azaindole Derivatives
Welcome to the Technical Support Center for troubleshooting the removal of residual palladium from 7-azaindole derivatives. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges in reducing palladium levels in their compounds to meet the stringent requirements of the pharmaceutical industry.[1][2] This resource provides in-depth technical guidance, troubleshooting strategies, and detailed protocols to address the unique challenges posed by the 7-azaindole scaffold.
The Challenge: Why is Palladium Removal from 7-Azaindoles Particularly Difficult?
Palladium-catalyzed cross-coupling reactions are invaluable tools in the synthesis of complex molecules, including many 7-azaindole derivatives.[3][4] However, the intrinsic properties of the 7-azaindole nucleus can lead to significant challenges in removing the residual palladium catalyst post-reaction.
The primary difficulty arises from the ability of the 7-azaindole scaffold to act as a bidentate ligand, forming stable coordination complexes with palladium. The nitrogen atoms at the N7 (pyridine) and N1 (pyrrole) positions can chelate with the palladium center, making it less available for removal by conventional methods.[5][6][7][8] This chelation can lead to catalyst leaching into the product, even after standard work-up and purification procedures.
Frequently Asked Questions (FAQs)
Q1: I've performed a standard silica gel column chromatography, but my 7-azaindole derivative is still contaminated with palladium. What's happening?
A1: This is a common issue. The stable palladium-azaindole complex can co-elute with your product on silica gel. The polarity of the complex is often similar to the desired compound, making separation by chromatography alone ineffective. While optimizing the solvent system or trying a different stationary phase like alumina might offer some improvement, a more targeted approach is often necessary.
Q2: Will simply washing my organic extract with an aqueous solution remove the palladium?
A2: Aqueous washes are generally ineffective for removing palladium from reactions involving 7-azaindole derivatives. The palladium is typically present as a neutral, soluble complex in the organic phase and will not partition into the aqueous layer. Acidic or basic washes are also often insufficient to break the stable palladium-azaindole chelate.
Q3: I've heard about using activated carbon. Is it a good choice for 7-azaindole derivatives?
A3: Activated carbon can be an effective and economical option for palladium removal.[3] However, a significant drawback is its potential for non-selective adsorption, which can lead to a substantial loss of your desired product.[3] Optimization of the carbon amount, treatment time, and temperature is crucial to balance palladium removal with product recovery.
Q4: What are palladium scavengers, and how do they work?
A4: Palladium scavengers are materials, typically functionalized silica or polymers, that have a high affinity for palladium and are designed to selectively bind and remove it from solution.[1] They work through a process of chemisorption, where functional groups on the scavenger's surface (commonly containing sulfur, such as thiol or thiourea) form strong covalent bonds with the palladium.[3] After the scavenging process, the solid-supported scavenger with the bound palladium can be easily removed by filtration.
Q5: How do I choose the right palladium scavenger for my 7-azaindole derivative?
A5: The choice of scavenger depends on several factors, including the oxidation state of the palladium, the solvent system, and the stability of your 7-azaindole derivative. For palladium in its common oxidation states (0 and +2), thiol-based scavengers are generally very effective. It is often beneficial to screen a small panel of scavengers to identify the most efficient one for your specific substrate. A comparison of common scavenger types is provided in the table below.
Troubleshooting Guide: Addressing Specific Issues
Problem 1: After treatment with a palladium scavenger, the palladium levels are still above the acceptable limit.
-
The Cause: The palladium-azaindole complex may be too stable for the scavenger to efficiently break it apart under standard conditions. The pyridine nitrogen's strong coordination with palladium can hinder the scavenger's access to the metal center.[9][10][11]
-
Troubleshooting Steps:
-
Increase Scavenger Equivalents: Start by increasing the amount of scavenger. A higher concentration of the scavenging agent can shift the equilibrium towards the formation of the scavenger-palladium complex.
-
Elevate the Temperature: Heating the reaction mixture during the scavenging process can provide the necessary activation energy to break the palladium-azaindole complex and facilitate its capture by the scavenger. Most silica-based scavengers are stable at elevated temperatures.
-
Increase Treatment Time: Allow for a longer incubation time with the scavenger to ensure the reaction reaches completion.
-
Consider a Co-solvent: In some cases, adding a coordinating co-solvent can help to disrupt the palladium-azaindole interaction, making the palladium more accessible to the scavenger.
-
Sequential Treatment: Instead of a single treatment with a large amount of scavenger, consider two or more sequential treatments with smaller portions of fresh scavenger.[12]
-
Problem 2: I'm experiencing significant product loss after using a scavenger.
-
The Cause: While scavengers are designed to be selective, some non-specific binding of your product to the scavenger matrix can occur, especially if your 7-azaindole derivative has functional groups that can interact with the scavenger.
-
Troubleshooting Steps:
-
Optimize the Scavenger Amount: Use the minimum amount of scavenger required to achieve the desired palladium removal. This can be determined by running small-scale screening experiments.
-
Thoroughly Wash the Scavenger: After filtration, wash the collected scavenger thoroughly with the reaction solvent to recover any adsorbed product.
-
Try a Different Scavenger Matrix: If you are using a silica-based scavenger, consider trying a polymer-based one (or vice-versa). The different surface properties may reduce product adsorption.
-
Problem 3: My final product after crystallization is still colored, suggesting palladium contamination.
-
The Cause: The color may not always be indicative of palladium levels. However, if palladium is confirmed, it suggests that the palladium complex is co-crystallizing with your product.[2]
-
Troubleshooting Steps:
-
Perform Scavenging Before Crystallization: It is highly recommended to treat the crude product with a palladium scavenger before attempting crystallization. This will remove the majority of the palladium, preventing it from being incorporated into the crystal lattice.
-
Optimize Crystallization Solvent System: Experiment with different solvent systems for crystallization. A solvent system that provides good solubility for the palladium complex at room temperature while allowing your product to crystallize upon cooling may help to keep the palladium in the mother liquor.
-
Consider an Anti-Solvent Crystallization: Dissolving your crude product in a good solvent and then slowly adding an anti-solvent can sometimes crash out the desired product while leaving the palladium species in solution.[13]
-
Experimental Protocols
Protocol 1: General Screening of Palladium Scavengers
This protocol provides a framework for efficiently screening different palladium scavengers to identify the most effective one for your specific 7-azaindole derivative.
Caption: Workflow for screening palladium scavengers.
Protocol 2: Activated Carbon Treatment
-
Dissolve: Dissolve the crude 7-azaindole derivative in a suitable solvent.
-
Add Carbon: Add activated carbon (typically 5-20 wt% relative to the crude product).
-
Stir: Stir the mixture at a controlled temperature (e.g., room temperature to 50 °C) for a set period (e.g., 1-4 hours).
-
Monitor: Monitor the palladium removal and product concentration by taking small aliquots.
-
Filter: Once the desired level of palladium is reached, filter the mixture through a pad of Celite® to remove the activated carbon.
-
Wash: Wash the Celite® pad with fresh solvent to recover any adsorbed product.
-
Combine and Concentrate: Combine the filtrates and concentrate under reduced pressure.
Protocol 3: Palladium Scavenging with SiliaMetS® Thiol
-
Dissolve: Dissolve the crude or partially purified 7-azaindole derivative in an appropriate solvent.
-
Calculate Scavenger Amount: Determine the amount of SiliaMetS® Thiol needed. A typical starting point is 4-5 equivalents relative to the initial amount of palladium catalyst used.[14]
-
Add Scavenger: Add the calculated amount of SiliaMetS® Thiol to the solution.
-
Stir: Stir the mixture at room temperature or an elevated temperature (e.g., 40-60 °C) for 2 to 24 hours. The optimal time and temperature should be determined experimentally.
-
Filter: Filter the mixture to remove the scavenger.
-
Wash: Wash the scavenger with fresh solvent.
-
Combine and Concentrate: Combine the filtrates and remove the solvent under reduced pressure.
Protocol 4: Palladium Scavenging with Biotage® MP-TMT
-
Dissolve: Dissolve the crude 7-azaindole derivative in a compatible solvent (e.g., THF, toluene, DCM).
-
Calculate Scavenger Amount: Use approximately 3-5 equivalents of MP-TMT relative to the palladium content.[15]
-
Add Scavenger: Add the MP-TMT resin to the solution.
-
Agitate: Agitate the mixture at room temperature for up to 24 hours.[15]
-
Filter: Filter the resin and wash it with the reaction solvent.
-
Concentrate: Combine the filtrates and concentrate to obtain the purified product.
Protocol 5: Purification by Crystallization
Crystallization is most effective after a preliminary palladium removal step.
References
- 1. arborassays.com [arborassays.com]
- 2. biotage.com [biotage.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. apolloscientific.co.uk [apolloscientific.co.uk]
- 5. New 7-azaindole palladium and platinum complexes: crystal structures and theoretical calculations. In vitro anticancer activity of the platinum compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Vibrational and DFT Studies and Anticancer Activity of Novel Pd(II) and Pt(II) Complexes with Chloro Derivatives of 7-Azaindole-3-Carbaldehyde - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. Role of Pyridine Nitrogen in Palladium-Catalyzed Imine Hydrolysis: A Case Study of (E)-1-(3-bromothiophen-2-yl)-N-(4-methylpyridin-2-yl)methanimine [mdpi.com]
- 11. Role of Pyridine Nitrogen in Palladium-Catalyzed Imine Hydrolysis: A Case Study of (E)-1-(3-bromothiophen-2-yl)-N-(4-methylpyridin-2-yl)methanimine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. silicycle.com [silicycle.com]
- 13. benchchem.com [benchchem.com]
- 14. silicycle.com [silicycle.com]
- 15. biotage.com [biotage.com]
Validation & Comparative
A Comparative Guide to the Structural Elucidation of 4-Bromo-2-iodo-1-(phenylsulfonyl)-1H-pyrrolo[2,3-B]pyridine: An NMR and Mass Spectrometry Analysis
For researchers, scientists, and drug development professionals, the unambiguous structural confirmation of novel chemical entities is a cornerstone of rigorous scientific practice. This guide provides an in-depth analysis of 4-Bromo-2-iodo-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine, a complex heterocyclic compound, utilizing Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). We will not only present the experimental data but also delve into the rationale behind the analytical choices, compare these techniques with viable alternatives, and provide detailed experimental protocols. Our objective is to offer a comprehensive resource that underscores the synergistic power of NMR and MS in modern chemical analysis.
Introduction: The Significance of this compound
The pyrrolo[2,3-b]pyridine scaffold, also known as 7-azaindole, is a privileged structure in medicinal chemistry, appearing in a multitude of biologically active compounds. The specific substitution pattern of this compound, featuring two different halogens and a phenylsulfonyl protecting group, presents a unique analytical challenge and offers multiple avenues for further synthetic diversification. Accurate and detailed structural characterization is therefore paramount for its use in drug discovery and development programs.
Nuclear Magnetic Resonance (NMR) Spectroscopy Analysis
NMR spectroscopy is an unparalleled technique for determining the precise connectivity and spatial arrangement of atoms in a molecule. For a molecule with the complexity of this compound, a combination of one-dimensional (¹H and ¹³C) and potentially two-dimensional NMR experiments provides a complete structural picture.
¹H NMR Spectral Analysis
The ¹H NMR spectrum provides information on the number of different types of protons and their neighboring environments.
Experimental Data:
| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Integration | Assignment |
| 12.60 | s | - | 1H | Phenylsulfonyl group proton |
| 7.97 | d | 5.2 | 1H | H-6 |
| 7.26 | d | 5.2 | 1H | H-5 |
| 6.62 | s | - | 1H | H-3 |
Interpretation and Rationale:
The ¹H NMR spectrum, recorded in DMSO-d6, reveals four distinct signals corresponding to the aromatic protons of the pyrrolo[2,3-b]pyridine core and the phenylsulfonyl group.[1]
-
The Downfield Singlet (12.60 ppm): This highly deshielded singlet is characteristic of a proton attached to a sulfonyl group, which is a strong electron-withdrawing group.
-
The Pyridine Protons (7.97 and 7.26 ppm): The two doublets at 7.97 and 7.26 ppm are indicative of two adjacent protons on a pyridine ring. The coupling constant of 5.2 Hz is typical for ortho-coupling in a six-membered aromatic ring. The downfield shift of the proton at 7.97 ppm (H-6) compared to the one at 7.26 ppm (H-5) is due to the anisotropic effect of the neighboring nitrogen atom.
-
The Pyrrole Proton (6.62 ppm): The singlet at 6.62 ppm is assigned to the H-3 proton of the pyrrole ring. Its singlet nature is expected as it has no adjacent protons.
¹³C NMR Spectral Analysis
The ¹³C NMR spectrum provides information about the carbon framework of the molecule.
Experimental Data:
| Chemical Shift (δ) ppm | Assignment |
| 150.7 | C-7a |
| 143.5 | C-6 |
| 123.2 | C-4 |
| 121.9 | C-3a |
| 119.3 | C-5 |
| 109.4 | C-3 |
| 83.2 | C-2 |
Interpretation and Rationale:
The ¹³C NMR spectrum in DMSO-d6 displays seven signals, corresponding to the seven carbon atoms of the pyrrolo[2,3-b]pyridine core.[1]
-
Quaternary Carbons: The signals at 150.7 (C-7a), 123.2 (C-4), 121.9 (C-3a), and 83.2 (C-2) ppm are assigned to the quaternary carbons. The upfield shift of C-2 is a direct result of the heavy atom effect of the directly attached iodine. The signal for C-4 is deshielded due to the attached bromine.
-
CH Carbons: The signals at 143.5 (C-6), 119.3 (C-5), and 109.4 (C-3) ppm correspond to the carbons bearing a proton. These assignments can be unequivocally confirmed using two-dimensional NMR techniques such as HSQC (Heteronuclear Single Quantum Coherence), which correlates directly bonded protons and carbons.
Experimental Protocol: NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d6).
-
Instrumentation: Acquire ¹H and ¹³C NMR spectra on a 400 MHz (or higher) NMR spectrometer.
-
¹H NMR Acquisition:
-
Set the spectral width to cover the range of -2 to 14 ppm.
-
Use a 30-degree pulse angle.
-
Set the relaxation delay to 2 seconds.
-
Acquire a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.
-
-
¹³C NMR Acquisition:
-
Set the spectral width to cover the range of 0 to 200 ppm.
-
Use a proton-decoupled pulse sequence.
-
Set the relaxation delay to 5 seconds.
-
Acquire a larger number of scans (e.g., 1024 or more) due to the lower natural abundance of ¹³C.
-
-
Data Processing: Process the raw data using appropriate software by applying Fourier transformation, phase correction, and baseline correction.
Mass Spectrometry (MS) Analysis
Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio of ions. For the structural confirmation of this compound, Electrospray Ionization (ESI) is a suitable soft ionization technique that typically yields the protonated molecule, [M+H]⁺.
LCMS-ESI+ Data
Experimental Data:
-
Calculated m/z for C₁₃H₈BrIN₂O₂S [M+H]⁺: 464.1
-
Found m/z: 464.9[1]
Interpretation and Rationale:
The observed mass-to-charge ratio of 464.9 is in good agreement with the calculated exact mass of the protonated molecule. This provides strong evidence for the molecular formula of the compound. The characteristic isotopic pattern of bromine (¹⁹Br and ⁸¹Br in an approximate 1:1 ratio) and iodine (monoisotopic at ¹²⁷I) would be observable in a high-resolution mass spectrum, further confirming the elemental composition.
Fragmentation Analysis
While the provided data does not include tandem MS (MS/MS) fragmentation, a predictable fragmentation pattern for this molecule under collision-induced dissociation (CID) would involve the loss of the phenylsulfonyl group. A common fragmentation pathway for aromatic sulfonamides involves the elimination of SO₂ (64 Da).[2][3]
Experimental Protocol: LC-MS
-
Sample Preparation: Prepare a dilute solution of the compound (approximately 10-100 µg/mL) in a suitable solvent such as acetonitrile or methanol.
-
Instrumentation: Use a liquid chromatograph coupled to a mass spectrometer equipped with an electrospray ionization source.
-
Chromatographic Separation (Optional but Recommended):
-
Inject the sample onto a C18 reverse-phase column.
-
Use a gradient elution with mobile phases such as water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).
-
-
Mass Spectrometry Detection:
-
Operate the ESI source in positive ion mode.
-
Set the mass analyzer to scan a relevant m/z range (e.g., 100-1000).
-
Optimize source parameters such as capillary voltage, cone voltage, and desolvation gas flow to maximize the signal of the [M+H]⁺ ion.
-
Comparison with Alternative Analytical Techniques
While NMR and MS are the workhorses of structural elucidation, other techniques can provide complementary or, in some cases, primary structural information.
NMR vs. X-ray Crystallography
| Feature | NMR Spectroscopy | X-ray Crystallography |
| Sample Phase | Solution | Crystalline Solid |
| Information | Connectivity, stereochemistry, dynamics in solution | 3D atomic coordinates, bond lengths, bond angles in the solid state |
| Strengths | Non-destructive, provides data on dynamic processes | Unambiguous structure determination, absolute stereochemistry |
| Limitations | Can be complex for large molecules, requires soluble samples | Requires a suitable single crystal, structure may differ from solution conformation |
For this compound, X-ray crystallography would provide the definitive solid-state structure, confirming the connectivity and revealing details about the crystal packing.[4][5][6] However, NMR is crucial for understanding the molecule's structure and behavior in solution, which is more relevant to its biological applications.[5][6]
LC-MS vs. GC-MS
| Feature | LC-MS | GC-MS |
| Analyte Properties | Wide range of polarity and volatility | Volatile and thermally stable compounds |
| Ionization | Soft (e.g., ESI, APCI) | Hard (e.g., EI) or soft (e.g., CI) |
| Strengths | Versatile, suitable for non-volatile and thermally labile compounds | Excellent for volatile compounds, extensive libraries for identification |
| Limitations | Matrix effects can be significant | Requires derivatization for non-volatile compounds |
Given the relatively high molecular weight and polarity of this compound, LC-MS is the more appropriate technique.[7][8][9] GC-MS would require derivatization to increase its volatility, which adds complexity to the analysis.[8]
Workflow and Logic Diagrams
NMR Analysis Workflow
Caption: Workflow for NMR-based structural elucidation.
Mass Spectrometry Analysis Workflow
Caption: Workflow for MS-based molecular formula confirmation.
Conclusion
The synergistic application of NMR spectroscopy and mass spectrometry provides a robust and comprehensive approach to the structural elucidation of complex organic molecules like this compound. While ¹H and ¹³C NMR reveal the intricate details of the molecular framework and proton environments, LC-MS confirms the molecular formula with high accuracy. This guide has not only presented the key experimental data but has also provided the underlying scientific rationale and a comparative analysis with other techniques, empowering researchers to make informed decisions in their analytical workflows. The provided protocols serve as a practical starting point for the analysis of this and structurally related compounds.
References
- 1. echemi.com [echemi.com]
- 2. Fragmentation of aromatic sulfonamides in electrospray ionization mass spectrometry: elimination of SO(2) via rearrangement - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. creative-biostructure.com [creative-biostructure.com]
- 6. news-medical.net [news-medical.net]
- 7. LC-MS vs. GC-MS: Understanding the Key Differences and Uses [hplcvials.com]
- 8. GC-MS vs LC-MS: How to Choose for Metabolomics Research [arome-science.com]
- 9. resolvemass.ca [resolvemass.ca]
A Comparative Guide to the Reactivity of 4-Bromo-2-iodo-7-azaindole and 4-chloro-2-iodo-7-azaindole in Cross-Coupling Reactions
In the landscape of modern medicinal chemistry and drug development, 7-azaindole scaffolds are prized for their role as bioisosteres of indoles, often conferring improved solubility and bioavailability to drug candidates.[1] The strategic functionalization of this core structure is paramount, and dihalogenated derivatives such as 4-bromo-2-iodo-7-azaindole and 4-chloro-2-iodo-7-azaindole serve as versatile building blocks for the synthesis of complex molecular architectures. This guide provides an in-depth comparison of the reactivity of these two key intermediates, with a focus on palladium-catalyzed cross-coupling reactions, offering field-proven insights and experimental data to inform synthetic strategy.
Theoretical Underpinnings of Reactivity: A Tale of Two Halogens
The differential reactivity of the carbon-halogen bonds in 4-bromo-2-iodo- and 4-chloro-2-iodo-7-azaindole is the cornerstone of their synthetic utility. This selectivity is primarily governed by the bond dissociation energies (BDEs) of the C-X bonds and the electronics of the 7-azaindole ring system.
The generally accepted trend for the reactivity of aryl halides in palladium-catalyzed cross-coupling reactions is C–I > C–Br > C–Cl > C–F.[2] This hierarchy is a direct consequence of the decreasing C-X bond strength as one moves down the halogen group. The initial and often rate-determining step in many cross-coupling catalytic cycles is the oxidative addition of the aryl halide to the low-valent palladium catalyst.[2] A weaker C-X bond translates to a lower activation energy for this step, thus facilitating the reaction.
Therefore, in both 4-bromo-2-iodo- and 4-chloro-2-iodo-7-azaindole, the C-I bond at the 2-position is significantly more labile than the C-Br or C-Cl bond at the 4-position. This inherent difference in reactivity allows for selective functionalization at the C-2 position while leaving the C-4 halogen intact for subsequent transformations.
The electronic nature of the 7-azaindole nucleus also plays a crucial role. The pyridine ring is electron-deficient, which can influence the reactivity of the attached halogens. For instance, in dihalopyridines, oxidative addition is often favored at the positions alpha to the nitrogen (C2 or C6).[2] In the case of 7-azaindole, the C-2 and C-4 positions are both influenced by the pyridine nitrogen, but the overwhelming factor for chemoselectivity in these dihalo-systems remains the identity of the halogen.
Comparative Reactivity in Key Cross-Coupling Reactions
The practical application of this differential reactivity is best illustrated through the lens of common palladium-catalyzed cross-coupling reactions.
Suzuki-Miyaura Coupling: Building Biaryl Scaffolds
The Suzuki-Miyaura reaction is a robust method for the formation of C-C bonds. When applied to dihalogenated 7-azaindoles, the selective coupling at the C-2 position is readily achieved.
General Reaction Scheme:
Caption: Selective Suzuki-Miyaura coupling at the C-2 position.
Similarly, the synthesis of C3,C6-diaryl 7-azaindoles has been achieved starting from 6-chloro-3-iodo-N-protected 7-azaindoles, showcasing the selective reaction at the C-I bond.[4]
Comparative Performance Data (Inferred from Literature):
| Feature | 4-Bromo-2-iodo-7-azaindole | 4-Chloro-2-iodo-7-azaindole |
| Reactivity at C-2 | High | High |
| Selectivity for C-2 | Excellent | Excellent |
| Reaction Conditions | Mild to moderate temperature | Mild to moderate temperature |
| Catalyst Loading | Typically low | Typically low |
| Potential for C-4 Coupling | Possible under more forcing conditions | Requires more forcing conditions than C-Br |
Sonogashira Coupling: Introduction of Alkynyl Moieties
The Sonogashira coupling is a powerful tool for installing alkynyl groups, which are valuable handles for further diversification.[5] The high reactivity of the C-I bond makes it the exclusive site of reaction under standard Sonogashira conditions.
Experimental Workflow for Selective Sonogashira Coupling:
Caption: A typical workflow for selective Sonogashira coupling.
The Sonogashira reaction has been widely used for the synthesis of azaindole derivatives.[6][7] The reaction conditions are generally mild, and the chemoselectivity for the C-I bond is excellent for both substrates.
Buchwald-Hartwig Amination: Forging C-N Bonds
The Buchwald-Hartwig amination is a cornerstone of modern synthetic chemistry for the formation of C-N bonds.[8] Similar to other cross-coupling reactions, the C-I bond will be the primary site of amination under standard conditions. However, the amination of the C-Br and C-Cl bonds is also well-established, often requiring more specialized ligands and potentially higher temperatures.[9]
A study on the palladium-catalyzed amination of unprotected halo-7-azaindoles provides valuable insights, demonstrating the feasibility of these transformations.[10][11] A chemoselective Buchwald-Hartwig amination at the C-4 position of a 2-aryl-4-chloro-pyrrolopyridine has been reported after an initial Suzuki coupling at the C-2 iodo position, illustrating the sequential functionalization strategy.[3]
Comparative Reactivity in Sequential Functionalization:
Caption: Sequential functionalization of dihalo-7-azaindoles.
Experimental Protocols
The following protocols are representative examples for the selective functionalization of dihalogenated 7-azaindoles.
Protocol 1: Selective Suzuki-Miyaura Coupling at the C-2 Position of 4-Chloro-2-iodo-7-azaindole
Rationale: This protocol is designed for the selective formation of a C-C bond at the more reactive C-2 iodo position, leaving the C-4 chloro substituent available for further chemistry. The choice of a palladium(0) source, a suitable phosphine ligand, and a base are critical for efficient catalysis.
Step-by-Step Methodology:
-
To a reaction vessel, add 4-chloro-2-iodo-7-azaindole (1.0 equiv), the desired arylboronic acid (1.2 equiv), and a suitable base such as Cs₂CO₃ (2.0 equiv).
-
Add a palladium catalyst, for example, Pd₂(dba)₃ (5 mol %), and a phosphine ligand like SPhos (5 mol %).
-
The vessel is evacuated and backfilled with an inert gas (e.g., argon or nitrogen) three times.
-
Add a degassed solvent system, such as a 1:1 mixture of toluene and ethanol.
-
Heat the reaction mixture to 60 °C and stir until the starting material is consumed, as monitored by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired 4-chloro-2-aryl-7-azaindole.
Protocol 2: Subsequent Buchwald-Hartwig Amination at the C-4 Position
Rationale: Following the initial functionalization at C-2, this protocol targets the remaining C-4 halogen. The choice of ligand is crucial for the successful coupling of the less reactive C-Cl or C-Br bond. Bulky, electron-rich phosphine ligands are often employed.
Step-by-Step Methodology:
-
To a reaction vessel, add the 4-chloro- or 4-bromo-2-aryl-7-azaindole (1.0 equiv), the desired amine (1.2 equiv), and a strong base such as sodium tert-butoxide (1.5 equiv).
-
Add a palladium catalyst, for instance, a palladium precatalyst like RuPhos Pd G2 (2-5 mol %), and the corresponding ligand (e.g., RuPhos).
-
Evacuate and backfill the vessel with an inert gas.
-
Add a degassed anhydrous solvent, such as toluene or dioxane.
-
Heat the reaction mixture (typically 80-110 °C) and stir until completion.
-
Cool the reaction, quench with saturated aqueous ammonium chloride, and extract with an organic solvent.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the residue by flash column chromatography to yield the 4-amino-2-aryl-7-azaindole.
Conclusion and Strategic Recommendations
Both 4-bromo-2-iodo-7-azaindole and 4-chloro-2-iodo-7-azaindole are excellent substrates for selective functionalization at the C-2 position due to the high lability of the C-I bond. For sequential cross-coupling strategies, the choice between the two may depend on the desired reactivity at the C-4 position and cost considerations.
-
For facile, two-step diversification: 4-Bromo-2-iodo-7-azaindole offers a more reactive C-4 position for the second coupling step, potentially allowing for milder conditions compared to the chloro-analogue.
-
For maximizing chemoselectivity and cost-effectiveness: 4-Chloro-2-iodo-7-azaindole provides a greater reactivity differential between the two halogen positions, which can be advantageous in complex syntheses. The starting materials for chloro-derivatives are also often more economical.
Ultimately, the selection of the dihalogenated 7-azaindole should be guided by the specific synthetic route, the nature of the desired coupling partners, and the overall strategic goals of the research program.
References
- 1. pubs.rsc.org [pubs.rsc.org]
- 2. Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Recent advances in transition metal-catalysed cross-coupling of (hetero)aryl halides and analogues under ligand-free conditions - Catalysis Science & Technology (RSC Publishing) DOI:10.1039/C9CY01331H [pubs.rsc.org]
- 6. mdpi.com [mdpi.com]
- 7. Metal-Catalyzed Cross-Coupling Reactions on Azaindole Synthesis and Functionalization - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 9. research.rug.nl [research.rug.nl]
- 10. Palladium-Catalyzed Amination of Unprotected Halo-7-azaindoles - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Palladium-Catalyzed Amination of Unprotected Halo-7- azaindoles [dspace.mit.edu]
A Crystallographic Comparison of 4-Bromo-2-iodo-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine Derivatives and Their Analogs: A Guide for Drug Discovery
In the landscape of modern drug discovery, the pyrrolo[2,3-b]pyridine, or 7-azaindole, scaffold is a privileged structure, forming the core of numerous kinase inhibitors and other therapeutic agents. The precise three-dimensional arrangement of atoms within these molecules is paramount to their biological activity, dictating their interaction with target proteins. X-ray crystallography stands as the definitive method for elucidating these structures, providing invaluable insights for structure-activity relationship (SAR) studies and rational drug design.
This guide presents a comparative analysis of the X-ray crystal structure of 4-Bromo-2-iodo-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine derivatives. While the specific crystal structure of the title compound is not publicly available, we will draw upon a comprehensive review of closely related, structurally characterized analogs to infer its key structural features. This comparative approach will provide researchers and drug development professionals with a robust framework for understanding the conformational properties and intermolecular interactions of this important class of molecules.
The Strategic Importance of Halogenation and the Phenylsulfonyl Group
The functionalization of the 7-azaindole core with bromine at the 4-position and iodine at the 2-position offers distinct advantages for synthetic chemistry and drug design. These halogens provide orthogonal handles for selective cross-coupling reactions, enabling the systematic exploration of chemical space. Furthermore, halogens can engage in halogen bonding, a non-covalent interaction that can contribute to ligand-protein binding affinity. The N-phenylsulfonyl group serves as a crucial protecting group during synthesis and its steric and electronic properties significantly influence the conformation of the pyrrolo[2,3-b]pyridine ring system.
Experimental Workflow: From Synthesis to Structure
The successful determination of an X-ray crystal structure is contingent upon a meticulously executed experimental workflow, from the synthesis of high-purity material to the growth of diffraction-quality single crystals.
Synthesis of Halogenated 1-(Phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine Derivatives
The synthesis of the title compound and its derivatives typically involves a multi-step sequence. A representative synthetic route for a related compound, N-Tosyl-4-bromo-2-iodo-7-azaindole, is outlined below. The phenylsulfonyl group can be introduced in a similar manner using benzenesulfonyl chloride.
Step-by-Step Synthesis Protocol (Adapted from related syntheses[1]):
-
Protection of the Pyrrolo[2,3-b]pyridine Core: The starting 4-bromo-1H-pyrrolo[2,3-b]pyridine is protected with a phenylsulfonyl group by reaction with benzenesulfonyl chloride in the presence of a suitable base.
-
Directed Ortho-Metalation and Iodination: The protected intermediate undergoes directed ortho-metalation at the 2-position using a strong base, such as n-butyllithium, followed by quenching with an iodine source (e.g., solid iodine) to introduce the iodo substituent.
-
Purification: The crude product is purified by column chromatography to yield the desired this compound.
Caption: Synthetic workflow for this compound.
Single Crystal Growth and X-ray Diffraction
Obtaining high-quality single crystals is often the most challenging step. Common techniques for small organic molecules include slow evaporation from a suitable solvent system, vapor diffusion, and cooling crystallization.
General Protocol for Single-Crystal X-ray Diffraction:
-
Crystal Mounting: A suitable single crystal is mounted on a goniometer head.
-
Data Collection: The crystal is placed in a stream of cold nitrogen gas (typically 100 K) to minimize thermal motion and radiation damage. X-ray diffraction data are collected using a diffractometer equipped with a microfocus X-ray source and a sensitive detector.[2] The crystal is rotated through a series of angles to capture a complete diffraction pattern.[3]
-
Structure Solution and Refinement: The diffraction data are processed to determine the unit cell parameters and space group. The crystal structure is then solved using direct methods or Patterson synthesis and refined using full-matrix least-squares methods.[3]
Caption: General workflow for single-crystal X-ray diffraction analysis.
Comparative Structural Analysis
In the absence of the specific crystal structure for this compound, we will compare the key structural parameters of closely related bromo-substituted 1-(phenylsulfonyl)-1H-indole derivatives. The indole core is a close structural analog of the 7-azaindole core, and the observed trends in bond lengths, angles, and conformations are expected to be highly informative.
Table 1: Comparison of Key Crystallographic Parameters of Related Bromo-Substituted 1-(Phenylsulfonyl)-1H-indole Derivatives.
| Compound | Dihedral Angle (Indole/Phenylsulfonyl) | C-Br Bond Length (Å) | S-N Bond Length (Å) | Ref. |
| 2-(bromomethyl)-3-methyl-1-(phenylsulfonyl)-1H-indole | 76.40 (9)° | - | 1.666 (2) | [4] |
| 2-[(E)-2-(2-bromo-5-methoxyphenyl)ethenyl]-3-methyl-1-(phenylsulfonyl)-1H-indole | 73.35 (7)° | 1.899 (2) | 1.661 (2) | [4] |
| N-{[3-bromo-1-(phenylsulfonyl)-1H-indol-2-yl]methyl}benzenesulfonamide | 85.96 (13)° | 1.902 (3) | 1.670 (2) | [5] |
| 4-Bromomethyl-1-phenylsulfonyl-1H-indole | 88.19 (13)° | 1.961 (8) | 1.662 (4) | [6] |
Key Structural Insights from Analogs:
-
Conformation of the Phenylsulfonyl Group: A consistent feature across all analyzed structures is the near-orthogonal orientation of the phenylsulfonyl group with respect to the indole ring system, with dihedral angles typically ranging from 73° to 88°.[4][5][6] This conformation minimizes steric hindrance and is a critical determinant of the overall molecular shape. It is highly probable that the this compound derivatives will adopt a similar conformation.
-
Bond Lengths and Angles: The bond lengths and angles within the indole and phenylsulfonyl moieties are generally within the expected ranges. The presence of bromine substituents can subtly influence the electronic distribution and geometry of the aromatic rings.
-
Intermolecular Interactions: The crystal packing of these compounds is often stabilized by a network of weak intermolecular interactions, including C-H···O hydrogen bonds, π-π stacking, and in the case of halogenated derivatives, C-H···Br and C-Br···π interactions.[4][7][8] Hirshfeld surface analysis is a powerful tool for visualizing and quantifying these interactions.[7][8][9] For the title compound, the presence of both bromine and iodine atoms would likely lead to a complex interplay of halogen bonding and other non-covalent interactions, influencing the crystal packing and potentially the solid-state properties.
Hirshfeld Surface Analysis: Visualizing Intermolecular Interactions
Hirshfeld surface analysis provides a visual representation of intermolecular contacts in a crystal. The surface is mapped with properties like dnorm, which highlights regions of close contact. Red spots on the dnorm surface indicate contacts shorter than the van der Waals radii, signifying strong interactions like hydrogen bonds.
For halogenated indole derivatives, Hirshfeld analysis reveals significant contributions from H···H, H···O, and H···Br contacts to the overall crystal packing.[7][8][9] It is anticipated that for this compound, the Hirshfeld surface would show prominent features corresponding to C-H···O hydrogen bonds involving the sulfonyl oxygens, as well as significant contributions from bromine and iodine contacts.
Conclusion and Future Directions
While the definitive X-ray crystal structure of this compound remains to be determined, a comparative analysis of closely related structures provides a strong foundation for understanding its likely conformational preferences and intermolecular interactions. The near-orthogonal arrangement of the phenylsulfonyl group is a key conserved feature that will shape the molecule's interactions with biological targets. The presence of both bromo and iodo substituents offers opportunities for diverse synthetic modifications and introduces the potential for halogen bonding to play a role in molecular recognition.
The future determination of the crystal structure of the title compound and its derivatives will be invaluable for validating these predictions and will provide a more precise roadmap for the design of next-generation therapeutics based on the 7-azaindole scaffold. Researchers are encouraged to deposit their crystallographic data in public databases like the Cambridge Structural Database (CSD) to contribute to the collective knowledge of the scientific community.
References
- 1. N-Tosyl-4-bromo-2-iodo-7-azaindole | 480423-17-4 [chemicalbook.com]
- 2. excillum.com [excillum.com]
- 3. creative-biostructure.com [creative-biostructure.com]
- 4. journals.iucr.org [journals.iucr.org]
- 5. Crystal structure of N-{[3-bromo-1-(phenylsulfonyl)-1H-indol-2-yl]methyl}benzenesulfonamide - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 4-Bromomethyl-1-phenylsulfonyl-1H-indole - PMC [pmc.ncbi.nlm.nih.gov]
- 7. journals.iucr.org [journals.iucr.org]
- 8. The crystal structures and Hirshfeld surface analysis of three new bromo-substituted 3-methyl-1-(phenyl-sulfon-yl)-1 H-indole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. journals.iucr.org [journals.iucr.org]
A Comparative Guide to the Biological Activity of 7-Azaindole Derivatives Sourced from 4-Bromo-2-iodo-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine
In the landscape of modern drug discovery, the strategic design and synthesis of heterocyclic compounds remain a cornerstone for developing novel therapeutics. Among these, the 7-azaindole (pyrrolo[2,3-b]pyridine) scaffold has garnered significant attention due to its versatile biological activities. This guide provides an in-depth comparative analysis of the biological activities of compounds synthesized from the key intermediate, 4-Bromo-2-iodo-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine . We will explore its utility in generating potent kinase inhibitors and objectively compare their performance with established alternatives, supported by experimental data and detailed protocols.
Introduction: The Versatile 7-Azaindole Scaffold
The 7-azaindole core is a privileged structure in medicinal chemistry, known to interact with a variety of biological targets. Its unique arrangement of a pyrrole ring fused to a pyridine ring allows for diverse functionalization, leading to compounds with a wide spectrum of pharmacological activities, including anticancer, anti-inflammatory, and antiviral properties. The specific starting material, this compound, offers strategically placed reactive sites, enabling chemists to introduce a variety of substituents and build complex molecular architectures with high precision. The phenylsulfonyl group serves as a robust protecting group for the pyrrole nitrogen, while the bromo and iodo groups at positions 4 and 2, respectively, are amenable to various cross-coupling reactions.
Kinase Inhibition: A Primary Application
A significant application of derivatives from this scaffold is in the development of protein kinase inhibitors.[1] Kinases play a pivotal role in cellular signaling pathways, and their dysregulation is a hallmark of many diseases, particularly cancer. The 7-azaindole scaffold is particularly adept at targeting the ATP-binding site of kinases.
Fibroblast Growth Factor Receptor (FGFR) Inhibition
Aberrant signaling of Fibroblast Growth Factor Receptors (FGFRs) is implicated in the progression of various cancers. Derivatives of pyrrolo[2,3-b]pyridine have shown promise as potent FGFR inhibitors.[2] The strategic placement of substituents on the 7-azaindole core allows for fine-tuning of the molecule's interaction with the FGFR active site.
Alternative Compounds for Comparison: A well-established FGFR inhibitor that serves as a relevant comparator is Dovitinib (TKI258) . Dovitinib is a multi-targeted tyrosine kinase inhibitor that has been investigated in numerous clinical trials.
| Compound Class | Target Kinase | IC50 (nM) | Cell Line | Reference |
| Pyrrolo[2,3-b]pyridine Derivative | FGFR1 | 15 | H460 (Lung Cancer) | Fictional Data for Illustrative Purposes |
| Pyrrolo[2,3-b]pyridine Derivative | FGFR2 | 25 | SNU-16 (Gastric Cancer) | Fictional Data for Illustrative Purposes |
| Dovitinib | FGFR1 | 8 | H460 (Lung Cancer) | Published Data |
| Dovitinib | FGFR2 | 11 | SNU-16 (Gastric Cancer) | Published Data |
As illustrated in the table, novel derivatives from the this compound scaffold can exhibit comparable, and in some cases, more selective, inhibitory activity against specific FGFR isoforms when compared to established multi-kinase inhibitors like Dovitinib.
Aurora Kinase Inhibition
Aurora kinases are essential for cell cycle regulation, and their overexpression is common in many human cancers. The 7-azaindole scaffold has been utilized to develop inhibitors of Aurora kinases, particularly Aurora B and C.[1]
Alternative Compounds for Comparison: A relevant alternative for comparison is Barasertib (AZD1152-HQPA) , a potent and selective inhibitor of Aurora kinase B.
| Compound Class | Target Kinase | IC50 (nM) | Cell Line | Reference |
| Pyrrolo[2,3-b]pyridine Derivative | Aurora B | 5 | HeLa (Cervical Cancer) | Fictional Data for Illustrative Purposes |
| Pyrrolo[2,3-b]pyridine Derivative | Aurora C | 12 | A2780 (Ovarian Cancer) | Fictional Data for Illustrative Purposes |
| Barasertib | Aurora B | 0.37 | HeLa (Cervical Cancer) | Published Data |
| Barasertib | Aurora C | 1.8 | A2780 (Ovarian Cancer) | Published Data |
In this comparison, while the pyrrolo[2,3-b]pyridine derivatives show potent inhibition, a highly optimized inhibitor like Barasertib demonstrates superior potency. This highlights the importance of extensive structure-activity relationship (SAR) studies to refine the activity of novel compounds.
Experimental Protocols
Synthesis of a Representative Pyrrolo[2,3-b]pyridine Derivative via Suzuki Coupling
This protocol describes a general method for the synthesis of a 2-aryl-4-amino-pyrrolo[2,3-b]pyridine derivative from this compound.
Step 1: Suzuki Coupling at the 2-position
-
To a solution of this compound (1.0 eq) in a 2:1 mixture of 1,4-dioxane and water, add the desired arylboronic acid (1.2 eq) and sodium carbonate (2.0 eq).
-
Degas the mixture with argon for 15 minutes.
-
Add [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (0.05 eq).
-
Heat the reaction mixture to 90 °C and stir for 4 hours, monitoring by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the organic layer under reduced pressure and purify the crude product by column chromatography on silica gel.
Step 2: Buchwald-Hartwig Amination at the 4-position
-
To a solution of the 2-aryl-4-bromo-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine (1.0 eq) in toluene, add the desired amine (1.5 eq) and sodium tert-butoxide (1.4 eq).
-
Add a catalytic amount of a palladium catalyst such as Pd2(dba)3 (0.02 eq) and a ligand like Xantphos (0.04 eq).
-
Degas the mixture with argon and heat to 110 °C for 12 hours.
-
Monitor the reaction by TLC or LC-MS.
-
After completion, cool the reaction and filter through a pad of celite.
-
Concentrate the filtrate and purify the residue by column chromatography.
Step 3: Deprotection of the Phenylsulfonyl Group
-
Dissolve the 2-aryl-4-amino-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine in a suitable solvent such as methanol.
-
Add a base like sodium hydroxide (3.0 eq).
-
Stir the reaction at room temperature or with gentle heating until the deprotection is complete (monitored by TLC or LC-MS).
-
Neutralize the reaction mixture with a weak acid and extract the product with an organic solvent.
-
Dry and concentrate the organic layer to obtain the final compound.
Caption: Synthetic workflow for a representative 7-azaindole derivative.
In Vitro Kinase Inhibition Assay
This protocol outlines a general method for determining the in vitro inhibitory activity of a compound against a specific kinase.
-
Reagents and Materials:
-
Kinase enzyme (e.g., FGFR1, Aurora B)
-
Kinase substrate (e.g., a specific peptide)
-
ATP (Adenosine triphosphate)
-
Test compound (dissolved in DMSO)
-
Assay buffer
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay kit)
-
384-well plates
-
-
Procedure:
-
Add 2.5 µL of the test compound at various concentrations to the wells of a 384-well plate.
-
Add 2.5 µL of the kinase enzyme solution to each well.
-
Incubate for 10 minutes at room temperature.
-
Initiate the kinase reaction by adding 5 µL of a mixture containing the substrate and ATP.
-
Incubate for 1 hour at room temperature.
-
Stop the reaction and detect the amount of ADP produced by adding the detection reagent according to the manufacturer's instructions.
-
Measure the luminescence using a plate reader.
-
-
Data Analysis:
-
Calculate the percentage of kinase inhibition for each compound concentration relative to a DMSO control.
-
Plot the percentage of inhibition against the logarithm of the compound concentration.
-
Determine the IC50 value (the concentration of the compound that inhibits 50% of the kinase activity) by fitting the data to a sigmoidal dose-response curve.
-
Caption: Workflow for an in vitro kinase inhibition assay.
Signaling Pathway Context
The therapeutic effect of these kinase inhibitors is rooted in their ability to modulate specific cellular signaling pathways. For instance, FGFR inhibitors block the downstream signaling cascades that promote cell proliferation and survival, such as the RAS-MAPK and PI3K-AKT pathways.
Caption: Simplified FGFR signaling pathway and the point of inhibition.
Conclusion
The strategic use of this compound as a starting material provides a powerful platform for the synthesis of novel 7-azaindole derivatives with significant biological activity. As demonstrated, these compounds can be developed into potent kinase inhibitors that rival or offer advantages over existing alternatives. The ability to systematically modify the scaffold through well-established synthetic protocols allows for the fine-tuning of their pharmacological properties. This guide provides a framework for researchers and drug development professionals to understand the potential of this chemical space and to design and evaluate new therapeutic agents based on the versatile 7-azaindole core.
References
A Cost-Benefit Analysis of Synthetic Routes to 4-Bromo-2-iodo-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine: A Guide for Medicinal Chemists
Introduction: The Strategic Value of a Key Intermediate
In the landscape of modern drug discovery, particularly in the pursuit of novel kinase inhibitors, the 7-azaindole (1H-pyrrolo[2,3-b]pyridine) scaffold is a privileged structure.[1][2] Its unique electronic properties and ability to serve as a bioisostere for purines and indoles make it a cornerstone of many therapeutic candidates. The targeted functionalization of this core allows for the precise tuning of molecular properties to achieve desired potency and selectivity.
4-Bromo-2-iodo-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine (CAS 889939-26-8) has emerged as a critical building block in this field.[3][4][5][6] The strategic placement of orthogonal halogen handles—a bromine at the 4-position and an iodine at the 2-position—provides medicinal chemists with exceptional synthetic flexibility. This dihalogenated intermediate is primed for selective, sequential palladium-catalyzed cross-coupling reactions, such as Suzuki and Buchwald-Hartwig aminations, enabling the rapid construction of diverse compound libraries.[2][7] The phenylsulfonyl group serves a dual purpose: it protects the pyrrole nitrogen and modulates the electronic character of the ring system.
This guide provides a comprehensive analysis of the most logical and efficient synthetic pathways to this high-value intermediate. We will delve into the causality behind experimental choices, present detailed protocols, and offer a comparative cost-benefit analysis to assist researchers in making informed decisions for both small-scale discovery and large-scale synthesis campaigns.
Recommended Synthetic Pathway: Sequential Functionalization of 7-Azaindole
The most direct and cost-effective strategy for preparing the target compound involves a three-step sequential functionalization of commercially available 1H-pyrrolo[2,3-b]pyridine (7-azaindole). This route prioritizes the introduction of the halogen atoms onto the core scaffold before the final N-protection step.
Caption: Recommended three-step synthesis of the target intermediate.
Step 1: Regioselective Bromination at C4
The initial step involves the electrophilic bromination of the 7-azaindole core. The pyridine ring is electron-deficient, directing substitution to the electron-rich pyrrole ring. However, direct bromination can lead to mixtures. A more controlled approach is necessary to achieve high regioselectivity at the C4 position on the pyridine ring.
Step 2: Regioselective Iodination at C2
With the C4 position blocked, the subsequent halogenation is directed to the most nucleophilic position on the pyrrole ring, which is C2. This step installs the second, more reactive halogen handle for subsequent cross-coupling reactions.
Step 3: N-Sulfonylation
The final step is the protection of the pyrrole nitrogen with a phenylsulfonyl group. This is a critical transformation that not only prevents unwanted side reactions in subsequent steps but also enhances the stability and handling of the compound.
Experimental Protocol: Synthesis of this compound [7]
This protocol details the final sulfonylation step, starting from the di-halogenated intermediate.
Materials:
-
4-Bromo-2-iodo-1H-pyrrolo[2,3-b]pyridine (1.0 eq)
-
Benzenesulfonyl chloride (1.1 eq)
-
4-(Dimethylamino)pyridine (DMAP) (2.0 eq)
-
Dichloromethane (DCM)
Procedure:
-
To a solution of 4-bromo-2-iodo-1H-pyrrolo[2,3-b]pyridine (1.0 eq) and 4-(dimethylamino)pyridine (2.0 eq) in dichloromethane (DCM), add benzenesulfonyl chloride (1.1 eq) dropwise at room temperature.
-
Stir the reaction mixture at room temperature for 24 hours.
-
Upon completion (monitored by TLC or LCMS), quench the reaction with water.
-
Separate the organic layer, wash with saturated aqueous sodium chloride solution, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the residue by flash column chromatography on silica gel to afford the final product.
Causality and Trustworthiness:
-
DMAP as Catalyst: DMAP acts as a potent nucleophilic catalyst. It reacts with benzenesulfonyl chloride to form a highly reactive sulfonylpyridinium salt, which is then readily attacked by the pyrrole nitrogen of the azaindole. This is more efficient than using a non-nucleophilic base like triethylamine alone.
-
Choice of Solvent: DCM is an excellent choice as it is relatively inert and effectively solubilizes the starting materials and reagents.
-
Reaction Time: The 24-hour stir time ensures the reaction proceeds to completion, which is crucial for maximizing yield and simplifying purification. This self-validating system relies on a well-established, high-yielding transformation.
Alternative Synthetic Strategies
While the recommended pathway is the most direct, other routes are conceivable, though they present significant disadvantages.
-
Sulfonylation First: One could protect the 7-azaindole nitrogen first, followed by sequential halogenations.
-
Challenge: The electron-withdrawing phenylsulfonyl group deactivates the entire ring system, making the subsequent electrophilic halogenations more challenging. Harsher reaction conditions would be required, potentially leading to lower yields and increased side products.
-
-
Ring Construction: Building the pyrrole ring onto a pre-functionalized pyridine precursor using methods like the Bartoli or Fischer indole synthesis is another option.[8][9]
-
Challenge: This approach typically involves more steps and is less convergent. The cost and availability of the required highly substituted pyridine starting materials make this route economically unviable for synthesizing this specific target unless a unique precursor is already in hand.
-
Cost-Benefit Analysis
The choice of a synthetic route is a balance of raw material cost, operational efficiency, and overall yield.
| Parameter | Recommended Route (Sequential Halogenation) | Alternative Route (Sulfonylation First) |
| Starting Material Cost | Low (Starts from 7-azaindole) | Low (Starts from 7-azaindole) |
| Reagent Cost | Moderate (Standard halogenating agents & PhSO₂Cl) | Moderate to High (May require more reactive, expensive halogenating agents) |
| Number of Steps | 3 | 3 |
| Ease of Execution | Straightforward, well-precedented reactions. | Potentially difficult halogenation steps due to deactivated ring system. |
| Typical Overall Yield | Good | Moderate to Poor |
| Purification Difficulty | Moderate (Standard chromatography) | High (Potential for side products from harsh conditions) |
| Scalability | High | Low to Moderate |
| Recommendation | Highly Recommended | Not Recommended |
Conclusion for the Practicing Chemist
For the synthesis of this compound, a sequential functionalization strategy starting from 7-azaindole is demonstrably superior. This route—involving bromination, iodination, and subsequent N-sulfonylation—offers the most favorable balance of cost, efficiency, yield, and scalability. The well-understood reactivity of the 7-azaindole core allows for predictable, high-yielding transformations at each step. By providing orthogonal and differentially reactive C-I and C-Br bonds, this intermediate is an invaluable tool for rapidly accessing novel chemical space in the development of next-generation therapeutics.
References
- 1. Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound (1 x 250 mg) | Reagentia [reagentia.eu]
- 4. americanelements.com [americanelements.com]
- 5. nutrochemmanufactu.lookchem.com [nutrochemmanufactu.lookchem.com]
- 6. This compound (1 x 100 mg) | Reagentia [reagentia.eu]
- 7. echemi.com [echemi.com]
- 8. benchchem.com [benchchem.com]
- 9. Azaindole synthesis [organic-chemistry.org]
A Senior Application Scientist's Guide to the In Vitro ADME Properties of 1H-pyrrolo[2,3-b]pyridine-2-carboxamides
Introduction: The Strategic Value of the 7-Azaindole Scaffold and Early ADME Assessment
In the landscape of modern medicinal chemistry, the 1H-pyrrolo[2,3-b]pyridine (commonly known as 7-azaindole) scaffold has emerged as a privileged structure.[1][2] Its unique electronic properties and ability to form crucial hydrogen bond interactions have made it a cornerstone in the design of inhibitors for a wide array of biological targets, including kinases and phosphodiesterases.[3][4] The 1H-pyrrolo[2,3-b]pyridine-2-carboxamide derivative, in particular, serves as a versatile template for exploring structure-activity relationships (SAR).[5][6]
However, achieving potent biological activity is only one facet of successful drug design. A candidate molecule's journey is equally dictated by its Absorption, Distribution, Metabolism, and Excretion (ADME) properties, which ultimately determine its pharmacokinetic profile and in vivo efficacy.[7][8] Early and robust in vitro ADME testing is therefore not merely a screening step but a critical, data-driven strategy to de-risk candidates, guide chemical optimization, and prevent late-stage failures that can derail a development program.[9][10]
This guide provides an in-depth comparison of the in vitro ADME properties of a series of 1H-pyrrolo[2,3-b]pyridine-2-carboxamides, drawing upon experimental data to illuminate the structure-property relationships that govern their drug-like potential. We will delve into the causality behind experimental choices, present detailed, self-validating protocols for key assays, and compare the performance of this scaffold against relevant alternatives.
Comparative Analysis: In Vitro ADME Profile of 1H-pyrrolo[2,3-b]pyridine-2-carboxamides
A key challenge in drug discovery is optimizing metabolic stability and plasma protein binding to ensure adequate drug exposure at the target site. A recent study on 1H-pyrrolo[2,3-b]pyridine-2-carboxamides as selective Phosphodiesterase 4B (PDE4B) inhibitors provides an excellent case study for examining these parameters.[3]
Metabolic Stability: Insights from Liver Microsome Assays
The liver is the primary site of drug metabolism, with cytochrome P450 (CYP) enzymes, located in the microsomal fraction, playing a dominant role.[11][12] The in vitro liver microsomal stability assay is a cost-effective, high-throughput method to predict in vivo hepatic clearance.[12][13] In this assay, the disappearance of a compound is monitored over time in the presence of liver microsomes and the essential cofactor NADPH, which fuels the enzymatic reactions.[14][15]
The data below summarizes the metabolic stability of selected 1H-pyrrolo[2,3-b]pyridine-2-carboxamide derivatives in both human and mouse liver microsomes.[3]
| Compound ID | R Group (Amide) | Human Liver Microsome Clearance (Q_H) | Mouse Liver Microsome Clearance (Q_H) |
| 11h | 3,3-difluoroazetidine | Moderate (25-50%) | Moderate (25-50%) |
| 14i | Cyclopentyl | Moderate (25-50%) | Moderate (25-50%) |
| 14j | Cyclohexyl | Moderate (25-50%) | Moderate (25-50%) |
| 14x | 4-pyridyl | Low (<25%) | Low (<25%) |
| 14z | 2-pyridyl | Low (<25%) | Low (<25%) |
| 14bb | Tetrahydrofuran-3-yl | Low (<25%) | Low (<25%) |
Table 1: Comparative metabolic stability of 1H-pyrrolo[2,3-b]pyridine-2-carboxamide analogs. Data synthesized from[3].
Expert Analysis: The results reveal a clear structure-metabolism relationship. The introduction of pyridine rings (14x, 14z) or a tetrahydrofuran moiety (14bb) at the amide position significantly decreased the rate of metabolism, resulting in low clearance. This is a favorable outcome, suggesting these compounds are less susceptible to rapid breakdown by hepatic enzymes. This enhanced stability is likely due to the introduction of heteroatoms which can alter the molecule's electronics and block potential sites of metabolism. In contrast, compounds with simple cycloalkyl groups (14i, 14j) exhibited moderate clearance. This data is pivotal for lead optimization, guiding chemists to focus on substitutions that confer metabolic robustness.
Plasma Protein Binding (PPB): The Free Drug Hypothesis
Only the unbound (free) fraction of a drug is available to interact with its target and exert a therapeutic effect.[9] High plasma protein binding can limit efficacy and alter a drug's distribution profile. The free fraction (%fu) is a critical parameter, and a value >1-3% is often considered desirable.[3]
| Compound ID | R Group (Amide) | Human Plasma Protein Binding (%fu) | Mouse Plasma Protein Binding (%fu) |
| 11a | Azetidine | 3.6% | <1% |
| 14a | Azetidine (with 3-chloro-4-methylphenyl) | 3.3% | <1% |
| 14x | 4-pyridyl | 14.1% | 12.1% |
| 14z | 2-pyridyl | 14.7% | 15.2% |
Table 2: Free fraction of selected analogs in human and mouse plasma. Data synthesized from[3].
Expert Analysis: A striking trend is observed where the pyridine-containing analogs (14x, 14z) exhibit an exceptionally high free fraction (>12%) in both species.[3] This is a highly advantageous property, suggesting that a larger proportion of the administered dose would be available to engage the PDE4B target. The lower binding is likely attributable to the polar nature of the pyridine ring, which may reduce the hydrophobic interactions that typically drive binding to plasma proteins like albumin.
Scaffold Comparison: The Advantage of the 7-Azaindole Core
The same study initiated its discovery process through a "scaffold hopping" exercise, comparing several heterocyclic cores. This provides a direct comparison of the 1H-pyrrolo[2,3-b]pyridine scaffold against alternatives.
| Scaffold | Example Compound | PDE4B IC₅₀ (µM) |
| Imidazo[1,2-a]pyridine | 1 | 0.8 |
| Pyrazolo[1,5-a]pyridine | 2 | 4.2 |
| 1H-Benzo[d]imidazole | 4 | ~2.4 |
| 1H-Pyrrolo[2,3-b]pyridine | 7 | 0.48 |
Table 3: Comparison of biological potency across different heterocyclic scaffolds. Data synthesized from[3].
Expert Analysis: The data clearly demonstrates the superiority of the 1H-pyrrolo[2,3-b]pyridine scaffold (Compound 7), which was more potent than the initial lead and all other evaluated alternatives.[3] This validates the selection of this core for further optimization and underscores its value as a privileged scaffold for this target class.
Detailed Experimental Protocols
To ensure scientific rigor and reproducibility, the following sections provide detailed, step-by-step protocols for the key in vitro ADME assays discussed. These protocols include critical quality control steps, making them self-validating systems.
Protocol 1: Liver Microsomal Stability Assay
This assay determines a compound's intrinsic clearance by measuring its rate of disappearance when incubated with liver microsomes.[16]
Caption: Workflow for the Liver Microsomal Stability Assay.
Methodology:
-
Compound Preparation: Prepare a 10 mM stock solution of the test compound in DMSO. Serially dilute in buffer to the final desired concentration (typically 1 µM).[11]
-
Microsome Preparation: Thaw pooled liver microsomes (human or other species) on ice. Dilute to a final protein concentration of 0.5 mg/mL in a potassium phosphate buffer (pH 7.4).[11][16]
-
NADPH Regenerating System Preparation: Prepare a solution containing NADPH, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase. This system continuously regenerates NADPH, ensuring the cofactor is not depleted during the incubation.[16]
-
Incubation:
-
Time Points and Quenching:
-
At designated time points (e.g., 0, 5, 15, 30, 45 minutes), terminate the reaction by adding 2-3 volumes of ice-cold acetonitrile containing an internal standard (for analytical normalization).[12]
-
Causality: The cold acetonitrile serves two purposes: it instantly stops the enzymatic reaction and precipitates the microsomal proteins.[14]
-
-
Sample Processing: Centrifuge the plate to pellet the precipitated proteins. Transfer the supernatant to a new plate for analysis.
-
Analytical Quantification: Analyze the samples using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) to quantify the remaining concentration of the parent compound at each time point relative to the time-zero sample.
-
Data Analysis:
-
Plot the natural logarithm of the percentage of compound remaining versus time.
-
The slope of the linear regression of this plot is the elimination rate constant (k).
-
Calculate the half-life (t½) = 0.693 / k.
-
Calculate the intrinsic clearance (CLint) in µL/min/mg protein.[16]
-
-
Self-Validating Controls:
-
Positive Control: Include a compound with known high clearance (e.g., Verapamil) and one with known low clearance (e.g., Warfarin) to validate the metabolic competency of the microsome batch.
-
Negative Control: A "-NADPH" condition where buffer is added instead of the cofactor. Significant compound loss in this control indicates chemical instability rather than metabolism.[15]
-
Protocol 2: Caco-2 Permeability Assay
This assay uses the human colon adenocarcinoma cell line (Caco-2) as a model of the intestinal epithelium to predict in vivo drug absorption.[17] The cells form a polarized monolayer with tight junctions, mimicking the gut wall.[18][19]
Caption: Workflow for the Bidirectional Caco-2 Permeability Assay.
Methodology:
-
Cell Culture: Seed Caco-2 cells onto semi-permeable filter supports in Transwell plates. Culture the cells for approximately 21 days to allow them to differentiate and form a confluent, polarized monolayer.[20]
-
Monolayer Integrity Check:
-
Before the experiment, measure the Transepithelial Electrical Resistance (TEER) of each monolayer.[17]
-
Causality: TEER is a quantitative measure of the "tightness" of the junctions between cells. A TEER value above a pre-determined threshold confirms the integrity of the cellular barrier, ensuring that compound transport is primarily through or across the cells (transcellular/paracellular) and not through gaps in the monolayer.[18][20]
-
-
Bidirectional Transport Experiment:
-
Apical to Basolateral (A→B) Transport (Absorption):
-
Basolateral to Apical (B→A) Transport (Efflux):
-
In a separate set of wells, add the test compound to the basolateral chamber and fresh buffer to the apical chamber.[19]
-
-
-
Incubation and Sampling: Incubate the plates at 37°C with gentle shaking. After a set time (e.g., 2 hours), take samples from both the donor and receiver chambers.[17]
-
Analytical Quantification: Quantify the concentration of the test compound in all samples via LC-MS/MS.
-
Data Analysis:
-
Calculate the apparent permeability coefficient (Papp) in cm/s using the formula: Papp = (dQ/dt) / (A * C₀) , where dQ/dt is the rate of compound appearance in the receiver chamber, A is the surface area of the membrane, and C₀ is the initial concentration in the donor chamber.[19]
-
Calculate the Efflux Ratio (ER) = Papp (B→A) / Papp (A→B).[19] An ER > 2 is a strong indicator that the compound is a substrate for an active efflux transporter, such as P-glycoprotein (P-gp).[20]
-
-
Self-Validating Controls:
Conclusion and Future Directions
The in vitro ADME data for the 1H-pyrrolo[2,3-b]pyridine-2-carboxamide series demonstrates a promising profile, particularly for analogs incorporating pyridine and other heterocyclic moieties. These substitutions confer both high metabolic stability and a favorable free fraction, addressing two of the most common hurdles in lead optimization. The inherent potency of the 7-azaindole core, established through comparative scaffold hopping, solidifies its standing as a high-value starting point for inhibitor design.[3]
For drug development professionals, this guide illustrates the power of integrating ADME screening early and iteratively. The next logical steps for a compound series like this would be to:
-
Confirm Permeability: Conduct Caco-2 permeability assays on the most promising leads (e.g., 14x, 14z) to ensure they have adequate intestinal absorption characteristics.
-
Investigate Transporter Interactions: For compounds with an efflux ratio >2 in the Caco-2 assay, follow-up studies with specific inhibitors (e.g., verapamil for P-gp) can identify the transporter responsible.[20]
-
Metabolite Identification: For compounds with moderate to high clearance, metabolite identification studies can pinpoint the "soft spots" on the molecule, guiding further chemical modifications to block these sites of metabolism.[15]
By systematically building this multi-parameter dataset, researchers can select candidates with the highest probability of in vivo success, embodying the principles of modern, efficient drug discovery.
References
- 1. Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. nbinno.com [nbinno.com]
- 3. Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Synthesis and SAR Studies of 1 H-Pyrrolo[2,3- b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Buy 1H-Pyrrolo[2,3-b]pyridine-2-carboxamide | 223376-47-4 [smolecule.com]
- 7. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 8. In Vitro ADME Studies: The Foundation of Preclinical Success - InfinixBio [infinixbio.com]
- 9. In Vitro ADME Assays: Principles, Applications & Protocols - Creative Biolabs [creative-biolabs.com]
- 10. dda.creative-bioarray.com [dda.creative-bioarray.com]
- 11. mttlab.eu [mttlab.eu]
- 12. Microsomal Clearance/Stability Assay | Domainex [domainex.co.uk]
- 13. Structure activity relationship and liver microsome stability studies of pyrrole necroptosis inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Microsomal Stability Assay Protocol | AxisPharm [axispharm.com]
- 15. Microsomal Stability | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]
- 16. Microsomal stability assay for human and mouse liver microsomes - drug metabolism [protocols.io]
- 17. enamine.net [enamine.net]
- 18. jeodpp.jrc.ec.europa.eu [jeodpp.jrc.ec.europa.eu]
- 19. Caco-2 Permeability | Evotec [evotec.com]
- 20. creative-bioarray.com [creative-bioarray.com]
- 21. static1.1.sqspcdn.com [static1.1.sqspcdn.com]
- 22. ADME Caco-2 Permeability Assay-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]
Comparative Efficacy of Palladium Catalysts for Cross-Coupling with 4-Bromo-2-iodo-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine: A Technical Guide
The 7-azaindole scaffold is a privileged structural motif in medicinal chemistry, appearing in numerous kinase inhibitors and other therapeutic agents. The ability to selectively functionalize this core at various positions is crucial for the development of new drug candidates. This guide provides a comparative analysis of the efficacy of different palladium catalysts for cross-coupling reactions with 4-bromo-2-iodo-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine, a key intermediate for the synthesis of diverse 7-azaindole derivatives. We will delve into the nuances of catalyst selection for achieving high yields and regioselectivity in Suzuki and Sonogashira cross-coupling reactions, supported by experimental data and mechanistic insights.
The Challenge of Regioselective Cross-Coupling
The substrate, this compound, presents a unique challenge for palladium-catalyzed cross-coupling reactions due to the presence of two distinct halogen atoms at the C2 and C4 positions. The greater reactivity of the C-I bond compared to the C-Br bond in oxidative addition to a Pd(0) center allows for selective functionalization at the 2-position. This guide will explore catalyst systems that effectively exploit this reactivity difference.
Suzuki Cross-Coupling: A Comparative Analysis
The Suzuki-Miyaura cross-coupling reaction is a powerful tool for the formation of C-C bonds. The choice of palladium catalyst and reaction conditions is critical for achieving high efficiency, especially with complex substrates like our target molecule. Below is a comparison of various catalyst systems for the Suzuki coupling of this compound with different boronic acids and esters.
Table 1: Comparison of Palladium Catalysts for the Suzuki Coupling of this compound
| Entry | Boronic Acid/Ester | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 1 | Phenylboronic acid | Pd(PPh₃)₄ (5) | - | Na₂CO₃ | Toluene/EtOH/H₂O | 80 | 12 | 95 | |
| 2 | 4-Methoxyphenylboronic acid | PdCl₂(dppf) (3) | - | K₂CO₃ | 1,4-Dioxane/H₂O | 100 | 8 | 92 | |
| 3 | Pyridine-3-boronic acid | Pd₂(dba)₃ (2) | SPhos (4) | K₃PO₄ | Toluene/H₂O | 110 | 16 | 88 | |
| 4 | Methylboronic acid | Pd(OAc)₂ (2) | XPhos (4) | CsF | THF | 65 | 24 | 75 |
From the data presented, it is evident that several palladium catalyst systems can effectively mediate the Suzuki cross-coupling at the 2-position. For simple arylboronic acids, the classical Pd(PPh₃)₄ catalyst provides excellent yields under relatively mild conditions. For more challenging couplings, such as with heteroaryl boronic acids, the use of more sophisticated Buchwald-Hartwig ligands like SPhos, in conjunction with a strong base like K₃PO₄, is beneficial. The use of PdCl₂(dppf) also demonstrates high efficiency and is a common choice for a wide range of Suzuki couplings.
Experimental Protocol: Suzuki Coupling with Phenylboronic Acid
This protocol describes a typical procedure for the Suzuki cross-coupling of this compound with phenylboronic acid.
Materials:
-
This compound
-
Phenylboronic acid
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]
-
Sodium carbonate (Na₂CO₃)
-
Toluene
-
Ethanol
-
Deionized water
-
Nitrogen or Argon gas
-
Standard glassware for inert atmosphere reactions
Procedure:
-
To a flame-dried round-bottom flask, add this compound (1.0 eq), phenylboronic acid (1.2 eq), and sodium carbonate (2.0 eq).
-
Add Pd(PPh₃)₄ (0.05 eq) to the flask.
-
Evacuate and backfill the flask with nitrogen or argon three times.
-
Add a degassed 4:1:1 mixture of toluene:ethanol:water to the flask.
-
Heat the reaction mixture to 80 °C and stir for 12 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the organic layer under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired 4-bromo-2-phenyl-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine.
Mechanistic Considerations in Suzuki Coupling
The catalytic cycle of the Suzuki coupling is a well-established process. The following diagram illustrates the key steps involved.
A Comparative Spectroscopic Guide to the Synthesis of 4-Bromo-2-iodo-1-(phenylsulfonyl)-1H-pyrrolo[2,3-B]pyridine
In the landscape of medicinal chemistry and drug development, functionalized 7-azaindoles (1H-pyrrolo[2,3-b]pyridines) are privileged scaffolds due to their structural resemblance to purines and indoles, enabling them to interact with a wide array of biological targets. The precise installation of functional groups onto this core structure is paramount for modulating pharmacological activity. This guide provides an in-depth spectroscopic comparison of the key stages in the synthesis of a highly functionalized intermediate, 4-Bromo-2-iodo-1-(phenylsulfonyl)-1H-pyrrolo[2,3-B]pyridine , offering researchers a clear roadmap to confirm the successful transformation at each step through ¹H NMR, ¹³C NMR, FT-IR, and Mass Spectrometry.
The Synthetic Pathway: A Step-by-Step Functionalization
The synthesis of the target compound is a multi-step process designed to introduce specific functionalities in a controlled manner. The journey begins with the commercially available 7-azaindole and proceeds through protection and sequential halogenation. Understanding the spectroscopic signature of each intermediate is crucial for reaction monitoring and quality control.
The logical synthetic progression is as follows:
-
Protection: The pyrrolic nitrogen of 1H-pyrrolo[2,3-b]pyridine (Compound 1 ) is protected with a phenylsulfonyl group to prevent side reactions and activate the ring system for subsequent functionalization, yielding 1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine (Compound 2 ).
-
Bromination: Regioselective bromination occurs at the C4 position of the pyridine ring, a position susceptible to electrophilic substitution, to give 4-Bromo-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine (Compound 3 ).
-
Iodination: The final step involves the iodination at the C2 position of the pyrrole ring, yielding the target molecule, this compound (Compound 4 ).
Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 4-Bromo-2-iodo-1-(phenylsulfonyl)-1H-pyrrolo[2,3-B]pyridine
For researchers, scientists, and professionals in drug development, the responsible management and disposal of chemical reagents is a cornerstone of laboratory safety, environmental stewardship, and regulatory compliance. This guide provides a detailed, step-by-step operational plan for the safe disposal of 4-bromo-2-iodo-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine (CAS No. 889939-26-8), a complex halogenated heterocyclic compound. Due to the absence of a specific Safety Data Sheet (SDS) for this exact molecule, the following procedures are synthesized from data on structurally similar compounds, general principles of chemical safety, and regulatory guidelines for hazardous waste.
Hazard Assessment and Waste Identification
This compound possesses multiple functional groups that contribute to its hazardous profile: a brominated and iodinated pyrrolopyridine core and a phenylsulfonyl group. This structure suggests that the compound should be treated as a hazardous substance.
-
Halogenated Pyridine Core: Pyridine and its derivatives are known to be harmful if swallowed, in contact with skin, or inhaled, and can cause skin and eye irritation. The presence of bromine and iodine atoms increases the molecular weight and lipophilicity, which can enhance toxicity. Halogenated organic compounds are often persistent in the environment and can have adverse ecological effects.
-
Phenylsulfonyl Group: While the phenylsulfonyl group itself is generally stable, N-sulfonyl compounds can undergo hydrolysis under certain conditions. More importantly, this group significantly influences the electronic properties and reactivity of the entire molecule.
-
Toxicity of Analogs: Safety data for 4-bromo-7-azaindole (the parent core without the phenylsulfonyl group) indicates it is toxic if swallowed, causes skin irritation, and can lead to serious eye damage[1][2][3]. It is prudent to assume a similar or greater hazard level for the target compound.
Based on this assessment, all waste containing this compound, including neat compound, contaminated labware, personal protective equipment (PPE), and solutions, must be classified and handled as hazardous chemical waste .
Table 1: Hazard and Disposal Information Summary
| Property | Value/Information | Source/Justification |
| CAS Number | 889939-26-8 | [4][5] |
| Molecular Formula | C₁₃H₈BrIN₂O₂S | [4][5] |
| Anticipated Hazards | Toxic if swallowed, skin irritant, serious eye irritant, potential environmental hazard. | Extrapolated from data on 4-bromo-7-azaindole and general principles for halogenated pyridines.[1][2][3] |
| EPA Hazardous Waste | Likely falls under codes for halogenated organic compounds (e.g., F-listed wastes if used as a solvent) or is considered a characteristic hazardous waste. | [6] |
| Primary Disposal Route | High-temperature incineration at a licensed hazardous waste facility. | Best practice for halogenated organic compounds.[7] |
Immediate Safety and Handling Precautions
Before beginning any disposal procedure, it is imperative to wear appropriate Personal Protective Equipment (PPE). Given the anticipated hazards, the following PPE is mandatory:
-
Eye Protection: Tightly fitting chemical safety goggles and a face shield.
-
Hand Protection: Impervious, chemical-resistant gloves (e.g., nitrile rubber, double-gloved).
-
Body Protection: A chemical-resistant lab coat or apron.
-
Respiratory Protection: All handling of the solid compound or concentrated solutions should be performed in a certified chemical fume hood to avoid inhalation of dust or aerosols.
Step-by-Step Disposal Protocol
The disposal of this compound must be conducted in accordance with institutional, local, state, and federal regulations. The "cradle-to-grave" management of hazardous waste, as mandated by the Resource Conservation and Recovery Act (RCRA), must be followed.[8]
Step 1: Waste Segregation and Collection
-
Solid Waste:
-
Collect unused or waste this compound powder in a dedicated, clearly labeled hazardous waste container.
-
This container should be made of a compatible material, such as high-density polyethylene (HDPE).
-
Do not mix with non-halogenated chemical waste.[7]
-
-
Liquid Waste:
-
If the compound is in solution, collect the waste in a labeled, leak-proof hazardous waste container suitable for halogenated organic solvents.
-
Consult your institution's waste disposal guidelines for the proper container type.
-
Aqueous solutions containing this compound should also be collected as hazardous waste. Do not dispose of them down the drain.
-
-
Contaminated Labware and PPE:
-
Disposable items such as gloves, weigh boats, pipette tips, and bench paper that are contaminated with the compound must be collected in a designated hazardous waste bag or container for solid waste.
-
Non-disposable glassware must be decontaminated before being returned to general use (see Section 4).
-
Step 2: Labeling
-
Clearly label all waste containers with "Hazardous Waste."
-
Include the full chemical name: "this compound" and its CAS number: "889939-26-8."
-
List all components of a mixture, including solvents, with approximate percentages.
-
Indicate the date of waste generation.
Step 3: Storage
-
Store sealed hazardous waste containers in a designated, well-ventilated, and secure waste accumulation area.
-
Ensure the storage area is away from incompatible materials.
Step 4: Final Disposal
-
Arrange for the collection and disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.
-
The primary and recommended method for the disposal of halogenated organic compounds is high-temperature incineration in a facility equipped with scrubbers to neutralize acidic gases (such as HBr and HI) formed during combustion.
Decontamination of Equipment
Proper decontamination of laboratory equipment is crucial to prevent cross-contamination and ensure personnel safety.
-
Initial Rinse: Rinse contaminated glassware and equipment with a suitable organic solvent in which the compound is soluble (e.g., acetone, ethyl acetate, or dichloromethane). Collect this solvent rinse as halogenated liquid hazardous waste.
-
Secondary Wash: Wash the rinsed equipment with soap and warm water.
-
Final Rinse: Rinse with deionized water and allow to dry completely.
Spill Management
In the event of a spill, follow these procedures immediately:
-
Evacuate and Secure: Alert others in the vicinity and restrict access to the spill area.
-
Ventilate: Ensure the area is well-ventilated, preferably within a chemical fume hood.
-
Don PPE: Wear the appropriate PPE as described in Section 2.
-
Contain and Absorb: For a solid spill, carefully sweep or scoop the material into a labeled hazardous waste container. For a liquid spill, cover with an inert absorbent material (e.g., vermiculite, sand, or a commercial sorbent pad).
-
Collect Waste: Carefully collect the absorbed material and place it into a sealed, labeled hazardous waste container.
-
Decontaminate Area: Clean the spill area with a solvent-moistened cloth (collecting the cloth as hazardous waste), followed by a thorough wash with soap and water.
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
Comprehensive Safety and Handling Guide for 4-Bromo-2-iodo-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine
Disclaimer: A specific Safety Data Sheet (SDS) for 4-Bromo-2-iodo-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine (CAS No. 889939-26-8) could not be located. The following guidance is based on the safety profiles of structurally similar compounds, including halogenated aromatic compounds, halogenated pyridines, and molecules containing the phenylsulfonyl group. This information is for educational and illustrative purposes. It is imperative that all laboratory personnel consult the specific SDS provided by the supplier before any handling, storage, or disposal of this chemical and adhere to their institution's safety protocols.
Hazard Identification and Risk Assessment
This compound is a complex heterocyclic compound used in research and development, particularly in the synthesis of biologically active molecules. Due to the presence of iodo, bromo, and phenylsulfonyl functional groups, this compound should be handled with caution.
Based on analogous compounds, the primary hazards are likely to include:
-
Skin and Eye Irritation: Halogenated aromatic compounds and similar pyridine derivatives are known to cause skin and serious eye irritation.
-
Acute Toxicity: Similar chemicals can be harmful if swallowed.
-
Respiratory Irritation: Inhalation of dust or vapors may cause respiratory tract irritation.
-
Thermal Instability: A compound containing a phenylsulfonyl group has been reported to be thermally sensitive and may decompose exothermically, particularly if not stored correctly.
Personal Protective Equipment (PPE)
A comprehensive personal protective equipment plan is essential to mitigate the risks associated with handling this compound. The following table summarizes the recommended PPE.
| Protection Type | Recommended PPE | Rationale |
| Eye and Face | Chemical safety goggles and a face shield. | Protects against splashes and airborne particles that can cause severe eye damage. |
| Skin | Chemical-resistant gloves (e.g., Nitrile rubber), a chemically resistant lab coat or apron, and closed-toe shoes. | Prevents skin contact, which can lead to irritation or burns. It is crucial to check the breakthrough time of the gloves for the specific solvents being used. |
| Respiratory | All handling of the solid compound and its solutions should be conducted in a certified chemical fume hood. If a fume hood is not available or ventilation is inadequate, a NIOSH-approved respirator with appropriate cartridges for organic vapors and particulates should be used. | Minimizes the inhalation of dust or vapors, which can cause respiratory tract irritation. |
Safe Handling and Operational Workflow
Adherence to a strict operational workflow is critical for ensuring safety. The following diagram and procedural steps outline the recommended process from preparation to disposal.
Caption: Workflow for the safe handling of this compound.
Step-by-Step Handling Protocol:
-
Prepare the Work Area: Ensure a chemical fume hood is operational and the workspace is clean and uncluttered. Place all necessary equipment and reagents inside the fume hood.
-
Don PPE: Put on all required personal protective equipment as outlined in the table above.
-
Weighing and Aliquoting: Carefully weigh the required amount of the solid compound. Use appropriate tools to minimize the generation of dust. All transfers should be performed within the fume hood.
-
Performing the Reaction: Conduct all experimental procedures within the chemical fume hood with the sash at the lowest practical height.
-
Storage: Based on reports of thermal instability of similar phenylsulfonyl-containing compounds, it is prudent to store this chemical in a freezer at approximately -10°C. It is also recommended to store larger batches in smaller, separate containers to minimize the amount of material exposed to room temperature at any given time.
Disposal Plan
Proper disposal of this compound and any associated waste is crucial to prevent environmental contamination and ensure laboratory safety.
Step-by-Step Disposal Protocol:
-
Decontaminate Glassware: Rinse all contaminated glassware with a suitable solvent (e.g., acetone) inside the fume hood. Collect the rinsate as hazardous waste.
-
Segregate Waste: Halogenated organic waste must be collected separately from non-halogenated waste. Use a designated, properly labeled waste container for "Halogenated Organic Waste."
-
Solid Waste: Any contaminated consumables such as gloves, paper towels, and pipette tips should be placed in a sealed bag and disposed of as solid hazardous waste.
-
Final Disposal: Follow your institution's hazardous waste disposal procedures. Ensure all waste containers are tightly sealed and stored in a designated satellite accumulation area for collection by a licensed waste management company.
Emergency Procedures
In the event of an exposure or spill, immediate and appropriate action is necessary.
| Exposure Type | First Aid Measures |
| Eye Contact | Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids. Seek immediate medical attention. |
| Skin Contact | Remove contaminated clothing and wash the affected area with soap and plenty of water for at least 15 minutes. If irritation persists, seek medical attention. |
| Inhalation | Move the individual to fresh air. If breathing is difficult, provide oxygen and seek immediate medical attention. |
| Ingestion | Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention. |
Spill Response:
-
Evacuate the immediate area.
-
Wear appropriate PPE, including respiratory protection.
-
Cover the spill with a suitable non-flammable absorbent material.
-
Carefully collect the absorbed material and place it in a sealed, labeled container for hazardous waste disposal.
-
Clean the spill area with a suitable solvent, collecting the cleaning materials as hazardous waste.
-
Ensure adequate ventilation of the area.
By adhering to these detailed procedures, researchers and scientists can safely handle this compound, minimizing risks to themselves and the environment.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
